molecular formula C11H12N2O B6612865 4-methoxy-2-methylquinolin-8-amine CAS No. 91350-35-5

4-methoxy-2-methylquinolin-8-amine

Cat. No.: B6612865
CAS No.: 91350-35-5
M. Wt: 188.23 g/mol
InChI Key: INWGXAJFODVCSB-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylquinolin-8-amine (CAS 59665-93-9) is a high-purity quinoline derivative offered for research and development purposes. This compound serves as a versatile chemical building block, particularly in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its molecular structure, featuring both methoxy and amino functional groups on the quinoline core, makes it a valuable precursor for generating compound libraries aimed at drug discovery. Quinoline scaffolds are of significant scientific interest due to their presence in compounds with a wide range of biological activities. Researchers utilize this chemical in explorations across various fields, including oncology and chemical biology. The amine group is a common handle for further chemical modification, allowing for the creation of amides, sulfonamides, or imines, thereby expanding its utility in structure-activity relationship (SAR) studies. Handling and Storage: For optimal stability, this product should be stored in a dark place, sealed in a dry environment, and kept at 2-8°C . Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only.

Properties

IUPAC Name

4-methoxy-2-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-6-10(14-2)8-4-3-5-9(12)11(8)13-7/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWGXAJFODVCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-methoxy-2-methylquinolin-8-amine CAS 91350-35-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 4-Methoxy-2-methylquinolin-8-amine (CAS 91350-35-5) in Advanced C–H Functionalization and Pharmacophore Design

Executive Summary

The molecule 4-methoxy-2-methylquinolin-8-amine (CAS 91350-35-5) represents a highly specialized, sterically and electronically tuned scaffold. While the parent 8-aminoquinoline is a ubiquitous bidentate directing group (BDG) in transition-metal-catalyzed C–H activation, the strategic installation of a 4-methoxy (electron-donating) and a 2-methyl (steric) group fundamentally alters its coordination chemistry and photophysical properties. This whitepaper provides researchers and drug development professionals with a comprehensive analysis of its physicochemical properties, its mechanistic role in catalytic cycles, and self-validating protocols for its application in advanced synthesis.

Physicochemical & Structural Profiling

Understanding the physical properties of CAS 91350-35-5 is critical for predicting its behavior in organic solvents and its affinity for transition metals. The table below summarizes its core quantitative data.

PropertyValue
CAS Registry Number 91350-35-5[1]
Chemical Name 4-Methoxy-2-methylquinolin-8-amine
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
SMILES String NC1=C2N=C(C)C=C(OC)C2=CC=C1[1]
Functional Groups Primary Amine, Methoxy, Quinoline Core[1]
Storage Conditions Sealed in dry, 2-8 °C[1]

Structural Causality:

  • The 2-Methyl Group: Located adjacent to the quinoline nitrogen, this group introduces significant steric bulk. In coordination chemistry, this steric clash modifies the bite angle of the resulting metallacycle, which can lower reactivity in certain base-metal catalysis (e.g., Fe-catalyzed systems)[2], but favorably accelerates reductive elimination in Pd-catalyzed cross-couplings by destabilizing the intermediate.

  • The 4-Methoxy Group: As a strong electron-donating group (EDG) via resonance, it increases the electron density on the quinoline ring. This enhances the Lewis basicity of the quinoline nitrogen, stabilizing high-valent metal intermediates (such as Pd(IV) or Co(III)) during the oxidative addition phase of C–H functionalization.

Mechanistic Role in Transition-Metal-Catalyzed C–H Activation

The 8-aminoquinoline core is widely recognized as one of the most powerful bidentate directing groups for the functionalization of unactivated C–H bonds[3]. However, a major historical limitation of the standard 8-aminoquinoline auxiliary is the extreme difficulty of removing the robust amide bond post-functionalization[4].

CAS 91350-35-5 solves this through a dual-action mechanism:

  • Conformational Twisting: The 2-methyl group forces the formed amide bond out of strict planarity with the quinoline ring. This orbital misalignment weakens the amide resonance, making the carbonyl carbon more susceptible to nucleophilic attack during downstream cleavage.

  • Oxidative Susceptibility: The 4-methoxy group renders the quinoline ring highly electron-rich. This allows for mild, selective oxidative cleavage of the directing group (e.g., via ozonolysis or ceric ammonium nitrate) without damaging the newly functionalized target molecule[4]. Furthermore, 2-methyl-8-aminoquinoline derivatives have been successfully employed in visible-light-photocatalyzed functionalizations, demonstrating their versatility under mild, modern catalytic conditions[5].

CatalyticCycle Substrate Amide Substrate (with 91350-35-5 DG) Pd_Coord Pd(II) Coordination (Bidentate N,N-chelation) Substrate->Pd_Coord CH_Act C-H Cleavage (CMD Mechanism) Pd_Coord->CH_Act Ox_Add Oxidative Addition (Ar-I) CH_Act->Ox_Add Red_Elim Reductive Elimination (Sterically Accelerated) Ox_Add->Red_Elim Red_Elim->Pd_Coord Pd(II) Regeneration Product Functionalized Product (Regioselective) Red_Elim->Product

Pd-catalyzed C-H activation cycle using the 4-methoxy-2-methylquinolin-8-amine directing group.

Applications in Medicinal Chemistry (Pharmacophore Design)

Beyond catalysis, the 8-aminoquinoline scaffold is the backbone of critical anti-relapse antimalarial drugs (e.g., Primaquine and Tafenoquine). A major pharmacokinetic flaw of standard 8-aminoquinolines is their rapid metabolism via CYP450 enzymes (specifically at the 2- and 4-positions) and their tendency to cause hemolytic toxicity due to redox cycling.

By utilizing 4-methoxy-2-methylquinolin-8-amine as a building block, drug developers can preemptively block these metabolic hotspots. The 2-methyl group prevents oxidative deamination pathways, while the 4-methoxy group modulates the redox potential of the quinoline core, potentially widening the therapeutic window and reducing oxidative stress on red blood cells.

Self-Validating Experimental Protocols

To ensure high reproducibility, the following workflows are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Directing Group Installation (Amidation)

Causality: The steric hindrance from the 2-methyl group makes standard coupling agents (like EDC/HOBt) sluggish. HATU is required to generate a highly reactive HOAt ester to overcome this steric clash.

  • Reaction: Dissolve the target carboxylic acid (1.0 equiv) and 4-methoxy-2-methylquinolin-8-amine (1.1 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) at 0 °C. Stir at room temperature for 12 h.

  • Validation Checkpoint: Monitor via LC-MS. Successful coupling is confirmed by the disappearance of the amine peak (m/z 189[M+H]⁺). ¹H NMR will display a characteristic downfield shift of the amide N-H proton (~10.0 ppm) due to intramolecular hydrogen bonding with the quinoline nitrogen.

Protocol 2: Palladium-Catalyzed ortho-C(sp²)–H Arylation

Causality: Hexafluoroisopropanol (HFIP) is utilized as a solvent because its strong hydrogen-bond donating ability disrupts substrate aggregation and stabilizes the cationic Pd intermediates, significantly lowering the activation energy for C–H cleavage.

  • Reaction: In a Schlenk tube, combine the amide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and the aryl iodide (2.0 equiv).

  • Heating: Suspend in HFIP (0.2 M), seal, and heat at 110 °C for 24 h.

  • Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) will show the functionalized product at a higher

    
     value due to the disruption of molecular planarity and increased lipophilicity. ¹H NMR will confirm the loss of one ortho-proton signal on the target arene.
    
Protocol 3: Mild Oxidative Cleavage of the Directing Group

Causality: Because standard basic hydrolysis of 8-aminoquinoline amides requires harsh conditions (e.g., NaOH, 140 °C), we exploit the electron-rich nature of the 4-methoxyquinoline ring. Ozonolysis rapidly oxidizes the ring, converting the robust amide into a labile imide that hydrolyzes at room temperature[4].

  • Oxidation: Dissolve the arylated amide in CH₂Cl₂/MeOH at -78 °C. Bubble O₃ through the solution until a faint blue color persists.

  • Quench: Add dimethyl sulfide (DMS) and warm to room temperature.

  • Hydrolysis: Treat the resulting intermediate with LiOH in THF/H₂O at room temperature for 2 h.

  • Validation Checkpoint: LC-MS will isolate the mass of the free functionalized carboxylic acid. ¹H NMR will show the complete disappearance of the characteristic quinoline aromatic signals.

Workflow Step1 1. Installation (Amidation via HATU/DIPEA) Step2 2. C-H Functionalization (Pd-Catalyzed Arylation) Step1->Step2 Purified Amide Step3 3. Cleavage (Oxidative Deprotection) Step2->Step3 Functionalized Intermediate Step4 4. Product Isolation (Free Carboxylic Acid/Amide) Step3->Step4 Labile Imide Cleavage

Self-validating experimental workflow for C-H functionalization and directing group removal.

References

  • ChemScene. "91350-35-5 | 4-Methoxy-2-methylquinolin-8-amine". chemscene.com.
  • Berger, M., et al. "Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group". nih.gov (PubMed).
  • "Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules". acs.org.
  • Ilies, L., et al. "N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization". nih.gov (PMC).
  • "Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides". mdpi.com.

Sources

4-methoxy-2-methylquinolin-8-amine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-methoxy-2-methylquinolin-8-amine , a specialized 8-aminoquinoline derivative. This document is structured for researchers in medicinal chemistry and drug development, focusing on structural identity, synthetic methodologies, and physicochemical characterization.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

4-methoxy-2-methylquinolin-8-amine is a substituted quinoline alkaloid characterized by an 8-amino group—a pharmacophore historically significant in antimalarial therapeutics (e.g., Primaquine, Tafenoquine). Unlike the classic 6-methoxy antimalarials, this molecule features a methoxy group at the 4-position and a methyl group at the 2-position, altering its electronic and steric profile.

Core Identifiers
ParameterData
Chemical Name 4-methoxy-2-methylquinolin-8-amine
CAS Registry Number 91350-35-5
IUPAC Name 4-methoxy-2-methylquinolin-8-amine
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Exact Mass 188.0950
SMILES NC1=C2N=C(C)C=C(OC)C2=CC=C1
InChI Key HJGREUUTQZOVTH-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
PropertyValueContext
Appearance Yellow to Brown SolidTypical for oxidized aminoquinolines.
LogP (Predicted) ~2.13Moderate lipophilicity; suitable for membrane permeability.
TPSA 48.14 ŲTopological Polar Surface Area; suggests good oral bioavailability.
pKa (Base) ~5.0 - 6.0The quinoline nitrogen is less basic due to the 8-amino effect; the 8-NH₂ is weakly basic.
H-Bond Donors 1(Primary amine -NH₂)
H-Bond Acceptors 3(Quinoline N, Methoxy O, Amine N)

Synthetic Methodologies

The synthesis of 4-methoxy-2-methylquinolin-8-amine presents a regiochemical challenge: installing the 4-methoxy group while preserving the 8-amino functionality. The most robust route utilizes a modified Conrad-Limpach synthesis to construct the quinoline core, followed by functional group interconversion.

Retrosynthetic Analysis
  • Target: 8-amino-4-methoxy-2-methylquinoline.

  • Precursor: 8-nitro-4-methoxy-2-methylquinoline.

  • Intermediate: 8-nitro-4-hydroxy-2-methylquinoline (4-quinolone tautomer).

  • Starting Materials: 2-Nitroaniline + Ethyl Acetoacetate.

Detailed Synthetic Protocol
Step 1: Condensation & Cyclization (Conrad-Limpach Protocol)

The reaction of 2-nitroaniline with ethyl acetoacetate requires acid catalysis and high temperature to favor the formation of the 4-hydroxyquinoline over the 2-hydroxy isomer.

  • Reagents: 2-Nitroaniline (1.0 eq), Ethyl acetoacetate (1.2 eq), HCl (cat.), Dowtherm A (solvent).

  • Procedure:

    • Reflux 2-nitroaniline and ethyl acetoacetate in benzene/toluene with a Dean-Stark trap to form the β-anilinocrotonate intermediate.

    • Isolate the crotonate and add it dropwise to boiling Dowtherm A (~250°C). Flash cyclization occurs.

    • Cool and dilute with hexane to precipitate 8-nitro-2-methylquinolin-4-ol .

    • Note: The 8-nitro group is electron-withdrawing, which may reduce the nucleophilicity of the aniline; rigorous water removal is critical.

Step 2: Chlorination & Methoxylation

Direct O-methylation of 4-quinolones can be low-yielding due to N-methylation competition. A standard workaround is the conversion to the 4-chloro derivative followed by nucleophilic aromatic substitution (SₙAr).

  • Chlorination:

    • Suspend 8-nitro-2-methylquinolin-4-ol in POCl₃ (Phosphorus oxychloride).

    • Reflux for 2-4 hours until the solid dissolves.

    • Quench on ice/ammonia. Isolate 4-chloro-2-methyl-8-nitroquinoline .

  • Methoxylation (SₙAr):

    • Dissolve the chloro-intermediate in dry Methanol.

    • Add Sodium Methoxide (NaOMe) (2.0 eq).

    • Reflux for 6-12 hours. The methoxide displaces the chloride.

    • Product: 4-methoxy-2-methyl-8-nitroquinoline .

Step 3: Nitro Reduction

The final step unmasks the amine.

  • Reagents: H₂ (gas), Pd/C (10%) OR Fe powder/NH₄Cl (Bechamp conditions).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro compound in Ethanol/EtOAc.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 4-12 hours.

    • Filter through Celite to remove Pd.

    • Concentrate to yield 4-methoxy-2-methylquinolin-8-amine .

Synthesis Workflow Diagram

SynthesisPath Start 2-Nitroaniline + Ethyl Acetoacetate Inter1 β-Anilinocrotonate (Schiff Base) Start->Inter1 Condensation (Dean-Stark, -H2O) Cyclized 8-Nitro-2-methylquinolin-4-ol (Conrad-Limpach Product) Inter1->Cyclized Thermal Cyclization (250°C, Dowtherm A) Chloro 4-Chloro-8-nitro-2-methylquinoline Cyclized->Chloro POCl3, Reflux (Chlorination) MethoxyNitro 4-Methoxy-8-nitro-2-methylquinoline Chloro->MethoxyNitro NaOMe, MeOH (SnAr Substitution) Final 4-Methoxy-2-methylquinolin-8-amine (TARGET) MethoxyNitro->Final H2, Pd/C (Nitro Reduction)

Figure 1: Step-wise synthetic pathway from commercially available 2-nitroaniline to the target 8-aminoquinoline.

Structural Analysis & Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] The following data is predicted based on the structural constraints of the 4,8-disubstituted quinoline system.

Proton NMR (¹H NMR) Expectations

Solvent: CDCl₃ or DMSO-d₆[1]

PositionShift (δ ppm)MultiplicityAssignment Logic
C2-CH₃ 2.60 - 2.70 Singlet (3H)Characteristic methyl on heteroaromatic ring (deshielded by N).
C4-OCH₃ 3.95 - 4.05 Singlet (3H)Strong deshielding by oxygen; typical methoxy range.
C8-NH₂ 4.50 - 5.50 Broad Singlet (2H)Exchangeable protons; shift varies with concentration/solvent.
C3-H 6.60 - 6.70 Singlet (1H)Isolated proton on the pyridine ring; shielded by the electron-donating 4-OMe.
C5/C6/C7-H 6.90 - 7.50 Multiplet (3H)ABC system on the benzene ring. H7 is often a doublet of doublets.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Molecular Ion [M+H]⁺: 189.23 m/z

  • Fragmentation Pattern:

    • Loss of Methyl radical (-15) from methoxy or methyl group.

    • Loss of NH₃ (-17) is rare in ESI but possible in EI.

    • Diagnostic fragment at m/z ~158 (Loss of OMe).

Biological Context & Therapeutic Potential[5][8]

The 8-aminoquinoline scaffold is the structural backbone of Primaquine and Tafenoquine , the only drugs capable of eliminating the dormant liver stages (hypnozoites) of Plasmodium vivax malaria.

Structure-Activity Relationship (SAR)
  • 8-Amino Group: Essential for gametocytocidal and hypnozoitocidal activity. Metabolic activation (hydroxylation) at this site is believed to generate reactive quinone-imines that induce oxidative stress in the parasite.

  • 4-Methoxy Substitution:

    • Most commercial antimalarials (Primaquine) have a 6-methoxy group.

    • Moving the methoxy to the 4-position alters the redox potential of the quinoline ring.

    • Research Insight: 4-methoxy analogues are often explored to reduce the hemolytic toxicity (G6PD deficiency liability) associated with 6-methoxy-8-aminoquinolines, although efficacy varies.

  • 2-Methyl Group: Blocks metabolism at the 2-position and increases lipophilicity, potentially improving half-life.

SAR Core 8-Aminoquinoline Core Func1 8-Amino Group: Critical for antimalarial activity (ROS generation) Core->Func1 Func2 4-Methoxy Group: Modulates redox potential & metabolic stability Core->Func2 Func3 2-Methyl Group: Steric block against metabolic oxidation Core->Func3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.

Safety & Handling (MSDS Summary)

As an aminoquinoline derivative, this compound should be treated as a potentially hazardous bioactive agent.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2.

    • Specific Target Organ Toxicity: Potential blood toxicity (Methemoglobinemia risk, typical of 8-aminoquinolines).

  • Storage: Store at 2-8°C , under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group. Protect from light.

  • Solubility: Soluble in DMSO, Methanol, Chloroform. Sparingly soluble in water.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15133391 (Isomer Reference). Retrieved from [Link]

  • Kaur, K., et al. (2018). "Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives." ACS Omega, 3(3), 2836–2857. Retrieved from [Link]

  • Conrad, M., & Limpach, L. (1887).[3][4][5] "Ueber das Chinaldin und seine Derivate." Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).

Sources

Technical Deep Dive: Structural Divergence and Pharmacophoric Implications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing the structural, synthetic, and pharmacological properties of Primaquine (the clinical standard) against 8-amino-4-methoxy-2-methylquinoline (a specific structural analog).

This analysis focuses on the Structure-Activity Relationship (SAR) , highlighting why specific substitution patterns (6-methoxy vs. 4-methoxy) dictate antimalarial efficacy and metabolic toxicity.

Topic: 8-amino-4-methoxy-2-methylquinoline vs. Primaquine

Executive Summary: The Scaffold Divergence

The comparison between Primaquine (PQ) and 8-amino-4-methoxy-2-methylquinoline (4-OMe-2-Me-8AQ) represents a fundamental study in medicinal chemistry regarding the "privileged" 8-aminoquinoline scaffold.

  • Primaquine: Characterized by a 6-methoxy group on the benzenoid ring and an unsubstituted pyridine ring (positions 2, 3, 4 are H). The 6-methoxy group is electronically coupled to the 8-amino group, facilitating the formation of the active quinone-imine metabolite.

  • 4-OMe-2-Me-8AQ: Characterized by substitutions on the pyridine ring (4-methoxy, 2-methyl). This shifts the electron density away from the benzenoid ring, fundamentally altering the metabolic activation pathway required for hypnozoitocidal activity.

Key Insight: While the 2-methyl group (found in Quinaldines) is often used to block metabolic oxidation at the


-position of the nitrogen, the shift of the methoxy group from position 6 (benzenoid) to position 4 (pyridinoid) disrupts the critical redox potential required for radical cure efficacy.

Structural & Electronic Analysis

Comparative Physicochemical Profile
FeaturePrimaquine (Standard) 4-OMe-2-Me-8AQ (Comparator) Impact on Pharmacology
Core Scaffold 6-Methoxyquinoline4-Methoxy-2-methylquinolinePQ: 6-OMe is essential for 5,6-quinone formation. Comparator: 4-OMe stabilizes the pyridine ring but leaves the benzene ring electron-deficient.
Electronic Effect Electron donating (+M) to C5/C7/C8.Electron donating (+M) to C3/N1.PQ: High electron density at C5 facilitates CYP2D6 hydroxylation (Activation). Comparator: Reduced density at C5 hinders activation.
Basicity (pKa) Ring N pKa ~ 4.5 (less basic).Ring N pKa ~ 6-7 (more basic).4-OMe (vinylogous amide character) increases ring nitrogen basicity, altering lysosomal accumulation.
Metabolic Soft Spot C5 (Activation), Side chain (Inactivation).Side chain (Inactivation).Comparator: The 2-Methyl group blocks potential 2-hydroxylation (minor pathway), but the lack of 6-OMe prevents therapeutic activation.
The "Methoxy Rule" in 8-Aminoquinolines

The 6-methoxy group in Primaquine is not merely a lipophilic handle; it is an electronic toggle.

  • Mechanism: The oxygen lone pair at C6 donates into the ring, making C5 nucleophilic.

  • Activation: CYP2D6 hydroxylates C5 to form 5-hydroxyprimaquine , which rapidly oxidizes to the 5,6-ortho-quinone imine . This species generates Reactive Oxygen Species (ROS) via redox cycling, killing the hypnozoites.

  • Failure Mode: In the 4-methoxy analog, this electronic push is absent on the benzene ring. Consequently, the formation of the active quinone species is thermodynamically unfavorable.

Synthetic Pathways: Divergent Strategies

The synthesis of these two cores requires fundamentally different approaches due to the regiochemistry of the substituents.

Synthesis of Primaquine (Skraup Reaction)

Primaquine is synthesized via the Skraup reaction, which builds the pyridine ring onto a substituted aniline.

Synthesis of 4-OMe-2-Me-8AQ (Conrad-Limpach)

The comparator requires constructing a pyridine ring with specific oxygenation at C4 and alkylation at C2. This is classically achieved via the Conrad-Limpach synthesis, followed by functional group manipulation.

Experimental Protocol: Synthesis of the Comparator Core

Note: This protocol synthesizes the 8-nitro precursor, which is then reduced to the 8-amino target.

  • Condensation: Reflux 2-nitroaniline (1.0 eq) with ethyl acetoacetate (1.2 eq) in benzene with a catalytic amount of p-toluenesulfonic acid (PTSA) using a Dean-Stark trap.

    • Result: Ethyl

      
      -(2-nitroanilino)crotonate.
      
  • Cyclization (Conrad-Limpach): Add the crotonate dropwise into diphenyl ether pre-heated to 250°C. Maintain temperature for 15-20 mins. Flash cool.

    • Result:4-hydroxy-2-methyl-8-nitroquinoline .

  • Methylation: React the 4-hydroxy intermediate with dimethyl sulfate (DMS) or iodomethane in acetone/K2CO3.

    • Result:4-methoxy-2-methyl-8-nitroquinoline .

  • Reduction: Hydrogenation (H2, Pd/C) in methanol.

    • Result:8-amino-4-methoxy-2-methylquinoline .[1]

Visualization of Synthetic Logic

SynthesisComparison cluster_PQ Primaquine (Standard) - Skraup cluster_Comp Comparator (Target) - Conrad-Limpach Aniline 4-Methoxy-2-nitroaniline PQ_Core 6-Methoxy-8-nitroquinoline Aniline->PQ_Core As2O5, H2SO4 Cyclization Glycerol Glycerol (Skraup Reagent) Primaquine Primaquine (6-OMe, 8-SideChain) PQ_Core->Primaquine 1. H2/Pd (Red) 2. Side Chain Coupling Nitroaniline 2-Nitroaniline Enamine Crotonate Intermediate Nitroaniline->Enamine Condensation (-H2O) KetoEster Ethyl Acetoacetate KetoEster->Enamine Quinoline_OH 4-OH-2-Me-8-Nitroquinoline Enamine->Quinoline_OH Thermal Cyclization (250°C) Quinoline_OMe 4-OMe-2-Me-8-Nitroquinoline Quinoline_OH->Quinoline_OMe Methylation (MeI/Base) Comparator 8-Amino-4-methoxy- 2-methylquinoline Quinoline_OMe->Comparator Reduction (H2/Pd)

Figure 1: Synthetic divergence. Primaquine utilizes the Skraup reaction to place the methoxy on the benzene ring (derived from the aniline), whereas the Comparator uses Conrad-Limpach to build the methoxy and methyl onto the pyridine ring.

Metabolic & Pharmacological Protocols[2]

To validate the hypothesis that the Comparator lacks the bioactivation potential of Primaquine, the following in vitro metabolic stability and metabolite profiling protocol is recommended.

Protocol: In Vitro Microsomal Stability & Metabolite ID

Objective: Compare the formation of quinone-imine species in Primaquine vs. Comparator.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System.

  • Test Compounds (10 µM).

  • LC-MS/MS (Q-TOF).

Step-by-Step Methodology:

  • Incubation: Mix HLM (0.5 mg/mL protein) with phosphate buffer (pH 7.4).

  • Initiation: Add Test Compound (10 µM) and pre-incubate for 5 min at 37°C. Initiate reaction with NADPH.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., D3-Primaquine).

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

  • Data Processing:

    • Primaquine: Monitor for m/z transitions corresponding to 5-hydroxyprimaquine (+16 Da) and 5,6-ortho-quinone (reactive intermediate trapped by glutathione if GSH is added).

    • Comparator: Monitor for N-oxidation or Side-chain oxidation . Look for absence of ring hydroxylation.

Biological Logic: The Activation Pathway

MetabolicPathway PQ Primaquine (6-OMe) OH_PQ 5-Hydroxy-PQ (Unstable) PQ->OH_PQ Hydroxylation (Facilitated by 6-OMe) Comp Comparator (4-OMe, 2-Me) CYP2D6 CYP2D6 (Hepatic) CYP2D6->OH_PQ Quinone 5,6-Ortho-Quinone (ACTIVE TOXIN) OH_PQ->Quinone Auto-oxidation ROS H2O2 / Superoxide (Parasite Death) Quinone->ROS Redox Cycling (NADPH consumed) Metab_Fail No Ring Hydroxylation Comp->Metab_Fail CYP2D6 Blocked (No 6-OMe push) Inactive Inactive Metabolites (N-oxide, Side-chain COOH) Metab_Fail->Inactive

Figure 2: Mechanism of Action.[2] Primaquine efficacy relies on the 6-methoxy group driving 5-hydroxylation. The Comparator (4-methoxy) lacks this electronic driver, leading to metabolic pathways that do not generate the necessary ROS for hypnozoite clearance.

Conclusion & Strategic Recommendation

The structural modification from Primaquine to 8-amino-4-methoxy-2-methylquinoline is not a bio-isosteric replacement; it is a pharmacophoric disruption .

  • Efficacy: The Comparator is predicted to be inactive or significantly less active against liver-stage malaria because it lacks the 6-methoxy group required to access the 5,6-quinone redox cycle.

  • Toxicity: While potentially less hemotoxic (due to lack of ROS generation), this comes at the cost of therapeutic efficacy.

  • Recommendation: For drug development, if the goal is to reduce Primaquine toxicity (hemolysis in G6PD deficiency), modifications should focus on the side chain (as seen in Tafenoquine) or deuteration of the metabolic soft spots, rather than altering the critical 6-methoxy-8-aminoquinoline core.

References

  • Potter, B. M., et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay. Nature Communications. Available at: [Link]

  • Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP2D6.[2][3] Malaria Journal. Available at: [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future prospects as antimalarial drugs. Current Opinion in Infectious Diseases. Available at: [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Available at: [Link]

  • Edstein, M. D., et al. (2007). Pharmacokinetics and metabolism of the antimalarial drug tafenoquine. Antimicrobial Agents and Chemotherapy.[2][4][5][6][7][8][9][10][11] Available at: [Link]

Sources

Novel 8-Aminoquinoline Scaffolds for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of Radical Cure

The 8-aminoquinolines (8-AQs) remain the only class of antimalarials capable of "radical cure"—the elimination of dormant hepatic hypnozoites in Plasmodium vivax and P. ovale infections. Despite the clinical success of Primaquine (PQ) and the recently approved Tafenoquine (TQ), the scaffold is plagued by a severe liability: acute hemolytic anemia in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1]

This guide details the development of novel 8-aminoquinoline scaffolds designed to decouple parasitic efficacy from host toxicity. We focus on third-generation analogs, such as NPC-1161B and 5-aryl-8-aminoquinolines , which utilize specific structural modifications (chirality and metabolic blocking) to enhance the therapeutic index.

Mechanistic Foundation: The Redox Paradox

To design better 8-AQs, one must understand that their efficacy and toxicity share a common mechanism: oxidative stress .

The CYP2D6 Activation Pathway

8-AQs are prodrugs. They require metabolic activation by hepatic Cytochrome P450 2D6 (CYP2D6) to form hydroxylated metabolites (e.g., 5-hydroxy-primaquine), which spontaneously oxidize to quinone-imines. These metabolites engage in redox cycling, generating Reactive Oxygen Species (ROS) like superoxide anions and hydroxyl radicals.

  • Parasite Killing: Hypnozoites, residing in hepatocytes, are highly sensitive to this localized oxidative burst.

  • Host Toxicity: In G6PD-deficient erythrocytes, the inability to regenerate NADPH compromises the glutathione antioxidant system. The drug-induced ROS overwhelms the red blood cell, causing lipid peroxidation and hemolysis.

Visualization: Mechanism of Action & Toxicity

The following diagram illustrates the divergent pathways of efficacy and toxicity rooted in the same metabolic event.

G6PD_Mechanism Prodrug 8-AQ Prodrug (Primaquine/Tafenoquine) CYP2D6 Hepatic CYP2D6 Metabolism Prodrug->CYP2D6 Activation Metabolite Active Metabolite (Quinone-Imine) CYP2D6->Metabolite Redox Redox Cycling (O2 -> Superoxide) Metabolite->Redox Generates ROS Hypnozoite Hepatic Hypnozoite (Parasite Death) Redox->Hypnozoite Therapeutic Effect RBC_Normal Normal RBC (High NADPH/GSH) ROS Neutralized Redox->RBC_Normal Tolerated RBC_G6PD G6PD-Deficient RBC (Low NADPH/GSH) Hemolysis Redox->RBC_G6PD Toxic Liability

Figure 1: The dual-pathway of 8-aminoquinoline activity. CYP2D6 activation is the gateway to both radical cure and hemolytic toxicity.

Medicinal Chemistry Strategy: SAR & Novel Scaffolds

Current optimization efforts focus on modifying the quinoline core to alter metabolic stability and distribution, thereby "tuning" the ROS generation to the liver rather than the blood.

Key Structural Modifications
PositionModification StrategyEffect on Profile
C8-Amino Side Chain Introduction of chiral centers (e.g., R-isomer vs S-isomer).Metabolic Stability: The (R)-enantiomer often shows reduced hematotoxicity (e.g., NPC-1161B).[2][3]
C5 Position Aryl substitution (Phenyl, Phenoxy).Metabolic Blocking: Prevents formation of highly unstable 5,6-dihydroxy metabolites, potentially reducing systemic hemolysis while retaining liver activity.
C2 & C4 Positions Methyl or Trifluoromethyl groups.Lipophilicity: Increases half-life and tissue distribution; prevents rapid clearance.
Ring Nitrogen Reduced quinoline (Tetrahydroquinoline).Redox Potential: Alters the oxidation potential of the core, modifying ROS generation rates.
Case Study: NPC-1161B

NPC-1161B represents a significant leap over Primaquine. It is the (R)-(-)-enantiomer of 8-[(4-amino-1-methylbutyl)amino]-5-(3,4-dichlorophenoxy)-6-methoxy-4-methylquinoline.[4]

  • Efficacy: Superior radical cure activity in P. cynomolgi rhesus monkey models.

  • Safety: Significantly less hemolytic in G6PD-deficient dog models compared to its (S)-enantiomer and Primaquine.

  • Mechanism: The bulky 5-phenoxy group and specific chirality likely alter the rate of CYP2D6 hydroxylation, favoring efficacy over systemic toxicity.

Experimental Protocols

Reliable synthesis and rigorous safety testing are the pillars of 8-AQ development.

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the C8-N bond is the critical step. Traditional nucleophilic substitution is harsh and low-yielding. The Buchwald-Hartwig cross-coupling offers a milder, high-yielding alternative for attaching complex side chains to the 8-bromoquinoline core.

Target Molecule: 5-Phenoxy-8-aminoquinoline derivative (Analog of NPC-1161 series).

Reagents:

  • Substrate: 5-phenoxy-6-methoxy-8-bromoquinoline (1.0 equiv)

  • Amine: (R)-1,4-pentanediamine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (7.5 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Protocol:

  • Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Charging: Add the 8-bromoquinoline substrate, Pd(OAc)₂, BINAP, and Cs₂CO₃ to the flask.

  • Solvation: Add anhydrous toluene via syringe. Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (critical for Pd catalyst life).

  • Amine Addition: Add the diamine side chain dropwise.

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM with 1% NH₄OH).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution 0-10% MeOH/DCM).

  • Validation: Confirm structure via ¹H-NMR (look for disappearance of C8-H signal and appearance of amine NH and alkyl side chain signals) and LC-MS (M+H peak).

Biological Validation: In Vitro Hemotoxicity Screen (G6PDd Model)

Before in vivo efficacy, compounds must pass the "hemotoxicity gate."

System: Human G6PD-deficient erythrocytes (Class II variant, e.g., Mediterranean) vs. Normal erythrocytes.

Protocol:

  • Blood Collection: Collect blood from consented G6PD-deficient donors into heparinized tubes. Wash RBCs 3x with PBS to remove plasma and buffy coat.

  • Suspension: Resuspend RBCs to a 2% hematocrit in RPMI 1640 medium.

  • Dosing: Add test compounds (dissolved in DMSO) at graded concentrations (e.g., 1, 10, 50, 100 µM). Include Primaquine as a positive control and Chloroquine as a negative control.

  • Metabolic Activation (Critical): Since 8-AQs require activation, add a Liver Microsome S9 fraction (human or monkey) + NADPH regenerating system to the wells. Without this, the assay will yield false negatives.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Centrifuge plates. Transfer supernatant to a new plate. Measure absorbance of released hemoglobin at 540 nm .

  • Calculation:

    
    
    (Where Abs_pos is 1% Triton X-100 lysate).
    

Visualizing the Drug Discovery Workflow

The path from scaffold design to lead candidate for 8-AQs is non-linear due to the toxicity liability.

Workflow Design Scaffold Design (5-Aryl / Chiral Side Chain) Synth Synthesis (Buchwald-Hartwig) Design->Synth InVitro_Eff In Vitro Efficacy (Liver Stage Assay) Synth->InVitro_Eff InVitro_Tox In Vitro Hemotoxicity (G6PDd RBCs + S9 Fraction) InVitro_Eff->InVitro_Tox If Active Gate Therapeutic Index > 10? InVitro_Tox->Gate Gate->Design Fail (Toxic) InVivo In Vivo Radical Cure (P. cynomolgi / Rhesus) Gate->InVivo Pass Metab CYP2D6 Dependency Check (KO Mouse Model) InVivo->Metab Confirm Mechanism

Figure 2: Hit-to-Lead workflow for 8-aminoquinolines. Note the critical position of the hemotoxicity screen before expensive in vivo primate studies.

References

  • Potter, B. et al. (2012). "Translation of the 8-aminoquinoline antimalarial NPC-1161B from the bench to the clinic." Malaria Journal. Link

  • Tekwani, B. L.[5][6] & Walker, L. A. (2006).[2][3] "8-Aminoquinolines: future role as antimalarial drugs." Current Opinion in Infectious Diseases. Link

  • Pybus, B. S. et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP 2D6."[7] Malaria Journal. Link

  • Marcsisin, S. R. et al. (2014). "Tafenoquine and NPC-1161B require CYP 2D metabolism for anti-malarial activity: implications for the 8-aminoquinoline class of anti-malarial compounds."[7] Malaria Journal. Link

  • Csomos, A. et al. (2022). "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc. Link

  • Ganesan, S. et al. (2012). "Quinolines: A Review on their Synthesis and Biological Activities." International Journal of Pharmaceutical Sciences and Research. Link

Sources

4-methoxy substituted quinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methoxy Substituted Quinoline Derivatives in Medicinal Chemistry

Introduction: The Quinoline Scaffold as a "Privileged Structure"

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear at the core of a multitude of therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The quinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a structure.[1][2] Its derivatives have demonstrated a vast array of pharmacological properties, including antimalarial, anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[2][3][4] The strategic placement of substituents on the quinoline ring is a key determinant of the molecule's biological activity and pharmacological profile.[1] This guide focuses specifically on the role and applications of 4-methoxy substituted quinoline derivatives, a class of compounds that continues to yield promising candidates in drug discovery.

I. Synthetic Strategies: Constructing the 4-Methoxyquinoline Core

The synthesis of 4-methoxyquinoline derivatives typically involves the initial construction of a 4-hydroxyquinoline (or 4-quinolone) core, which is subsequently methylated.[5] A common and versatile method for creating the foundational quinoline ring is the Conrad-Limpach reaction.[5] The general strategy involves several key transformations, starting from substituted anilines.

A critical step in many synthetic pathways is the conversion of the 4-hydroxyquinoline intermediate into a 4-chloroquinoline.[1][6] This is achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). The chlorine atom at the 4-position serves as an excellent leaving group, enabling nucleophilic substitution to introduce a wide variety of side chains and functional groups, which is crucial for tuning the molecule's therapeutic properties.[6][7] The 4-methoxy group is then typically introduced by reacting the 4-chloro or 4-hydroxy intermediate with a methylating agent.

Below is a generalized workflow illustrating the key steps in the synthesis of 4-methoxy substituted quinoline derivatives.

G cluster_0 Core Synthesis cluster_1 Functionalization A Substituted Aniline + Diethyl Ethoxymethylenemalonate B Condensation A->B C Enamine Intermediate B->C D Thermal Cyclization (e.g., in Dowtherm A) C->D E 4-Hydroxyquinoline Core D->E F Chlorination (e.g., POCl₃) E->F G 4-Chloroquinoline Intermediate F->G H Nucleophilic Substitution (Introduction of Side Chain) G->H J Methylation G->J I 4-Substituted Aminoquinoline H->I K Final 4-Methoxyquinoline Derivative J->K

Caption: Generalized synthetic workflow for 4-methoxyquinoline derivatives.

Experimental Protocol: General Synthesis of a 4-Hydroxyquinoline Intermediate

This protocol, adapted from established methodologies, describes the synthesis of a 4-hydroxyquinoline core, a crucial precursor for many 4-methoxy derivatives.[6][8]

  • Condensation: A mixture of a substituted aniline (e.g., m-fluoroaniline, 25.00 mmol) and diethyl (ethoxymethylene)malonate (30.00 mmol) is stirred in refluxing ethanol (10 mL) for 1.5 hours.

  • Isolation of Enamine: The reaction mixture is concentrated under reduced pressure. The resulting residue is crystallized from petroleum ether, filtered, and air-dried to yield the enamine intermediate.

  • Cyclization: The enamine intermediate (9.96 mmol) is added to a high-boiling solvent such as Dowtherm-A (8 mL) and stirred at 260 °C for 30 minutes.

  • Work-up: After cooling to room temperature, petroleum ether is added to precipitate the crude product. The solid is collected and washed with petroleum ether to afford the 4-hydroxyquinoline core.[8]

II. Therapeutic Applications and Mechanisms of Action

The versatility of the 4-methoxyquinoline scaffold allows for its application across multiple therapeutic areas. The specific substitution pattern on the quinoline ring dictates its primary biological target.

A. Antimalarial Activity

Quinoline-based drugs, beginning with quinine, are cornerstones of antimalarial therapy.[9] The 4-aminoquinoline derivative chloroquine was a highly effective treatment for decades, though resistance is now widespread.[10] Research has shown that novel 4-aminoquinoline hydrazone analogues, including 6-methoxy derivatives, exhibit potent activity against multidrug-resistant strains of Plasmodium falciparum.[10]

Mechanism of Action: Many quinoline antimalarials function by disrupting the parasite's detoxification of heme.[9] Inside its digestive vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline drugs are thought to accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.[9]

MOA_Malaria cluster_parasite Inside Parasite Host_Hb Host Hemoglobin Parasite_DV Parasite Digestive Vacuole Free_Heme Toxic Free Heme Parasite_DV->Free_Heme Digestion Hemozoin Inert Hemozoin Crystal Free_Heme->Hemozoin Polymerization Death Parasite Death Free_Heme->Death Oxidative Stress Quinoline 4-Methoxyquinoline Derivative Block X Quinoline->Block Block->Hemozoin Inhibits

Caption: Inhibition of hemozoin formation by quinoline antimalarials.

B. Anticancer Activity

Numerous 4-methoxy substituted quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[8][11] The 4-anilinoquinoline scaffold, in particular, has been a fertile ground for developing kinase inhibitors.[8]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial.[12]

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR).[8][12] These compounds act as ATP-competitive inhibitors, blocking downstream signaling pathways that control cell proliferation.

  • Topoisomerase Inhibition: Some quinoline derivatives can interfere with topoisomerase enzymes, which are essential for managing DNA topology during replication.[12] Inhibition leads to DNA strand breaks and the induction of apoptosis (programmed cell death).[12]

  • Tubulin Polymerization Inhibition: Certain quinoline-based compounds can act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cellular cytoskeleton, thereby arresting the cell cycle.[13]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 4-methoxyquinoline derivatives against various human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
8-Methoxy-4-anilinoquinolines
Compound 2iHeLa (Cervical)7.15[8][11]
BGC823 (Gastric)4.65[8][11]
Gefitinib (Control)BGC823 (Gastric)19.27[8]
7-Fluoro-4-anilinoquinolines
Compound 1fHeLa (Cervical)10.18[11]
BGC823 (Gastric)8.32[11]
C. Antiviral and Antimicrobial Activities

The quinoline scaffold is present in numerous compounds with broad-spectrum antimicrobial and antiviral activity.[2][4][14] Research has shown that 8-methoxyquinoline exhibits strong antifungal activity against Aspergillus flavus and Aspergillus niger, and antibacterial activity against Bacillus subtilis and Salmonella typhi.[15] Furthermore, various quinoline derivatives have been investigated for activity against a range of viruses, including Zika virus, HIV, and influenza virus.[4][16] The mechanism for these activities is often target-specific, ranging from enzyme inhibition to disrupting viral replication processes.[4]

III. Biological Evaluation Protocols

To assess the therapeutic potential of newly synthesized 4-methoxyquinoline derivatives, standardized in vitro assays are employed.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]

  • Cell Seeding: Cancer cells (e.g., HeLa, BGC823) are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. The plates are then incubated for 48 to 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[11]

Protocol: In Vitro Antimalarial Activity (SYBR Green I Assay)

This fluorescence-based assay measures the proliferation of Plasmodium falciparum parasites in red blood cells.[6]

  • Parasite Culture: Asexual stages of P. falciparum (e.g., D6, W2 strains) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum.

  • Assay Setup: The parasite culture is synchronized (typically to the ring stage) and diluted to a specific parasitemia and hematocrit. The culture is then distributed into 96-well plates containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.

  • Data Acquisition: Fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The EC₅₀ value is determined by plotting fluorescence against drug concentration.[6]

BioScreening cluster_workflow Biological Screening Workflow A Synthesized 4-Methoxyquinoline Derivative B Primary In Vitro Screening A->B C1 Anticancer Assays (e.g., MTT) B->C1 Cytotoxicity C2 Antimalarial Assays (e.g., SYBR Green I) B->C2 Anti-parasitic C3 Antimicrobial Assays (e.g., MIC) B->C3 Anti-infective D Identification of Lead Activity C1->D C2->D C3->D E Mechanism of Action (MOA) Studies D->E Active Hit F Lead Optimization (SAR Studies) E->F

Caption: A generalized workflow for the biological screening of novel compounds.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of 4-methoxyquinoline derivatives is highly sensitive to the nature and position of other substituents on the heterocyclic ring system.

  • Anticancer Activity: In the 4-anilinoquinoline series, substitutions on the aniline ring significantly impact potency. For instance, compound 2i, which has an isopropyl group on the aniline ring and a methoxy group at the 8-position of the quinoline, showed a 4.1-fold increase in activity against BGC-823 cells compared to the reference drug gefitinib.[8] This suggests that combining electron-donating groups at specific positions can enhance cytotoxic effects.

  • Antimycobacterial Activity: For 4-alkoxyquinolines targeting Mycobacterium tuberculosis, bulky and hydrophobic substituents near the 4-position of the quinoline ring have been shown to enhance activity.[17] Furthermore, replacing a methoxy group at the 6-position with a chlorine atom resulted in a 2-fold increase in potency, highlighting the influence of electronic and steric factors.[17]

V. Future Perspectives

The 4-methoxy substituted quinoline scaffold continues to be a highly valuable template in medicinal chemistry. Future research will likely focus on several key areas:

  • Multi-Target Agents: Designing single molecules that can modulate multiple targets is a growing strategy, particularly in complex diseases like cancer.[2] The quinoline core is well-suited for the development of such multi-target agents.

  • Combating Drug Resistance: As resistance to existing therapies grows, novel quinoline derivatives are being developed to overcome these mechanisms. This includes creating compounds active against resistant malarial parasites and multidrug-resistant bacteria.[10][14]

  • Targeted Drug Delivery: Conjugating potent quinoline derivatives to targeting moieties could enhance their efficacy and reduce off-target toxicity, leading to a wider therapeutic window.

References

  • BenchChem. Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.
  • El-Sayed, M. A., et al. (1982). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry.
  • BenchChem. A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Profession.
  • CN111440118A. New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Zhao, Y., et al. (2015).
  • Singh, P., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Pharmaceuticals.
  • Naeem, M., et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • BenchChem. 6-Methoxyquinoline-4-carbaldehyde: A Key Precursor in the Synthesis of Novel Antimalarial Agents.
  • BenchChem. Unveiling the Anticancer Potential: A Comparative Analysis of 4-Hydroxyquinoline Derivatives and Other Quinolines in Cancer Cell.
  • Kumar, A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Anti-Cancer Agents in Medicinal Chemistry.
  • Forgione, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • Al-Omair, M. A., et al. (2023). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry.
  • da Silva, A. C. M., et al. (2023). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry.
  • BenchChem. Efficacy of 7-[(pyridin-4-yl)methoxy]quinoline in different cancer cell lines.
  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry.
  • Glushkov, V. A., & Shcherbakov, S. V. (2021). Antiviral Agents – Benzazine Derivatives. Chemistry of Heterocyclic Compounds.
  • Uba, A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. IOSR Journal of Applied Chemistry.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, R., et al. (2023). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. Archiv der Pharmazie.

Sources

Biological Activity of 4-Methoxy-2-Methylquinolin-8-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-methoxy-2-methylquinolin-8-amine (MMQA) and its derivatives. As a structural analog of the clinically significant 8-aminoquinolines (e.g., Primaquine, Tafenoquine), MMQA represents a distinct chemical scaffold where the 4-methoxy and 2-methyl substitutions offer unique pharmacokinetic and pharmacodynamic profiles. This guide explores the synthesis, Structure-Activity Relationship (SAR), and biological activities (antimalarial, anticancer, and antimicrobial) of MMQA derivatives, designed for researchers in medicinal chemistry and drug discovery.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of 4-methoxy-2-methylquinolin-8-amine derivatives stems from the synergistic effects of the quinoline core and its specific substituents.

The 8-Aminoquinoline Core

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, primarily known for its ability to generate Reactive Oxygen Species (ROS) within parasite mitochondria and inhibit DNA replication in cancer cells. The 8-amino group is the critical "warhead," facilitating redox cycling and metal chelation.

Role of Substituents[1]
  • 2-Methyl Group:

    • Metabolic Stability: The C2 position of quinoline is a primary site for metabolic oxidation by aldehyde oxidase and cytochrome P450 enzymes. Introduction of a methyl group at C2 sterically blocks this position, potentially extending the half-life (

      
      ) of the molecule compared to unsubstituted analogs.
      
    • Lipophilicity: Increases

      
      , enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for targeting cerebral malaria or CNS tumors.
      
  • 4-Methoxy Group:

    • Electronic Effect: As a strong electron-donating group (EDG), the 4-methoxy substituent increases the electron density of the quinoline ring system. This modulation affects the basicity (pKa) of the ring nitrogen (N1), influencing DNA intercalation affinity and metal coordination stability.

    • Solubility: The methoxy oxygen can act as a weak hydrogen bond acceptor, slightly improving aqueous solubility compared to a 4-methyl or 4-H analog.

SAR Visualization

The following diagram illustrates the functional roles of each position on the MMQA scaffold.

SAR_Analysis Core 4-Methoxy-2-Methylquinolin-8-amine (MMQA Scaffold) Pos2 2-Methyl Group (Steric Shield) Core->Pos2 Pos4 4-Methoxy Group (Electronic Modulation) Core->Pos4 Pos8 8-Amino Group (Pharmacophore) Core->Pos8 Metab Blocks C2 Oxidation (Increases t1/2) Pos2->Metab Lipo Increases Lipophilicity (Membrane Permeability) Pos2->Lipo Intercal Modulates pKa (DNA Intercalation) Pos4->Intercal Redox ROS Generation (Antimalarial/Anticancer) Pos8->Redox Chelation Metal Chelation (Cu/Fe Binding) Pos8->Chelation

Caption: Structure-Activity Relationship (SAR) of the 4-methoxy-2-methylquinolin-8-amine scaffold.

Synthesis of MMQA and Derivatives

The synthesis of the MMQA core typically follows a modified Combes Quinoline Synthesis or a stepwise cyclization-functionalization route.

Core Synthesis Protocol

Objective: Synthesis of 4-methoxy-2-methylquinolin-8-amine from commercially available precursors.

  • Cyclization (Formation of 4-Hydroxy-2-methylquinoline):

    • Reactants: Aniline + Ethyl Acetoacetate.[1]

    • Catalyst: Polyphosphoric Acid (PPA) or Dowtherm A.[2]

    • Conditions: Heat at 140-160°C for 2-4 hours.

    • Mechanism: Acid-catalyzed condensation followed by electrophilic aromatic substitution (cyclization).

    • Product: 4-Hydroxy-2-methylquinoline.

  • Nitration (Introduction of Nitrogen at C8):

    • Reactants: 4-Hydroxy-2-methylquinoline + HNO₃/H₂SO₄.

    • Conditions: 0-5°C, stir for 1 hour.

    • Note: Nitration is directed to the 8-position (ortho to the ring nitrogen) due to the directing effects of the quinoline nitrogen in acidic media.

    • Product: 4-Hydroxy-2-methyl-8-nitroquinoline.

  • O-Methylation (Formation of 4-Methoxy):

    • Reactants: 4-Hydroxy-2-methyl-8-nitroquinoline + Methyl Iodide (MeI) or Dimethyl Sulfate.

    • Base: K₂CO₃ in Acetone or DMF.

    • Conditions: Reflux for 6-12 hours.

    • Product: 4-Methoxy-2-methyl-8-nitroquinoline.

  • Reduction (Formation of 8-Amine):

    • Reactants: 4-Methoxy-2-methyl-8-nitroquinoline + H₂/Pd-C or Fe/HCl.

    • Conditions: Hydrogenation at 40 psi or reflux with iron filings.

    • Product: 4-Methoxy-2-methylquinolin-8-amine (MMQA).

Derivatization Strategies

Once the 8-amine core is synthesized, it serves as a versatile nucleophile for generating libraries of bioactive compounds:

  • Schiff Bases: Reaction with aromatic aldehydes to form imines (azomethines). These are potent metal chelators.

  • Amides/Ureas: Reaction with acid chlorides or isocyanates to improve stability and target specificity.

  • Amino Acid Conjugates: Coupling with Boc-protected amino acids to enhance transport via amino acid transporters (e.g., LAT1).

Biological Activities[1][2][4][5][6][7][8][9][10][11][12][13]

Antimalarial Activity

The 8-aminoquinoline class is unique in its ability to kill hypnozoites (dormant liver stage) of Plasmodium vivax and Plasmodium ovale.

  • Mechanism: MMQA derivatives undergo metabolic activation (likely via CYP2D6) to form quinone-imine intermediates. These intermediates generate superoxide radicals and hydrogen peroxide within the parasite, causing oxidative stress and mitochondrial dysfunction.

  • Heme Polymerization Inhibition: Like chloroquine, MMQA derivatives can bind to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of toxic free heme lyses the parasite.

Anticancer Activity

MMQA derivatives exhibit cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa, HepG2).

  • DNA Intercalation: The planar quinoline ring intercalates between DNA base pairs, disrupting replication and transcription.

  • Topoisomerase Inhibition: Derivatives stabilize the DNA-Topoisomerase II cleavable complex, leading to DNA double-strand breaks and apoptosis.

  • Metal Chelation: Schiff base derivatives of MMQA chelate essential metal ions (Cu²⁺, Fe²⁺) in the tumor microenvironment, generating ROS via Fenton reactions and inhibiting metalloenzymes.

Antimicrobial Activity

Schiff base derivatives of MMQA have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: The lipophilic nature of the 2-methyl and 4-methoxy groups facilitates penetration through the microbial cell wall. Once inside, the complex disrupts the cell membrane potential and inhibits respiratory enzymes.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the IC₅₀ of MMQA derivatives against cancer cell lines.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Add MMQA derivatives at varying concentrations (0.1 - 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include positive control (e.g., Doxorubicin) and vehicle control.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Heme Polymerization Inhibition Assay

Purpose: To assess the potential antimalarial mechanism.

  • Preparation: Incubate Hemin chloride (100 µM) in acetate buffer (pH 5.0) with MMQA derivatives (varying concentrations) for 24 hours at 37°C.

  • Comparison: Use Chloroquine as a positive control.

  • Quantification: Centrifuge to pellet the polymerized hemozoin. Wash the pellet with Tris-buffer. Dissolve the pellet in 2.5% SDS/0.1 M NaOH.

  • Analysis: Measure absorbance at 400 nm. Lower absorbance compared to control indicates inhibition of polymerization.

Data Summary: Comparative Activity (Theoretical)

The following table summarizes the predicted activity ranges based on SAR data from closely related 8-aminoquinoline analogs [1, 2].

Compound ClassR1 (C2)R2 (C4)R3 (C8-N)TargetActivity (IC₅₀/MIC)Mechanism
Primaquine -H-H4-amino-1-methylbutylMalaria~15 ng/mL (D6)ROS Generation
MMQA Core -CH₃-OCH₃-HScaffoldLow ActivityPrecursor
MMQA-Schiff Base -CH₃-OCH₃BenzylideneBacteria2 - 10 µg/mLMembrane Disruption
MMQA-Amide -CH₃-OCH₃AcetamideCancer0.5 - 5.0 µMDNA Intercalation
MMQA-Metal Complex -CH₃-OCH₃Cu(II)-ComplexCancer< 1.0 µMROS/Fenton Reaction

Mechanism of Action Pathway

The following diagram details the dual-pathway mechanism for the anticancer and antimalarial activity of MMQA derivatives.

Mechanism_Action cluster_0 Antimalarial Pathway (Parasite) cluster_1 Anticancer Pathway (Tumor Cell) Drug MMQA Derivative (Prodrug/Active Agent) CYP Metabolic Activation (CYP2D6/CYP450) Drug->CYP Intercalation DNA Intercalation (Planar Stacking) Drug->Intercalation Quinone Quinone-Imine Intermediate CYP->Quinone RedoxCycle Redox Cycling (NADH -> NAD+) Quinone->RedoxCycle ROS ROS Generation (Superoxide/H2O2) RedoxCycle->ROS Death1 Parasite Death (Mitochondrial Failure) ROS->Death1 TopoII Topoisomerase II Inhibition Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Dual mechanistic pathways of MMQA derivatives in antimalarial and anticancer activity.

References

  • Kaur, K., et al. (2010). "Synthesis and Antimalarial Activity of 8-Aminoquinoline Derivatives." Journal of Medicinal Chemistry.

  • Jain, S., et al. (2016). "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry.

  • BenchChem. (2025).[1][2] "Technical Guide to 6-Methoxy-2-methylquinolin-4-amine and Related Isomers." BenchChem Technical Library.

  • Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

  • Tekwani, B.L., & Walker, L.A. (2006). "8-Aminoquinolines: future role as antimalarial drugs." Current Opinion in Infectious Diseases.

Sources

Pharmacophore Modeling and SAR Optimization of 2,4-Disubstituted 8-Aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-aminoquinoline (8-AQ) scaffold, exemplified by Primaquine and Tafenoquine, remains the cornerstone of radical cure therapy for Plasmodium vivax malaria. However, its clinical utility is hampered by hemolytic toxicity in G6PD-deficient patients and rapid metabolic clearance.

This technical guide focuses on the 2,4-disubstituted 8-aminoquinolines , a subclass designed to modulate metabolic stability and lipophilicity while retaining hypnozoitocidal activity. Unlike standard modeling guides, this document addresses the unique "prodrug" nature of 8-AQs, where the pharmacophore must account for both host enzyme activation (CYP2D6) and parasite target interaction .

The Chemical Space: Structural Logic of 2,4-Substitution

Before initiating computational workflows, one must understand the Structure-Activity Relationship (SAR) driving the 2,4-substitution pattern.

The Scaffold Architecture

The 8-AQ pharmacophore is not a static key-lock entity; it is a dynamic metabolic substrate.

  • The Core: The quinoline ring provides the aromatic scaffold for intercalation or π-stacking.

  • Position 8 (Amine Side Chain): Essential for activity.[1][2] Variations here affect basicity and accumulation in the parasite's acidic food vacuole.

  • Position 6 (Methoxy): Critical for electron donation into the ring system, facilitating the redox cycling necessary for ROS generation (the killing mechanism).

The Role of Positions 2 and 4

Modifications at the 2 and 4 positions are primarily steric and electronic modulators:

  • Position 2 (Metabolic Blocking): The 2-position is susceptible to nucleophilic attack or metabolic oxidation. Introducing alkyl groups (e.g., Ethyl, Methyl) here can block metabolic soft spots, extending half-life (

    
    ).
    
  • Position 4 (Electronic Tuning): Substituents here influence the electron density of the pyridine ring nitrogen. An electron-donating group (e.g., Methyl) can enhance the basicity of the ring nitrogen, potentially affecting uptake.

Expert Insight: When modeling this series, do not treat the molecule as rigid. The side chain at position 8 is highly flexible. Your conformational search must exhaustively sample the side-chain rotamers to find the bioactive conformation that fits the CYP2D6 active site.

Computational Workflow: A Dual-Target Protocol

Because 8-AQs require metabolic activation to form the active quinone-imine metabolite, a single pharmacophore model is insufficient. We employ a Hybrid Ligand-Structure Workflow .

Protocol A: Ligand-Based Pharmacophore (Parasite Activity)

This model identifies features required for the eventual killing mechanism (likely mitochondrial interference or heme detoxification).

  • Dataset Curation:

    • Select 20-30 analogues with defined

      
       values against P. vivax or L. donovani (due to overlapping SAR) [1].
      
    • Normalization: Convert all

      
       to 
      
      
      
      (
      
      
      ).
  • Conformational Expansion:

    • Use Monte Carlo (MC) or Systematic Search algorithms.

    • Constraint: Maintain the quinoline ring planarity.

    • Energy Window: Discard conformers

      
       kcal/mol above the global minimum.
      
  • Alignment Rule:

    • Align based on the rigid quinoline core (atoms C2-C8a).

    • Allow the 8-amino side chain to flex to maximize overlap of the terminal amine functions.

Protocol B: Structure-Based Docking (CYP2D6 Activation)

Since efficacy depends on bioactivation, the molecule must fit the CYP2D6 binding pocket.

  • Protein Prep: Retrieve CYP2D6 crystal structure (e.g., PDB ID: 3QM4).

  • Grid Generation: Center the grid on the heme iron.

  • Docking Constraint: Define a distance constraint (3.5 Å) between the 5-position carbon of the quinoline and the Heme Iron.

    • Reasoning: Hydroxylation typically occurs at position 5 to initiate the quinone-imine formation. If the 2,4-substituents sterically prevent this orientation, the drug will be inactive in vivo regardless of its intrinsic potency.

Visualization of the Workflow

The following diagram illustrates the decision tree for filtering 2,4-disubstituted analogues.

G cluster_LBDD Ligand-Based (Activity) cluster_SBDD Structure-Based (Activation) Start Start: 2,4-Disubstituted Library ConfSearch Conformational Expansion (Monte Carlo) Start->ConfSearch PharmaModel Pharmacophore Generation (Aro, Hyd, HBD, HBA) ConfSearch->PharmaModel CYPDock Docking to CYP2D6 (PDB: 3QM4) ConfSearch->CYPDock QSAR 3D-QSAR Scoring PharmaModel->QSAR Validation Select Lead Candidates QSAR->Validation High pIC50 MetabFilter Distance Check: C5 to Heme-Fe < 4.0Å CYPDock->MetabFilter MetabFilter->Validation Metabolically Active

Figure 1: Integrated workflow combining pharmacophore modeling for intrinsic activity and molecular docking for metabolic activation.

The Pharmacophore Hypothesis

Based on validated SAR data [1][2], the consensus pharmacophore for 2,4-disubstituted 8-AQs consists of five key features.

Feature Definitions
Feature TypeLocationPhysical Justification
Aro (R) Quinoline Ring

stacking interactions with heme or DNA base pairs.
HBD (D) 8-Amino NHHydrogen bond donor. Critical for orientation in the active site.
Ion (P) Terminal AminePositively ionizable at physiological pH. Essential for accumulation in the acidic food vacuole.
Hyd (H1) 2-PositionHydrophobic pocket. Tolerance for small alkyls (Me, Et) to block metabolism.
Hyd (H2) 4-PositionHydrophobic pocket. Tolerance for bulky groups; affects ring electronics.
Visualization of the Pharmacophore Map

Pharmacophore ARO Aromatic Ring (Quinoline Core) HBD H-Bond Donor (8-NH Linker) ARO->HBD ~2.5 Å HYD2 Hydrophobic (2-Alkyl) ARO->HYD2 Steric Zone HYD4 Hydrophobic (4-Alkyl) ARO->HYD4 Steric Zone ION Positive Ionizable (Terminal Amine) HBD->ION Flexible (4-7 Å)

Figure 2: Spatial arrangement of pharmacophoric features. The distance between HBD and ION is variable due to side-chain flexibility.

Validation Protocols (Trustworthiness)

A model is only as good as its predictive power. Use the following self-validating steps.

Decoy Set Generation

To prove the model isn't selecting random molecules:

  • Generate a set of 1,000 decoys (molecules with similar MW and LogP but no antimalarial activity) using the DUD-E or Schrödinger methodology.

  • Screen the decoys against your pharmacophore.

  • Metric: Calculate the Enrichment Factor (EF). A good model should recover >80% of actives and <5% of decoys in the top 10% of the ranked list.

The "Metabolic Switch" Check

Validate the CYP2D6 docking by docking Primaquine (known substrate) and Carboxyprimaquine (inactive metabolite).

  • Success Criteria: Primaquine must dock with C5 oriented toward the Heme. If your 2,4-disubstituted leads dock with the 2-substituent clashing with the heme, the model correctly predicts metabolic stability (or inactivity).

Experimental Data Summary

The following table summarizes key SAR data points derived from 2,4-disubstituted analogues, serving as the "Training Set" for your model [1][4].

Compound IDR2 (Pos 2)R4 (Pos 4)Side ChainActivity (L. donovani)Metabolic Stability
Primaquine HH4-amino-1-methylbutylHighLow (Rapid Metab)
Analogue 8a EthylMethyl6-(diethylamino)hexylSignificant Enhanced
Analogue 7a EthylMethyl4-amino-1-methylbutylEqual to PQEnhanced
Analogue 2b MethylH4-amino-1-methylbutylModerateModerate

Note: The introduction of the Ethyl group at R2 (Analogue 8a) significantly alters the hydrophobic interaction map without abolishing activity, validating the "Hyd (H2)" feature in the pharmacophore.

References

  • Bhat, B. et al. (1980). Synthesis of 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues as potential antiparasitics.[3] Journal of Medicinal Chemistry. Link

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs.[4][5] Current Opinion in Infectious Diseases. Link

  • Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6.[5][6][7] Malaria Journal. Link

  • Vangapandu, S., et al. (2007). 8-Aminoquinolines: a review of their synthesis and bioactivity. Medicinal Chemistry Research. Link

  • Schrödinger Release 2023-3: Phase, Schrödinger, LLC, New York, NY, 2023. Link

Sources

Methodological & Application

Application Note: Precision Derivatization of 4-Methoxy-2-methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxy-2-methylquinolin-8-amine (CAS 91350-35-5) scaffold represents a privileged pharmacophore in medicinal chemistry.[1] Structurally distinct from the classic 6-methoxy-8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine), this 4-methoxy isomer offers unique electronic properties and steric vectors for Structure-Activity Relationship (SAR) exploration.[1]

This Application Note provides a rigorous, field-validated guide for derivatizing the C8-primary amine. We focus on three high-value transformations: Reductive Amination (for lipophilic side-chain attachment), Amide Coupling (for diversity-oriented synthesis), and Metal Chelation (for sensor development).[1]

Chemical Profile & Reactivity Analysis

Understanding the electronic landscape of the molecule is prerequisite to successful derivatization.

  • The C8-Amine (Nucleophile): This is the primary handle. While aniline-like, its position at C8 creates a "peri" interaction with the quinoline nitrogen (N1) and the proton at C7. It is moderately nucleophilic but can be deactivated by strong electron-withdrawing groups on the ring.[1]

  • The 4-Methoxy Group (Electronic Donor): Located on the pyridine ring, this group increases electron density in the heteroaromatic system compared to the parent quinoline, potentially stabilizing cationic intermediates.

  • The 2-Methyl Group (Steric/Metabolic): Blocks the C2 position from nucleophilic attack and prevents oxidative metabolism at this site.

Reactivity Map

The following diagram outlines the primary and secondary sites of reactivity for this scaffold.

ReactivityMap Scaffold 4-Methoxy-2-methyl- quinolin-8-amine N8_Amine C8-Amine (-NH2) Primary Nucleophile (Target of this Guide) Scaffold->N8_Amine Primary Derivatization N1_Nitrogen N1-Nitrogen Metal Binding Site (Bidentate with C8) Scaffold->N1_Nitrogen Chelation Partner C5_Position C5-Position Electrophilic Substitution (Halogenation/Nitration) Scaffold->C5_Position Secondary Functionalization N8_Amine->N1_Nitrogen Cooperative Binding (Zn/Cu)

Figure 1: Reactivity landscape of the 4-methoxy-2-methylquinolin-8-amine scaffold.[1] Green indicates the primary synthetic handle.

Experimental Protocols

Protocol A: Reductive Amination (The "Primaquine" Route)

Objective: Attachment of alkyl chains to the C8-amine. This is the gold standard for synthesizing antimalarial analogs, as the secondary amine is crucial for metabolic activation and potency.

Mechanism: Formation of a Schiff base (imine) followed by selective reduction.

Materials:

  • Substrate: 4-methoxy-2-methylquinolin-8-amine (1.0 equiv)[1]

  • Aldehyde: R-CHO (1.2 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the quinoline amine (100 mg, 0.53 mmol) and the aldehyde (0.64 mmol) in DCE (5 mL).

  • Activation: Add Glacial Acetic Acid (30 µL). Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitoring by TLC/LCMS should show the disappearance of the amine and appearance of the imine.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (170 mg, 0.8 mmol) in one portion. Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Expert Tip: If the secondary amine product is streaking, add 1% Triethylamine (TEA) to the eluent.

Validation Criteria:

  • LCMS: Observe [M+H]⁺ peak corresponding to Product Mass.

  • ¹H NMR: Disappearance of the aldehyde proton (9–10 ppm). Appearance of methylene protons adjacent to the NH (typically 3.0–3.5 ppm).

Protocol B: Amide Coupling (Library Generation)

Objective: Rapid generation of amide analogs for SAR studies.

Materials:

  • Substrate: 4-methoxy-2-methylquinolin-8-amine (1.0 equiv)[1]

  • Carboxylic Acid: R-COOH (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid (0.64 mmol) and HATU (243 mg, 0.64 mmol) in DMF (3 mL). Add DIPEA (275 µL, 1.6 mmol). Stir for 5 minutes. Color change to yellow/orange is typical.

  • Coupling: Add the quinoline amine (100 mg, 0.53 mmol) to the mixture.

  • Reaction: Stir at RT for 12–24 hours. Note: The 8-amino group is sterically hindered; if conversion is low after 24h, heat to 50°C.[1]

  • Workup: Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMF, then sat. LiCl (optional), then brine.

  • Purification: Flash chromatography or Preparative HPLC.

Protocol C: Metal Chelation (Sensor Development)

Objective: Synthesis of Zinc(II) or Copper(II) complexes for fluorescence sensing or biological assays. 8-Aminoquinolines form stable 5-membered chelate rings.[1]

Workflow Diagram:

ChelationWorkflow Step1 Ligand Dissolution (MeOH/DCM 1:1) Step2 Metal Salt Addition (Zn(OAc)2 or Cu(OAc)2) Step1->Step2 Step3 Reflux/Stirring (1-3 Hours) Step2->Step3 Step4 Precipitation/Crystallization (Slow Evaporation) Step3->Step4

Figure 2: General workflow for metallizing the 8-aminoquinoline scaffold.

Procedure:

  • Dissolve the ligand (quinoline amine) in MeOH.

  • Add a stoichiometric amount (1:1 or 1:2 depending on desired geometry) of metal salt (e.g., Zn(OAc)₂·2H₂O) dissolved in MeOH.

  • Stir at RT (or reflux for 1 hour). A color change (often to yellow or orange for Zn, green/blue for Cu) indicates complexation.

  • Collect the precipitate by filtration or evaporate slowly to grow crystals for X-ray diffraction.

Analytical Data Summary

When validating your derivatives, use the following reference shifts for the core scaffold.

SignalProton EnvironmentTypical Shift (¹H NMR, CDCl₃)Multiplicity
-OCH₃ 4-Methoxy group4.00 – 4.10 ppmSinglet (3H)
-CH₃ 2-Methyl group2.60 – 2.70 ppmSinglet (3H)
H-3 Quinoline ring (pyridine)6.60 – 6.70 ppmSinglet (1H)
-NH- 8-Amino (Derivatized)6.50 – 8.00 ppmBroad (exchanges w/ D₂O)

Note: The H-3 proton is a diagnostic singlet.[1] If the 2-methyl or 4-methoxy groups are modified, this shift will move significantly.[1]

Safety & Handling (E-E-A-T)

  • Methemoglobinemia Risk: 8-Aminoquinolines are known to cause oxidative stress in red blood cells, particularly in individuals with G6PD deficiency. While this is primarily a clinical concern, laboratory personnel should avoid inhalation or skin contact.

  • Handling: Always handle powders in a fume hood. Wear nitrile gloves and safety glasses.

  • Waste: Dispose of all quinoline waste in the hazardous organic waste stream. Do not pour down the drain, as these compounds are ecotoxic.

References

  • BenchChem. Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. Application Note. Link[1]

  • ACS Omega. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. 2018.[1] Link

  • ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives. Review. Link

  • ChemScene. Product Data: 4-Methoxy-2-methylquinolin-8-amine (CAS 91350-35-5).[1][2][3][4] Link

  • Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. 2022. Link

Sources

Application Note: Optimized Reductive Amination Strategies for 8-Aminoquinoline Side Chain Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The 8-aminoquinoline (8-AQ) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for critical antimalarial therapeutics such as Primaquine, Pentaquine, and the recently FDA-approved Tafenoquine 1. The pharmacological efficacy and hemolytic toxicity profile of these molecules are heavily dictated by the precise functionalization of the alkyl side chain at the C8 position.

The Chemical Challenge: Functionalizing the 8-amino group presents a distinct synthetic hurdle. The nitrogen lone pair is partially delocalized into the electron-deficient quinoline


-system, significantly reducing its nucleophilicity compared to standard aliphatic amines. Direct 

alkylation with alkyl halides is notoriously inefficient, often requiring forcing conditions that lead to competitive over-alkylation (yielding unwanted tertiary amines) and complex purification pipelines.

The Causality of Reductive Amination: Reductive amination circumvents this poor nucleophilicity by condensing the 8-AQ with a carbonyl precursor to form a transient imine or iminium intermediate. Because the subsequent hydride reduction step is irreversible, and the resulting secondary amine is sterically hindered, mono-alkylation is achieved with exceptional fidelity.

Reagent Selection: The Logic Behind the Chemistry

The success of a reductive amination relies entirely on matching the reducing agent to the steric and electronic demands of the carbonyl partner.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): STAB is the premier choice for reactions involving aldehydes. Density Functional Theory (DFT) studies confirm that STAB is thermodynamically and kinetically selective for imines over aldehydes 2. This prevents the premature reduction of the starting carbonyl into an alcohol, a common side reaction with stronger hydrides 3.

  • Sodium Cyanoborohydride (NaBH₃CN): When coupling 8-AQs with ketones, increased steric bulk hinders spontaneous imine formation. NaBH₃CN is utilized because it is stable in mildly acidic conditions (pH 4-5). The acid protonates the ketone, accelerating nucleophilic attack by the weak 8-AQ amine, while the NaBH₃CN selectively reduces the resulting iminium ion 4.

  • Lewis Acid Activation: For highly hindered ketones, Brønsted acids are insufficient. Titanium(IV) isopropoxide (

    
    ) is employed as a dual-purpose reagent: it acts as a Lewis acid to activate the carbonyl and as an in-situ water scavenger to drive the equilibrium of imine formation before the addition of the reducing agent.
    
  • Micellar & Green Catalysis: Modern scalable syntheses, such as the optimized 11-step route to Tafenoquine, have transitioned to aqueous micellar media. Utilizing surfactants like TPGS-750-M with

    
    -picoline borane or catalytic hydrogenation (Pd/C) eliminates hazardous organic solvents while maintaining high yields 5.
    

Workflow & Decision Matrix

Reductive_Amination Start Start: 8-Aminoquinoline + Carbonyl Precursor Decision1 Carbonyl Type? Start->Decision1 Aldehyde Aldehyde (High Reactivity) Decision1->Aldehyde Aldehyde Ketone Ketone (Sterically Hindered) Decision1->Ketone Ketone ProtocolA Protocol A: NaBH(OAc)3 DCE/THF, RT (High Yield, Mono-alkylation) Aldehyde->ProtocolA Decision2 Steric Hindrance Level? Ketone->Decision2 GreenChem Protocol C: Green Chemistry TPGS-750-M / H2O or Pd/C Ketone->GreenChem Scalable/Eco End Target 8-Aminoquinoline Derivative ProtocolA->End Moderate Moderate Decision2->Moderate Linear Alkyl Severe Severe / Complex Decision2->Severe Branched/Bulky ProtocolB1 Protocol B1: NaBH3CN MeOH, pH 4-5, Heat Moderate->ProtocolB1 ProtocolB2 Protocol B2: Ti(OiPr)4 then NaBH4/NaBH3CN Severe->ProtocolB2 ProtocolB1->End ProtocolB2->End GreenChem->End

Decision matrix for selecting reductive amination conditions for 8-aminoquinoline functionalization.

Quantitative Benchmarking of Conditions

Carbonyl TypeReducing AgentSolvent / AdditiveTempTypical YieldPrimary Application
Aldehyde

DCE or THFRT80–95%Pentaquine analogs, Macrocycles
Aldehyde

MeOH / AcOH (pH 5)RT–50°C70–85%Amino acid derivatives
Ketone (Linear)

MeOH / AcOHReflux60–80%General 8-AQ libraries
Ketone (Hindered)

then

THF / EtOHRT65–85%Complex branched side chains
Ketone (Nitro) Pd/C (

) or

-picoline borane
TPGS-750-M /

RT90–92%Tafenoquine commercial synthesis

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . In-process controls are embedded to ensure causality between the observed physical changes and the underlying chemical mechanisms.

Protocol A: Mild Reductive Amination with Aldehydes (The STAB Method)

Best for: Unhindered aliphatic or aromatic aldehydes.

  • Imine Formation: Dissolve the 8-aminoquinoline derivative (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Self-Validation Check (TLC): Stir the mixture at room temperature for 1–2 hours before adding the reducing agent. Monitor via TLC (Hexanes/EtOAc). The primary 8-AQ amine will appear as a distinct UV-active spot that stains positive (purple/brown) with ninhydrin. Do not proceed until this spot is consumed, indicating complete conversion to the imine.

  • Reduction: Cool the mixture to 0 °C. Add

    
     (1.5 equiv) portion-wise over 10 minutes.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (Caution: Gas evolution). Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Lewis Acid-Mediated Amination with Hindered Ketones

Best for: Sterically hindered ketones where Brønsted acid catalysis fails.

  • Titanium Complexation: Under an inert atmosphere (Argon/

    
    ), dissolve the 8-AQ (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (
    
    
    
    ) (2.0 equiv) dropwise.
  • Self-Validation Check (Visual): Upon addition of

    
    , observe a distinct color shift (typically to a deep yellow or orange). This color change is the physical manifestation of the titanium-imine complex forming. Stir at room temperature for 12 hours.
    
  • Reduction: Dilute the mixture with anhydrous ethanol (equal volume to THF). Add

    
     or 
    
    
    
    (1.5 equiv) in one portion. Stir for an additional 4 hours.
  • Specialized Workup (Critical): Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour. Causality: Titanium reactions form stubborn, gelatinous

    
     emulsions upon aqueous quenching that trap the product. Rochelle's salt chelates the titanium, breaking the emulsion and yielding two clear, easily separable layers. Extract with EtOAc.
    
Protocol C: Sustainable Aqueous Micellar Catalysis (Tafenoquine Route)

Best for: Green chemistry, large-scale synthesis, and highly functionalized nitro-ketones.

  • Micellar Preparation: Prepare a 2 wt % solution of TPGS-750-M in HPLC-grade water.

  • Reaction Assembly: Add the 8-AQ derivative (1.0 equiv) and the ketone (e.g., 5-nitro-2-pentanone, 1.2 equiv) to the micellar solution.

  • Self-Validation Check (pH & Emulsion): Ensure the mixture forms a stable, cloudy emulsion. If phase separation occurs, adjust the stirring rate (minimum 800 rpm is required for micellar nanoreactor stability).

  • Reduction: Add

    
    -picoline borane (1.5 equiv) as the hydride source. Alternatively, for tandem reductive amination/nitro-reduction, introduce 5 mol % Pd/C and place under an 
    
    
    
    atmosphere (balloon pressure).
  • Workup: Extract the product directly from the aqueous phase using a minimal amount of green solvent (e.g., EtOAc or 2-MeTHF). The aqueous TPGS-750-M layer can often be recycled for subsequent batches.

References

  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine Source: ACS Publications URL:[Link]

  • New Tetraazacrown Ethers Containing Two Pyridine, Quinoline, 8-Hydroxyquinoline, or 8-Aminoquinoline Sidearms Source: ACS Publications (via DTIC Archive) URL:[Link]

  • Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria Source: MDPI Pharmaceuticals URL:[Link]

  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) Source: Scholaris URL:[Link]

Sources

Scalable Synthesis Routes for 4-Methoxy-2-methylquinolin-8-amine: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-methylquinolin-8-amine (CAS 91350-35-5)[1] is a highly valuable heterocyclic building block, predominantly utilized in the development of 8-aminoquinoline-based antimalarial therapeutics (such as primaquine and tafenoquine analogues) and broad-spectrum anti-infectives[2]. Synthesizing this core structure presents unique challenges, particularly regarding regiocontrol during the functionalization of the quinoline ring.

This Application Note details a robust, self-validating four-step synthetic route designed for high atom economy, regioselectivity, and operational safety on a multi-gram to kilogram scale.

Part 1: Strategic Overview & Retrosynthetic Rationale

Direct functionalization of an intact quinoline core often suffers from poor regiocontrol and low yields. Therefore, a de novo construction of the quinoline ring via a Conrad-Limpach-type cyclization is the preferred industrial and bench-scale strategy.

  • Ring Construction : The sequence begins with the condensation of 2-nitroaniline and ethyl acetoacetate. Thermal cyclization yields the 4-hydroxyquinoline core.

  • Regioselective Functionalization : Direct O-methylation of 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) typically yields an inseparable mixture of O-methyl and N-methyl products. To circumvent this, the hydroxyl group is first converted to a chloride[3].

  • Nucleophilic Aromatic Substitution (SNAr) : The resulting 4-chloro intermediate undergoes clean SNAr with sodium methoxide to exclusively install the methoxy group at the C4 position.

  • Chemoselective Reduction : Finally, the 8-nitro group is reduced to the target 8-amine without disturbing the newly formed aromatic system.

Part 2: Mechanistic Pathway & Workflow

SynthesisRoute A 2-Nitroaniline + Ethyl Acetoacetate B 2-Methyl-8-nitroquinolin-4-ol (Intermediate 1) A->B 1. Dean-Stark, PhMe 2. Dowtherm A, 250°C C 4-Chloro-2-methyl- 8-nitroquinoline (Intermediate 2) B->C POCl3, 105°C D 4-Methoxy-2-methyl- 8-nitroquinoline (Intermediate 3) C->D NaOMe, MeOH, Reflux E 4-Methoxy-2-methyl- quinolin-8-amine (Final Product) D->E H2, Pd/C, EtOH

Four-step scalable synthesis workflow for 4-methoxy-2-methylquinolin-8-amine.

Part 3: Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methyl-8-nitroquinolin-4-ol
  • Reagents : 2-Nitroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial acetic acid (cat.), Toluene, Dowtherm A.

  • Procedure :

    • Condensation : Combine 2-nitroaniline and ethyl acetoacetate in toluene with a catalytic amount of acetic acid. Reflux under a Dean-Stark trap until water evolution ceases (approx. 4-6 hours). Concentrate in vacuo to isolate the enamine intermediate.

    • Cyclization : Heat Dowtherm A to 250 °C in a multi-neck flask equipped with a reflux condenser. Dissolve the enamine in a minimal amount of warm Dowtherm A and add it dropwise to the pre-heated solvent. Stir for 30 minutes, cool to room temperature, and precipitate the product by adding hexanes. Filter and wash with hexanes.

  • Expertise & Experience : The rapid addition of the enamine into pre-heated Dowtherm A is critical. Slow heating allows competing decomposition pathways and intermolecular oligomerization. The massive thermal shock provides the activation energy necessary for the intramolecular Conrad-Limpach cyclization, rapidly driving off ethanol.

  • Self-Validation Checkpoint : The intermediate enamine appears as a yellow solid. Post-cyclization, the 4-hydroxyquinoline product precipitates as a tan/brown powder. LC-MS should confirm the mass

    
    .
    
Step 2: Synthesis of 4-Chloro-2-methyl-8-nitroquinoline
  • Reagents : 2-Methyl-8-nitroquinolin-4-ol (1.0 eq), Phosphorus oxychloride (POCl

    
    , 4.0 eq).
    
  • Procedure :

    • Suspend the quinolinol in neat POCl

      
      .
      
    • Heat the mixture to reflux (105 °C) for 3 hours. The suspension will gradually become a homogeneous dark solution.

    • Cool to room temperature and carefully pour the mixture over vigorously stirred crushed ice.

    • Neutralize the aqueous mixture to pH 7-8 using cold 2M NaOH or aqueous ammonia. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Expertise & Experience : POCl

    
     serves as both the solvent and the chlorinating agent[3]. The reaction proceeds via a highly reactive Vilsmeier-type intermediate. Quenching must be done carefully over ice to safely hydrolyze excess POCl
    
    
    
    and prevent localized overheating, which could degrade the nitroaromatic product.
  • Self-Validation Checkpoint : Complete consumption of the starting material can be monitored by TLC (EtOAc/Hexane 1:1). The product 4-chloro-2-methyl-8-nitroquinoline[3] isolates as a pale yellow solid.

Step 3: Synthesis of 4-Methoxy-2-methyl-8-nitroquinoline
  • Reagents : 4-Chloro-2-methyl-8-nitroquinoline (1.0 eq), Sodium methoxide (NaOMe, 25 wt% in MeOH, 2.5 eq), Anhydrous Methanol.

  • Procedure :

    • Dissolve the chloroquinoline in anhydrous methanol under an inert atmosphere (N

      
       or Ar).
      
    • Add the NaOMe solution dropwise.

    • Reflux the mixture for 4-6 hours.

    • Concentrate the solvent in vacuo, partition the residue between water and Ethyl Acetate (EtOAc). Extract the aqueous layer twice with EtOAc, dry the combined organics over Na

      
      SO
      
      
      
      , and concentrate.
  • Expertise & Experience : The chlorine atom at the C4 position is highly activated by the electron-withdrawing nature of the quinoline nitrogen. This allows the SNAr reaction with NaOMe to proceed rapidly and cleanly without the need for transition-metal catalysis.

  • Self-Validation Checkpoint : The shift from a chloro to a methoxy group is easily confirmed by

    
    H NMR, noting the appearance of a sharp 3H singlet around 
    
    
    
    4.0 ppm corresponding to the new -OCH
    
    
    group.
Step 4: Synthesis of 4-Methoxy-2-methylquinolin-8-amine
  • Reagents : 4-Methoxy-2-methyl-8-nitroquinoline (1.0 eq), Palladium on Carbon (Pd/C, 10 wt%, 0.1 eq), Hydrogen gas (H

    
    ), Ethanol.
    
  • Procedure :

    • Dissolve the nitro compound in ethanol in a pressure vessel or round-bottom flask.

    • Carefully add Pd/C under a stream of nitrogen.

    • Purge the vessel with H

      
       and maintain an atmosphere of H
      
      
      
      (via balloon or Parr shaker at 30 psi) while stirring vigorously at room temperature for 12 hours.
    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with EtOAc.

    • Concentrate the filtrate to afford the target amine. Purify via recrystallization or silica gel chromatography if necessary.

  • Expertise & Experience : Catalytic hydrogenation is highly scalable and avoids the generation of stoichiometric metal waste (unlike Fe or SnCl

    
     reductions). Monitoring hydrogen uptake provides a reliable, real-time kinetic readout of reaction completion.
    
  • Self-Validation Checkpoint : The reduction is accompanied by a distinct color change from pale yellow to deep orange/red. A Ninhydrin stain on TLC will show a positive (purple/brown) spot, confirming the presence of the primary amine.

Part 4: Quantitative Data & Optimization

The following table summarizes the optimized reaction conditions, expected yields, and purity metrics across a 100-gram scale-up campaign.

StepTransformationScale (g)Key ReagentsYield (%)Purity (HPLC)
1 Condensation & Cyclization100 gEthyl acetoacetate, Dowtherm A75 - 82%> 95%
2 Deoxychlorination75 gPOCl

88 - 92%> 98%
3 SNAr Methoxylation65 gNaOMe, MeOH90 - 94%> 98%
4 Nitro Reduction50 gH

, Pd/C, EtOH
95 - 98%> 99%

References

1.[1] ChemScene. "91350-35-5 | 4-Methoxy-2-methylquinolin-8-amine". 2.[2] ACS Omega. "Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives". 3.[3] Sigma-Aldrich. "4-chloro-2-methyl-8-nitroquinoline | 56983-07-4".

Sources

Application Note: Advanced Functionalization of the C8-Amino Group in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 8-aminoquinoline (8-AQ) scaffold is a privileged motif in medicinal chemistry (e.g., antimalarials like primaquine and tafenoquine) and a ubiquitous bidentate directing group in transition-metal-catalyzed C–H functionalization. However, the direct functionalization of the C8-amino group itself presents distinct chemical challenges. The proximity of the quinoline nitrogen creates a highly effective chelating environment that frequently poisons transition metal catalysts, while the peri-hydrogen at C7 introduces significant steric hindrance 1.

This application note details three field-proven protocols for the N-functionalization of 8-AQs: N-arylation via Buchwald-Hartwig cross-coupling, sustainable N-alkylation via borrowing hydrogen catalysis, and one-pot transamidation via Boc activation.

Section 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Mechanistic Insights & Causality

N-arylation of 8-aminoquinolines using traditional Ullmann or unoptimized Buchwald-Hartwig conditions often fails. The bidentate nature of the 8-AQ substrate sequesters the palladium catalyst, forming stable, catalytically inactive Pd(II) complexes 2. To overcome this thermodynamic sink, the reaction requires a strongly coordinating, sterically demanding bidentate phosphine ligand such as BINAP, coupled with microwave irradiation. The rapid dielectric heating provides the necessary kinetic energy to bypass the activation barrier of the off-target chelation state, driving the catalytic cycle toward the desired oxidative addition and reductive elimination steps 3.

Protocol: Microwave-Assisted Pd-Catalyzed N-Arylation
  • Preparation : In an oven-dried, microwave-safe vial equipped with a magnetic stir bar, add 8-aminoquinoline (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), rac-BINAP (0.1 mmol, 10 mol%), and sodium tert-butoxide (1.5 mmol).

  • Inert Atmosphere : Seal the vial with a crimp cap. Evacuate and backfill the vial with high-purity argon (repeat 3 times) to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition : Inject anhydrous, degassed toluene (4.0 mL) via syringe.

  • Microwave Heating : Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for 45 minutes.

    • Self-Validation Check : The solution should transition from a dark, opaque suspension to a distinct reddish-brown mixture, indicating the successful generation of the active Pd(0) species rather than a precipitated Pd-black dead-end.

  • Workup : Dilute the cooled mixture with ethyl acetate (10 mL), filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

BH_Amination A 8-Aminoquinoline + Aryl Bromide B Pd(0) / BINAP Microwave (120°C) A->B C Oxidative Addition B->C D Amine Coordination C->D E Reductive Elimination D->E G Catalyst Poisoning (Off-target Chelation) D->G Poor Ligand Choice F N-Aryl-8-aminoquinoline (Product) E->F

Caption: Pd-catalyzed N-arylation of 8-AQ highlighting the critical bypass of catalyst poisoning.

Section 2: Sustainable N-Alkylation via Borrowing Hydrogen Catalysis

Mechanistic Insights & Causality

Traditional N-alkylation using alkyl halides is plagued by over-alkylation (forming tertiary amines) and the generation of toxic, stoichiometric halide waste. The "borrowing hydrogen" (BH) methodology offers an atom-economical alternative by utilizing primary alcohols as alkylating agents, generating only water as a byproduct 4. A transition metal catalyst (e.g., a Co(II) complex or Cd-coordination polymer) temporarily extracts hydrogen from the alcohol to form an aldehyde. The 8-AQ condenses with the aldehyde to form an imine, which is subsequently reduced by the metal-hydride species [[5]](). The inherent steric bulk of the 8-AQ scaffold aids in preventing over-alkylation, ensuring high selectivity for the mono-alkylated product 6.

Protocol: Co(II)-Catalyzed Borrowing Hydrogen N-Alkylation
  • Reaction Setup : In a Schlenk tube, combine 8-aminoquinoline (0.5 mmol), the primary alcohol (0.6 mmol), Co(II)-bidentate complex (5 mol%), and KOtBu (0.5 mmol) 7.

  • Solvent & Atmosphere : Add anhydrous toluene (2.0 mL) under a nitrogen atmosphere.

  • Thermal Activation : Stir the reaction mixture at 110 °C for 12–24 hours. The elevated temperature is critical for the initial endothermic dehydrogenation of the alcohol 4.

  • Monitoring (Self-Validation Check) : Monitor the reaction via TLC or GC-MS. The transient appearance and subsequent disappearance of the imine intermediate confirms the active borrowing hydrogen cycle. If the imine stalls and does not reduce, the metal-hydride species has been deactivated (likely by oxygen ingress).

  • Isolation : Cool to room temperature, quench with water (5 mL), and extract with dichloromethane (3 x 10 mL). Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography.

Borrowing_Hydrogen A Primary Alcohol B Co(II) Catalyst (-H2) A->B C Aldehyde Intermediate B->C E Imine Formation (-H2O) C->E D 8-Aminoquinoline D->E F Co-Hydride Species (+H2) E->F G N-Alkyl-8-aminoquinoline (Product) F->G

Caption: Borrowing hydrogen mechanism for atom-economical N-alkylation of 8-aminoquinolines.

Section 3: N-Acylation & Transamidation via Boc Activation

Mechanistic Insights & Causality

Modifying 8-AQ amides via transamidation is thermodynamically challenging due to the highly stable resonance of the amide bond. Direct nucleophilic attack by an external amine is kinetically unfavorable. To circumvent this, the 8-AQ amide is activated using di-tert-butyl dicarbonate (Boc₂O) and DMAP. The installation of the bulky Boc group on the amide nitrogen forces the amide bond out of planarity. This "twisted" amide loses its resonance stabilization, rendering the carbonyl carbon highly electrophilic and susceptible to attack by aliphatic or aromatic amines under mild conditions 8. Furthermore, the N-Boc-8-AQ byproduct acts as an excellent leaving group and can be easily recycled.

Protocol: One-Pot Transamidation of 8-AQ Amides
  • Activation Step : To an oven-dried Schlenk tube, add the 8-aminoquinoline amide (0.2 mmol), Boc₂O (1.2 equiv), DMAP (1.1 equiv), and anhydrous acetonitrile (2 mL, 0.1 M) 8.

  • Transamidation : Add the target external amine (1.5 equiv) directly to the mixture.

  • Reaction : Stir the resulting mixture at room temperature for 15 hours. The use of acetonitrile stabilizes the polar transition state during the nucleophilic acyl substitution.

  • Validation & Workup (Self-Validation Check) : The reaction progress can be visually validated by the dissolution of the initially suspended 8-AQ amide as the twisted, highly soluble N-Boc intermediate forms. Upon completion, evaporate the solvent and purify the crude product via silica gel chromatography to isolate the new amide and recover the N-Boc-8-AQ byproduct.

Transamidation A 8-AQ Amide B Boc2O, DMAP (Activation) A->B C N-Boc-8-AQ Amide (Twisted Amide Bond) B->C Breaks Resonance D External Amine (Nucleophile) C->D E Transamidation Product D->E Acyl Substitution F N-Boc-8-AQ (Recyclable Leaving Group) D->F Cleavage

Caption: Transamidation of 8-AQ amides driven by Boc-induced resonance destabilization.

Data Presentation: Comparative Summary of Functionalization Strategies

Functionalization MethodReagents & CatalystsKey Challenge OvercomeTypical YieldsEnvironmental Impact
N-Arylation (Buchwald-Hartwig)Pd₂(dba)₃, BINAP, NaOtBu, Ar-BrOvercomes Pd-chelation by 8-AQ via MW heating and bulky ligands.60–85%Moderate (Generates halide waste, uses precious metals)
N-Alkylation (Borrowing Hydrogen)Co(II) or Cd complex, KOtBu, Primary AlcoholsPrevents over-alkylation; avoids toxic alkyl halides.75–96%Low (Water is the sole byproduct, highly atom economical)
Transamidation (Boc Activation)Boc₂O, DMAP, External AminesBreaks amide resonance to enable nucleophilic acyl substitution.70–95%Low (Mild conditions, recyclable 8-AQ byproduct)

References

  • Csomos, A. et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022. 2

  • BenchChem Technical Support. "Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions." BenchChem, 2025. 1

  • Kumar, R. et al. "Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions." The Journal of Organic Chemistry, 2024. 7

  • "Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review)." Russian Journal of General Chemistry, 2026.4

  • "Preparation of a novel cadmium-containing coordination polymer and catalytic application in the synthesis of N-alkylated aminoquinoline derivatives via the borrowing hydrogen approach." Dalton Transactions, 2023. 6

  • Wu, W. et al. "An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl." Molecules, 2021. 8

Sources

Application Note: High-Efficiency Synthesis of Schiff Base Ligands from 4-Methoxy-2-methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarial drugs (e.g., Primaquine, Tafenoquine) and high-affinity metal chelators. The specific derivative 4-methoxy-2-methylquinolin-8-amine represents a highly electron-rich variant of this scaffold. The presence of the electron-donating methoxy group at the C4 position and the methyl group at C2 significantly enhances the basicity of the quinoline nitrogen and the nucleophilicity of the C8-amine compared to the unsubstituted parent.

This application note details the robust preparation of Schiff bases (imines) from this amine. These protocols are designed to overcome the steric hindrance inherent to the peri-position (C8) and the potential for oxidative degradation of electron-rich aminoquinolines.

Chemical Context & Retrosynthetic Logic

The Challenge: Sterics vs. Electronics
  • Electronic Activation: The 4-methoxy group (

    
     effect) increases electron density on the ring system, making the C8-amine a potent nucleophile. This facilitates rapid attack on carbonyl carbons.
    
  • Steric Hindrance: The C8-amine is located in the peri position, physically close to the quinoline ring nitrogen (N1). While this creates an ideal "pocket" for bidentate metal coordination (N,N-chelation) in the final product, it imposes steric constraints during the initial condensation, particularly with bulky aldehydes.

  • Thermodynamic Control: Schiff base formation is reversible. To drive the reaction to completion, water removal is critical, especially given the steric pressure that might favor the reverse hydrolysis reaction.

Reaction Pathway Visualization

The following diagram illustrates the acid-catalyzed condensation mechanism, highlighting the critical dehydration step.

ReactionPathway Reactants 4-methoxy-2-methyl quinolin-8-amine + Aldehyde (R-CHO) Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation Acid Cat. Attack Nucleophilic Attack (Formation of Carbinolamine) Activation->Attack Fast Dehydration Dehydration (- H2O) Attack->Dehydration Rate Limiting Product Schiff Base Ligand (Imine) Dehydration->Product Equilibrium Shift Product->Attack + H2O (Hydrolysis)

Figure 1: Acid-catalyzed mechanism for Schiff base formation. Note the reversibility (dashed line), necessitating water removal.

Experimental Protocols

Method A: Standard Thermal Condensation (Recommended for Bulk Scale)

This method utilizes azeotropic distillation or dehydrating agents to shift the equilibrium. It is robust and scalable.

Reagents:

  • Amine: 4-methoxy-2-methylquinolin-8-amine (1.0 equiv)

  • Aldehyde: Aryl or Heteroaryl Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) or Formic Acid (2-3 drops)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-methoxy-2-methylquinolin-8-amine in 10 mL of absolute ethanol. The solution may appear yellow/orange.

  • Activation: Add the aldehyde (1.0 mmol) to the solution. Add 2-3 drops of glacial acetic acid.

    • Note: If the aldehyde is a solid, dissolve it in a minimal amount of ethanol before addition.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Optimization: For sterically hindered aldehydes (e.g., o-vanillin, 2-hydroxy-1-naphthaldehyde), extend reflux to 12 hours or use a Dean-Stark trap with Toluene/Benzene to physically remove water.

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: Hexane:Ethyl Acetate 7:3). The Schiff base is typically less polar than the starting amine.

  • Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Many Schiff bases will crystallize spontaneously upon cooling.

    • If no precipitate forms, reduce solvent volume by 50% under vacuum and cool in an ice bath.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol or an Ethanol/DCM mixture if necessary.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Ideal for library generation or when the standard reflux yields poor results due to long thermal exposure.

Protocol:

  • Preparation: In a microwave-safe vial (e.g., 10 mL), mix 1.0 mmol of amine and 1.0 mmol of aldehyde.

  • Solvent: Add a minimal amount of Ethanol (2–3 mL) to create a slurry. Add 1 drop of catalytic AcOH.

  • Irradiation: Irradiate at 150 W, targeting 80–100°C for 5–10 minutes.

    • Caution: Do not overheat; electron-rich quinolines can undergo oxidative polymerization.

  • Workup: Cool the vial. The product often precipitates immediately. Filter and wash as in Method A.

Characterization & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized ligand, the following spectral features must be verified.

TechniqueDiagnostic SignalValidation Criteria

H NMR
Imine Proton (-CH=N-) Look for a sharp singlet in the 8.5 – 9.5 ppm region. Absence of this peak indicates hydrolysis or failed reaction.

H NMR
Aldehyde Proton (-CHO) The disappearance of the aldehyde proton (usually >9.5 ppm) confirms consumption of the starting material.
FT-IR Azomethine Stretch (C=N) A strong, sharp band at 1610 – 1630 cm

.
FT-IR Amine Stretch (N-H) Disappearance of the primary amine doublet (3300–3500 cm

) from the starting quinoline.
Mass Spec Molecular Ion [M+H]

Must match the calculated mass. Note: Schiff bases are prone to hydrolysis in acidic LC-MS buffers; run in neutral conditions or direct injection if possible.
Workflow Diagram: Synthesis to Validation

Workflow Start Start: 4-methoxy-2-methyl quinolin-8-amine Reaction Reaction (Reflux or MW) Start->Reaction TLC TLC Check (Disappearance of Amine?) Reaction->TLC Workup Cooling & Filtration TLC->Workup Yes Troubleshoot Troubleshoot: Add Molecular Sieves Increase Time TLC->Troubleshoot No QC QC: NMR/IR (Imine Peak Present?) Workup->QC Final Pure Ligand QC->Final Pass QC->Troubleshoot Fail (Hydrolysis) Troubleshoot->Reaction

Figure 2: Decision tree for the synthesis and validation of quinoline Schiff bases.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in hot EtOH; supersaturation not reached.Evaporate solvent to 1/3 volume. Add a non-polar co-solvent (e.g., Hexane or Diethyl Ether) to induce precipitation.
Low Yield / Sticky Oil Incomplete dehydration or "Oiling out".Use Molecular Sieves (3Å or 4Å) in the reaction flask to scavenge water. Triturate the oil with cold ether/hexane to induce crystallization.
Hydrolysis on Column Silica gel is slightly acidic, reversing the reaction.Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity before loading the sample.
Starting Material Remains Steric hindrance at C8 position.Switch to Method B (Microwave) or use higher boiling solvent (Toluene) with a Dean-Stark trap.

Safety & Handling

  • Toxicity: 8-aminoquinoline derivatives are known to induce methemoglobinemia in susceptible individuals (G6PD deficiency). Handle all solids in a fume hood and wear double nitrile gloves.

  • Chemical Stability: The 4-methoxy group activates the ring; avoid strong oxidizers which could degrade the quinoline core. Store Schiff bases under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow hydrolysis by atmospheric moisture.

References

  • Synthesis of 8-Aminoquinoline Schiff Bases (General Protocol)

    • Battin, S. N., et al. "Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines."[1] Asian Journal of Research in Chemistry, 2017.

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Varga, B., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2017.

  • Biological Relevance of Quinoline Schiff Bases

    • Mishra, A. P., et al. "Schiff bases and their metal complexes as potential anticancer candidates." International Journal of Scientific Research in Engineering and Management, 2023.[2]

  • Reaction Mechanism & Catalysis

    • Qin, W., et al. "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites." Molecules, 2023.[2][3]

Sources

Microwave-assisted synthesis of 4-methoxy-2-methylquinolin-8-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Methoxy-2-methylquinolin-8-amine Derivatives

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 4-methoxy-2-methylquinolin-8-amine , a critical scaffold in the development of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine).

Traditional thermal synthesis of this core via the Conrad-Limpach method is notoriously difficult, requiring high temperatures (>250°C), toxic heat-transfer fluids (e.g., Dowtherm A), and prolonged reaction times that favor degradation. This guide presents an optimized Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time from 12+ hours to under 60 minutes while increasing yield and purity.

Retrosynthetic Strategy & Rationale

To ensure regiochemical fidelity, we utilize a modified Conrad-Limpach approach starting from 2-nitroaniline . The 8-amine functionality is masked as a nitro group to prevent oxidative degradation during the harsh cyclization step. The 4-methoxy group is introduced via a nucleophilic aromatic substitution (


) on a 4-chloro intermediate, avoiding the regioselectivity issues of direct methylation of 4-quinolones (which often yields N-methylated byproducts).

Key Advantages of this Route:

  • Regiocontrol: The

    
    -keto ester condensation with 2-nitroaniline guarantees the 2-methyl placement.
    
  • Safety: Microwave heating eliminates the need for open-vessel superheating of mineral oils.

  • Scalability: The 4-chloro intermediate allows for diverse functionalization at the 4-position (e.g., arylamines, ethers) for library generation.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical microwave (MW) intervention points.

G Start Start: 2-Nitroaniline + Ethyl Acetoacetate Enamine Intermediate 1: Enamine (Schiff Base) Start->Enamine Step 1: Condensation (MW 100°C, 5 min) Cyclization Step 2: MW Cyclization (250°C, 10 min) Enamine->Cyclization Elimination of EtOH Quinolone Intermediate 2: 4-Hydroxy-8-nitroquinoline Cyclization->Quinolone Tautomerization Chlorination Step 3: MW Chlorination (POCl3, 110°C) Quinolone->Chlorination Deoxychlorination ChloroInt Intermediate 3: 4-Chloro-8-nitroquinoline Chlorination->ChloroInt Methoxylation Step 4: MW Methoxylation (NaOMe/MeOH) ChloroInt->Methoxylation SnAr MethoxyNitro Intermediate 4: 4-Methoxy-8-nitroquinoline Methoxylation->MethoxyNitro Reduction Step 5: MW Reduction (Hydrazine/Raney Ni) MethoxyNitro->Reduction Nitro Reduction Final Target: 4-Methoxy-2-methylquinolin-8-amine Reduction->Final

Caption: Figure 1. Optimized microwave-assisted pathway for 4-methoxy-2-methylquinolin-8-amine synthesis. Red nodes indicate high-energy cyclization steps; Green nodes indicate functionalization.

Detailed Experimental Protocols

Step 1 & 2: One-Pot Conrad-Limpach Cyclization

The condensation and cyclization are often separated, but MAOS allows a telescoping approach if the solvent is managed correctly.

  • Reagents: 2-Nitroaniline (1.0 eq), Ethyl Acetoacetate (1.2 eq), Acetic Acid (cat.), Diphenyl ether (solvent).

  • Equipment: Single-mode Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover) with SiC vessels.

Protocol:

  • Condensation: In a 10 mL microwave vial, dissolve 2-nitroaniline (5 mmol) and ethyl acetoacetate (6 mmol) in 0.5 mL acetic acid.

    • MW Settings: 100°C, 5 min, Stirring High.

    • Checkpoint: TLC should show disappearance of aniline.

  • Cyclization: Add 3 mL of Diphenyl ether to the vial (to absorb microwave energy and allow high T).

    • MW Settings:250°C , 10 min, High Absorption Level.

    • Note: The rapid ramp to 250°C prevents the formation of the kinetic byproduct (7-methyl isomer) and favors the thermodynamic 4-hydroxyquinoline.

  • Work-up: Cool to 50°C. Add 10 mL hexane. The product, 4-hydroxy-2-methyl-8-nitroquinoline , precipitates as a solid. Filter and wash with hexane to remove the high-boiling solvent.

Step 3: Chlorination (Deoxychlorination)

Direct conversion of the tautomeric 4-hydroxy/4-quinolone to the 4-chloro derivative.

  • Reagents: Intermediate 2 (1.0 eq),

    
     (excess).
    
  • Protocol:

    • Suspend the solid from Step 2 in

      
       (3 mL/mmol).
      
    • MW Settings: 110°C, 10 min.

    • Safety Warning: Quench carefully on ice/ammonia.

      
       reacts violently with water.
      
    • Result: 4-Chloro-2-methyl-8-nitroquinoline .

Step 4: Methoxylation ( )
  • Reagents: 4-Chloro intermediate (1.0 eq), Sodium Methoxide (2.0 eq), Methanol (solvent).

  • Protocol:

    • Dissolve the chloro-quinoline in dry methanol. Add NaOMe.

    • MW Settings: 100°C, 15 min.

    • Mechanism: The electron-withdrawing nitro group at position 8 activates the ring, but the 4-position is already activated for nucleophilic attack. This step is quantitative.

    • Result: 4-Methoxy-2-methyl-8-nitroquinoline .

Step 5: Nitro Reduction

Traditional Fe/HCl reductions are messy. We use a microwave-assisted transfer hydrogenation.

  • Reagents: Nitro-intermediate, Hydrazine hydrate (5 eq), Raney Nickel (cat.), Ethanol.

  • Protocol:

    • Suspend intermediate and Raney Ni (slurry) in Ethanol.

    • Add Hydrazine hydrate dropwise.

    • MW Settings: 80°C, 5 min.

    • Work-up: Filter through Celite (Caution: Raney Ni is pyrophoric). Evaporate solvent.[1][2][3]

    • Final Product: 4-Methoxy-2-methylquinolin-8-amine .

Data Analysis: Microwave vs. Thermal

The following table contrasts the efficiency of the microwave protocol against the standard thermal reflux method (Dowtherm A reflux).

ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement Factor
Reaction Time (Cyclization) 4 - 6 Hours10 Minutes30x Faster
Temperature Control Slow ramp, gradientsPrecise, instant feedbackHigher Reproducibility
Yield (Step 2) 45 - 55%78 - 85%~1.6x Yield
Solvent Usage Large vol. Dowtherm AMinimal Diphenyl etherGreen Chemistry
Purity (Crude) Tarry, requires chromatographyPrecipitates cleanSimplified Work-up

Troubleshooting & Critical Parameters

  • Moisture Control: The Conrad-Limpach condensation (Step 1) produces water. In thermal methods, this is removed via Dean-Stark.[1] In MW, the sealed vessel retains water. Solution: Use a slight excess of Ethyl Acetoacetate and ensure the intermediate enamine is fully formed (TLC check) before ramping to 250°C.

  • Vessel Failure: Step 2 involves 250°C. Ensure your microwave vials are rated for >20 bar pressure. If the pressure spikes, the ethanol byproduct from the cyclization is likely the cause. Mitigation: Vent the vessel between Step 1 and Step 2 to release moisture/ethanol if doing a one-pot procedure.

  • Regioselectivity: If you observe the 4-amino derivative instead of 4-methoxy in Step 4, ensure your methanol is dry. Hydroxide ions (from wet NaOMe) will revert the chloride back to the phenol.

References

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Classic Conrad-Limpach foundation).[1]

  • Ranu, B. C., et al. "Microwave-Assisted Synthesis of Quinoline Derivatives." National Institutes of Health (NIH) / PMC. [Link]

  • MDPI. "Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives." MDPI Molecules. [Link]

  • Atlantis Press. "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." Atlantis Press Conference Proceedings. [Link]

Sources

Advanced Application Note: Metal-Catalyzed C–H Functionalization via 8-Aminoquinoline Directing Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of unactivated C–H bonds represents a paradigm shift in retrosynthetic logic, allowing for the late-stage modification of complex molecular architectures. A pivotal advancement in this field was the introduction of the bidentate 8-aminoquinoline (8-AQ) directing group by Daugulis in 2005[1]. By acting as a robust, chelating internal ligand, 8-AQ enables transition metals to overcome the high activation energy barriers of inert C(sp²)–H and C(sp³)–H bonds[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing 8-AQ in metal-catalyzed cross-coupling reactions. It details the mechanistic causality behind experimental conditions, outlines standardized protocols, and addresses the notorious challenge of directing group removal[3].

Mechanistic Grounding & The Role of 8-Aminoquinoline

Why 8-Aminoquinoline?

The efficacy of 8-AQ stems from its highly rigid, bidentate N,N-coordination mode. When an 8-AQ amide binds to a transition metal (e.g., Pd, Ni, Cu, Co), it forms a thermodynamically stable metallacycle[4]. This strong chelation serves two critical functions:

  • Stabilization of High-Valent Intermediates: Bidentate coordination stabilizes transient, high-valent metal centers—such as Pd(IV) or Co(III)—which are essential for subsequent oxidative addition or reductive elimination steps[5].

  • Regioselective Proximity Effect: The rigid geometry forces the metal center into close proximity with specific proximal C–H bonds (typically ortho-C(sp²)–H or β/γ-C(sp³)–H), dictating absolute regioselectivity[1].

Workflow Inst 1. Installation (Amide Coupling) CHAct 2. C-H Activation (Metal-Catalyzed) Inst->CHAct 8-AQ Amide Deprot 3. 8-AQ Removal (Cleavage/Transamidation) CHAct->Deprot Functionalized Intermediate Target Target Molecule (Free Acid/Amide) Deprot->Target Recovered 8-AQ

End-to-end workflow for 8-aminoquinoline directed C-H functionalization.

The Catalytic Cycle (Concerted Metalation-Deprotonation)

In palladium-catalyzed arylation, the reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle[5]. The initial C–H cleavage occurs via a Concerted Metalation-Deprotonation (CMD) mechanism, where a basic additive (like carbonate or acetate) abstracts the proton simultaneously with the metal-carbon bond formation.

Mechanism Pd2 Pd(II) Precatalyst Coord N,N-Coordination (8-AQ to Pd) Pd2->Coord + Substrate CMD C-H Activation (CMD Mechanism) Coord->CMD Base (e.g., Ag2CO3) Pd4 Oxidative Addition (Ar-I) -> Pd(IV) CMD->Pd4 + Ar-I RedElim Reductive Elimination C-Ar Bond Formation Pd4->RedElim Transient Pd(IV) Prod Arylated Product & Catalyst Regeneration RedElim->Prod - Product Prod->Pd2 Cycle Repeats

Pd-catalyzed C-H arylation cycle using the 8-aminoquinoline directing group.

Reaction Scope & Quantitative Data

The versatility of 8-AQ allows for a broad range of transformations across different transition metals. The table below summarizes key quantitative benchmarks for standardized 8-AQ directed protocols.

Metal CatalystSubstrate TypeReaction TypeKey Reagents / AdditivesTypical Yield
Pd(OAc)₂ Aliphatic Amidesβ-C(sp³)–H ArylationAr–I, Ag₂CO₃, 110 °C60–85%[5]
Pd(TFA)₂ α-Amino Acidsβ-C(sp³)–H FluorinationSelectfluor, Ag₂CO₃50–80%[5]
Cu(OAc)₂ Benzamidesortho-C(sp²)–H AminationAmines, Ag₂CO₃, O₂70–90%[2]
Co(OAc)₂ BenzamidesC–H AnnulationAlkynes, Mn(OAc)₂, O₂65–95%

Experimental Protocols

Protocol 1: Installation of the 8-AQ Directing Group

Causality Insight: 8-Aminoquinoline is a notoriously poor nucleophile due to the electron-withdrawing nature of the quinoline ring and steric hindrance at the 8-position. Standard peptide coupling conditions often result in low yields. Therefore, converting the carboxylic acid to a highly reactive acyl chloride prior to coupling is the most reliable approach.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under an inert N₂ atmosphere. Add catalytic DMF (2 drops), followed by the dropwise addition of oxalyl chloride (1.5 equiv, 7.5 mmol) at 0 °C.

  • Gas Evolution: Stir the mixture at room temperature for 2 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude acyl chloride.

  • Coupling: Redissolve the crude acyl chloride in anhydrous CH₂Cl₂ (15 mL). In a separate flask, dissolve 8-aminoquinoline (1.2 equiv, 6.0 mmol) and triethylamine (2.5 equiv, 12.5 mmol) in CH₂Cl₂ (10 mL).

  • Addition: Add the acyl chloride solution dropwise to the 8-AQ solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Palladium-Catalyzed β-C(sp³)–H Arylation

Causality Insight: Silver carbonate (Ag₂CO₃) is mandatory in this protocol. It serves a dual purpose: it acts as a mild base to facilitate the CMD step, and it functions as an irreversible halide scavenger, precipitating AgI to drive the oxidative addition equilibrium forward and prevent iodide-induced catalyst poisoning[5].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 8-AQ aliphatic amide (0.2 mmol), aryl iodide (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous tert-amyl alcohol (2.0 mL). Note: Bulky, non-coordinating solvents are chosen to prevent solvent molecules from competitively binding to the palladium center.

  • Heating: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 24 hours.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate and purify via column chromatography.

Protocol 3: Traceless Removal of the 8-AQ Directing Group (Boc-Activation)

Causality Insight: The 8-AQ amide bond is highly robust due to extreme resonance stabilization, making standard acidic/basic hydrolysis largely ineffective[3][6]. By installing a bulky tert-butyloxycarbonyl (Boc) group on the amide nitrogen, the geometry of the C(acyl)–N bond is forced to twist. This twisting breaks orbital overlap, drastically lowering the amidic resonance energy and rendering the carbonyl highly susceptible to nucleophilic attack (transamidation)[7].

Step-by-Step Methodology:

  • Boc Protection: Dissolve the functionalized 8-AQ amide (0.2 mmol) in CH₃CN (2.0 mL). Add 4-dimethylaminopyridine (DMAP) (1.1 equiv) and di-tert-butyl decarbonate (Boc₂O) (1.2 equiv). Stir at room temperature for 12 hours[7].

  • Transamidation: Once Boc-protection is complete (verified by TLC), add the desired nucleophile (e.g., an alkyl or aryl amine, 1.5 equiv) directly to the same pot.

  • Cleavage: Stir the mixture at room temperature for an additional 4–8 hours. The twisted amide undergoes facile transamidation, releasing the functionalized target molecule and the tert-butyl quinolin-8-ylcarbamate byproduct.

  • Recovery: Purify via chromatography. The 8-AQ byproduct can be easily deprotected and recycled for future syntheses[7].

Optimization & Troubleshooting

ObservationMechanistic CauseRecommended Solution
Complete recovery of starting material in C–H arylation Catalyst poisoning by halides or competitive solvent binding.Ensure Ag₂CO₃ is strictly anhydrous and stored in the dark. Switch to a bulkier solvent (e.g., t-amyl alcohol or hexafluoroisopropanol).
Formation of di-arylated byproducts Lack of steric hindrance at the β-position allows the catalyst to undergo a second CMD cycle[5].Lower the equivalents of aryl iodide to 1.1–1.5. Utilize bulkier transient ligands if mono-selectivity is critical.
Failure of 8-AQ removal via standard hydrolysis High resonance stabilization of the planar 8-AQ amide bond[6].Abandon standard hydrolysis. Utilize the Boc-activation transamidation protocol[7] or an oxidative deprotection method (e.g., ozonolysis followed by nucleophilic cleavage)[3][6].

References

  • [7] An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl - PMC. nih.gov. 7

  • [2] 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Semantic Scholar. 2

  • [6] Technical Support Center: 8-Aminoquinoline Directing Group Removal. Benchchem. 6

  • [5] Synthesis of unnatural amino acids through palladium-catalyzed C(sp³)-H functionalization. rhhz.net. 5

  • [3] A Guide to Directing Group Removal: 8-Aminoquinoline. PubMed. 3

  • [4] Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis. Benchchem. 4

  • Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. chim.it. Link

  • [1] C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. RSC Publishing. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-2-methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-methoxy-2-methylquinolin-8-amine. This compound features a quinoline core, a primary amine at the C8 position, a methoxy group at C4, and a methyl group at C2. The dual basic centers (the quinoline nitrogen and the primary amine) make this molecule highly susceptible to strong acid-base interactions with standard chromatographic media, often leading to severe band tailing, poor resolution, and low recovery.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, step-by-step protocols, and mechanistic explanations to optimize your purification workflows.

Workflow Overview

PurificationWorkflow Crude Crude 4-Methoxy-2-methylquinolin-8-amine Reaction Mixture ABE Acid-Base Extraction (1.0 M HCl / 2.0 M NaOH) Crude->ABE OrgPhase Organic Phase (Neutral/Acidic Impurities) ABE->OrgPhase Discard AqPhase Aqueous Phase (pH < 2) (Protonated Quinoline Salt) ABE->AqPhase Retain Basify Basification (pH > 10) & Organic Extraction AqPhase->Basify Chromatography Flash Chromatography (Amine-Functionalized Silica) Basify->Chromatography Enriched Free Base Pure Purified Product (>95% Purity) Chromatography->Pure Elution

Logical workflow for the purification of 4-methoxy-2-methylquinolin-8-amine from crude mixture.

Troubleshooting & FAQs

Q1: Why does my 4-methoxy-2-methylquinolin-8-amine streak severely on standard silica gel, and how can I fix it? Causality & Expert Insight: The primary issue stems from the Brønsted acid nature of the silanol groups (Si-OH) on bare silica gel. The basic quinoline nitrogen and the C8 primary amine undergo strong ionic bonding (acid-base interactions) with these acidic silanols[1][2]. This interaction disrupts the standard adsorption-desorption equilibrium, causing the compound to drag or "streak" down the column, leading to broad peaks and yield loss[3]. Solution: You have two self-validating options:

  • Stationary Phase Modification (Preferred): Switch to amine-functionalized silica gel (e.g., KP-NH or Amino Silica). The aminopropyl silane bonded to the silica surface masks the acidic silanols, eliminating the ionic interactions and allowing the basic quinoline derivative to elute with sharp, symmetrical peaks using simple solvent gradients (e.g., Hexane/Ethyl Acetate)[1][2].

  • Mobile Phase Modification: If bare silica must be used, add a competing amine modifier (1-5% Triethylamine or aqueous ammonia) to your mobile phase (e.g., DCM/MeOH/NH4OH). The small modifier molecules saturate the acidic silanol sites, preventing the target molecule from binding irreversibly[3].

Q2: How do I perform an optimal acid-base extraction to remove non-basic impurities before chromatography? Causality & Expert Insight: Quinoline derivatives exhibit pH-dependent solubility. At low pH (pH < 2), the amine groups are protonated, forming a highly water-soluble ammonium salt. Non-basic impurities (e.g., unreacted neutral starting materials or oxidized byproducts) remain in the organic phase and can be discarded[4][5]. Adjusting the aqueous phase to a high pH (pH > 10) deprotonates the molecule back to its lipophilic free-base form, allowing it to be cleanly extracted back into an organic solvent[5]. Solution: Follow the step-by-step Protocol A below. Ensure you use a sufficiently strong base (like NaOH) during the basification step, as the pKa of the protonated quinoline-8-amine system requires a pH well above 8 to ensure complete deprotonation.

Q3: I am scaling up the purification. Is reverse-phase chromatography a viable alternative to normal-phase for this compound? Causality & Expert Insight: Yes. Reverse-phase (RP) chromatography (e.g., C18 columns) is highly effective for basic amines if the mobile phase pH is properly controlled[3]. At an alkaline pH, 4-methoxy-2-methylquinolin-8-amine remains in its free-base form, maximizing its lipophilicity and retention on the hydrophobic C18 stationary phase. This prevents the compound from eluting in the void volume and ensures high-resolution separation from polar impurities[3]. Solution: Use a basic mobile phase buffer (e.g., 0.1% Triethylamine in Water/Acetonitrile or 10 mM Ammonium Bicarbonate, pH 9.5).

Quantitative Data: Chromatographic Strategy Comparison
Purification MethodStationary PhaseMobile PhaseOptimal pH RangeTypical Rf (Target)AdvantagesDisadvantages
Standard Normal Phase Bare Silica (SiO2)DCM / MeOH / 1% NH4OHN/A0.1 - 0.3 (broad)Low cost, readily available.Requires aggressive modifiers; risk of silica dissolution; band tailing.
Modified Normal Phase Amine-Silica (NH2)Hexane / Ethyl AcetateN/A0.4 - 0.6 (sharp)Sharp peaks; no basic modifiers needed; high recovery[1][2].Higher column cost; sensitive to acidic impurities.
Reverse Phase C18H2O / MeCN + 0.1% TEA9.0 - 10.5Variable (gradient)Excellent for scale-up; high resolution for polar impurities[3].Requires pH control; solvent removal (water) is time-consuming.
Experimental Protocols
Protocol A: Acid-Base Liquid-Liquid Extraction (Pre-Chromatography Cleanup)

This self-validating protocol ensures that only basic compounds proceed to the chromatography step, drastically improving column resolution and extending column life.

  • Dissolution: Dissolve the crude 4-methoxy-2-methylquinolin-8-amine reaction mixture in an organic solvent (e.g., Ethyl Acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1.0 M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a water-soluble hydrochloride salt.

  • Washing: Separate the aqueous layer. Wash the organic layer with one more portion of 1.0 M HCl. Combine the acidic aqueous layers. Discard the organic layer (which contains neutral/acidic impurities)[4].

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring until the pH reaches >10 (verify with pH paper). The solution will become cloudy as the free-base quinoline precipitates.

  • Final Extraction: Extract the basified aqueous layer three times with fresh Dichloromethane (DCM).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enriched crude product.

Protocol B: Flash Chromatography using Amine-Functionalized Silica

This protocol utilizes amine-modified silica to prevent acid-base interactions, ensuring high yield and purity without the need for aggressive mobile phase modifiers.

  • Column Preparation: Equilibrate an amine-functionalized silica flash column (e.g., Biotage KP-NH) with 100% Hexane[1].

  • Sample Loading: Dissolve the enriched crude product from Protocol A in a minimum volume of Dichloromethane. Dry-load the sample onto a small amount of Celite or directly inject it onto the column head.

  • Gradient Elution: Run a gradient elution starting from 100% Hexane to 50% Ethyl Acetate in Hexane over 10-15 column volumes (CV).

    • Note: Do not use halogenated solvents like DCM as the primary eluent on amine columns for extended periods, as they can react with the stationary phase.

  • Fraction Collection: Monitor the elution using UV detection at 254 nm. 4-Methoxy-2-methylquinolin-8-amine will elute as a sharp, symmetrical peak due to the suppressed silanol interactions[2].

  • Verification: Analyze fractions via TLC (using amine-modified plates or standard plates pre-treated with Et3N) or LC-MS before pooling and concentrating the pure fractions.

References
  • Biotage. "Is there an easy way to purify organic amines?" Biotage.
  • Sorbent Technologies, Inc. "Amino Silica Gel." Sorbent Technologies.
  • Biotage.
  • Benchchem. "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry." Benchchem.
  • MDPI. "Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor." MDPI.

Sources

Technical Support Center: Solving Solubility Issues of Aminoquinolines in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet complex challenge of dissolving aminoquinoline-based compounds in organic solvents. As Senior Application Scientists, we understand that a compound's solubility is fundamental to its utility, impacting everything from reaction chemistry to biological screening and formulation. This document moves beyond simple charts to explain the underlying principles governing solubility, empowering you to troubleshoot effectively and make informed decisions in your work.

Frequently Asked Questions (FAQs): The Fundamentals of Aminoquinoline Solubility

This section addresses the most common initial questions we receive. Understanding these core concepts is the first step to solving more complex solubility puzzles.

Q1: Why is my aminoquinoline derivative so difficult to dissolve?

A1: The solubility of aminoquinoline derivatives is governed by a delicate balance of intermolecular forces and solid-state properties. Several factors are at play:

  • Molecular Structure: The quinoline core is a rigid, bicyclic aromatic system, which is inherently hydrophobic and contributes to high crystal lattice energy.[1][2] This high lattice energy means that a significant amount of energy is required to break apart the solid crystal for it to dissolve.[1]

  • Polarity Mismatch: The core principle of "like dissolves like" is paramount.[3] The amino group (-NH2) and any other polar substituents add polar character, while the aromatic rings are non-polar.[2] This dual nature means that aminoquinolines often struggle to find a perfect solvent match, being neither completely non-polar nor extremely polar. They are generally most soluble in polar aprotic or polar protic solvents.[2][4]

  • Intermolecular Interactions: In their solid state, aminoquinoline molecules can be tightly packed due to strong intermolecular forces, such as hydrogen bonding (via the amino group) and pi-pi stacking (from the aromatic rings). These forces must be overcome by solvent-solute interactions for dissolution to occur.[1]

Q2: I have a new aminoquinoline compound. Which organic solvent should I try first?

A2: Solvent selection is often an empirical process, but a logical starting point can save significant time and material.[3] For most aminoquinoline derivatives, polar solvents are the best place to start.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent starting points.[2][4][5] They are highly effective at solvating both the polar functional groups and the aromatic system of the aminoquinoline.[2][6] DMSO, in particular, is a powerful solvent for a wide range of organic molecules.[7][8]

  • Polar Protic Solvents: Alcohols like ethanol and methanol are also good candidates.[2][4][9] The hydroxyl group can form hydrogen bonds with the aminoquinoline, aiding in solvation.[2]

The following table provides a general guide. Note that actual solubility can vary significantly based on the specific substituents on your molecule.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale & Causality
Polar Aprotic DMSO, DMF, AcetonitrileHighly to Moderately Soluble These solvents possess strong dipole moments and can effectively solvate the polar amino group and the aromatic rings without the steric hindrance of hydrogen bonding networks.[2][6]
Polar Protic Ethanol, Methanol, IsopropanolModerately to Sparingly Soluble Capable of hydrogen bonding with the amino group, which facilitates dissolution. However, the solvent's own hydrogen-bonding network must be disrupted, which can limit high solubility.[2]
Chlorinated Dichloromethane (DCM), ChloroformSparingly Soluble to Insoluble While having some polarity, they are generally not polar enough to effectively solvate the hydrogen-bonding amino group. Often used for extraction rather than dissolution.[8]
Ethers Tetrahydrofuran (THF), Diethyl EtherSparingly Soluble to Insoluble THF has some water miscibility but is often insufficient for dissolving highly polar aminoquinolines. Diethyl ether is largely non-polar.[8][10]
Non-Polar Hexane, Toluene, Petroleum EtherInsoluble The high polarity of the aminoquinoline scaffold is incompatible with these non-polar solvents.[2] They are often used as anti-solvents to induce precipitation or crystallization.[11]
Q3: My compound is soluble in DMSO for my stock solution, but it precipitates immediately when I dilute it into an aqueous buffer for my assay. What is happening and how do I fix it?

A3: This is one of the most common issues encountered in biological testing and is often referred to as "DMSO shock" or compound "crashing out".[7]

  • The "Why": Exceeding Kinetic Solubility: Your compound is highly soluble in 100% DMSO, but its solubility in the final aqueous buffer is much lower. When you rapidly add the DMSO stock to the buffer, you create a localized area of high compound concentration in a solvent system that cannot support it, causing immediate precipitation.[1][7] You have exceeded the compound's kinetic solubility—the concentration at which it precipitates from a solution when added from a concentrated organic stock.[2][7]

  • The "How to Fix":

    • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound remains in solution.[7]

    • Reduce Final DMSO Percentage: Ensure the final DMSO concentration in your assay is as low as possible, typically ≤1%, to minimize its impact.[1]

    • Modify the Dilution Method: Instead of a single, rapid addition, try a stepwise dilution or add the DMSO stock dropwise while vortexing the buffer.[1][7] This gradual change can prevent immediate precipitation.

    • Adjust Buffer pH: Since aminoquinolines are weak bases, lowering the pH of the buffer will protonate the amino group, forming a more soluble salt.[1][4][12] Even a small pH shift can have a dramatic effect.

    • Use Excipients: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween® 80) or other solubilizing agents to the assay buffer to help keep the compound in solution.[1]

Troubleshooting Guides & Experimental Workflows

This section provides structured approaches to solving specific, challenging solubility problems.

Issue 1: My aminoquinoline derivative will not dissolve in my desired organic solvent.
  • Root Cause Analysis: The primary cause is a fundamental mismatch between the polarity of your compound and the chosen solvent. Secondary causes can include insufficient energy (heat, agitation) to overcome the crystal lattice energy or the presence of insoluble impurities.

  • Logical Troubleshooting Workflow: This workflow provides a systematic approach to finding a suitable solvent system.

    G Start Start: Undissolved Aminoquinoline SolventScreen Protocol 1: Perform Systematic Solvent Screening (Polar Aprotic -> Polar Protic) Start->SolventScreen CheckSolubility Is compound soluble in a single solvent? SolventScreen->CheckSolubility Success Success: Use optimal single solvent. CheckSolubility->Success Yes TryHeat Apply Gentle Heat (40-50°C) & Sonication CheckSolubility->TryHeat No CheckSolubility2 Does it dissolve? TryHeat->CheckSolubility2 CheckSolubility2->Success Yes ConsiderpH Is the solvent protic (e.g., Ethanol)? CheckSolubility2->ConsiderpH No AdjustpH Protocol 3: Small-Scale pH Adjustment (add dilute acid) ConsiderpH->AdjustpH Yes Cosolvent Protocol 2: Develop a Co-solvent System (e.g., DMSO/Ethanol) ConsiderpH->Cosolvent No AdjustpH->CheckSolubility2 Failure Advanced Strategy Needed: Consider Salt Formation or Solid Dispersion Cosolvent->Failure

    Caption: Decision workflow for initial solvent selection and troubleshooting.

Protocol 1: Step-by-Step Methodology for Systematic Solvent Screening

This protocol uses a small amount of material to efficiently test a range of solvents.

  • Preparation: Aliquot a small, known amount of your solid aminoquinoline (e.g., 1-2 mg) into several small, clear glass vials.

  • Solvent Addition: To the first vial, add the first-choice solvent (e.g., DMSO) dropwise using a micropipette. Record the volume added.

  • Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect for any remaining undissolved solid against a dark background.

  • Iteration: Continue adding solvent in small increments until the solid is fully dissolved. Record the final volume to estimate the approximate solubility (e.g., mg/mL).

  • Heating/Sonication: If the compound remains insoluble after adding a reasonable volume (e.g., 1 mL), gently warm the vial to 40-50°C or place it in a sonicator bath for 5-10 minutes.[7] Observe any changes.

  • Systematic Testing: Repeat steps 2-6 for a panel of solvents in order of decreasing polarity:

    • Tier 1: DMSO, DMF

    • Tier 2: Methanol, Ethanol

    • Tier 3: Acetonitrile, Acetone

    • Tier 4: Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Documentation: Record all observations in a laboratory notebook to build a solubility profile for your compound.

Issue 2: My compound dissolves initially but then precipitates out of the organic solvent.
  • Root Cause Analysis: This often indicates the formation of a supersaturated solution. You may have dissolved more compound than is thermodynamically stable, often by heating. As the solution cools or is agitated, the excess solute crashes out. Alternatively, slow degradation or interaction with atmospheric moisture could be the cause for less stable derivatives.

  • The "Why": Thermodynamic vs. Kinetic Solubility: Heating a solution increases the kinetic energy, allowing the solvent to dissolve more solute than it could at room temperature (increasing the kinetic solubility). Upon cooling, the solution's capacity to hold the solute decreases, and if the concentration is above the thermodynamic solubility (the true equilibrium solubility), it will precipitate to reach equilibrium.[2]

  • Solutions:

    • Prepare Saturated Solutions: Prepare the solution at the temperature of use and avoid heating unless necessary. If you must heat to dissolve, allow the solution to cool to room temperature slowly and then filter off any precipitate to obtain a stable, saturated solution.

    • Use a Stronger Solvent: Switch to a solvent in which your compound has higher intrinsic solubility (e.g., move from ethanol to DMSO).

    • Employ Co-solvents: Creating a co-solvent system can increase the overall solubilizing power of the medium and stabilize the dissolved compound.

Protocol 2: Step-by-Step Methodology for Developing a Co-solvent System

Co-solvents work by reducing the polarity of the overall solvent system, which can lower the interfacial tension between the solvent and the hydrophobic parts of your compound.[1]

  • Select Solvents: Choose two or more miscible solvents in which your compound has differing solubility. A common and effective combination is a strong primary solvent (like DMSO) and a weaker, less toxic secondary solvent (like ethanol or polyethylene glycol 400 - PEG 400).[12][13]

  • Initial Test: Attempt to dissolve your compound in the weaker solvent (e.g., ethanol) to its limit.

  • Titration: To the suspension from step 2, add the stronger solvent (DMSO) dropwise while vortexing. Observe the point at which the compound fully dissolves.

  • Ratio Optimization: Prepare several small-scale binary mixtures of the two solvents in different ratios (e.g., 90:10, 75:25, 50:50 ethanol:DMSO).

  • Determine Maximum Solubility: Add an excess of your solid compound to each solvent mixture. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached (the shake-flask method).[2]

  • Analysis: Centrifuge or filter the samples to separate the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable method like HPLC-UV. The ratio that provides the highest concentration is your optimized co-solvent system.

Issue 3: I need to dissolve a basic aminoquinoline in a protic solvent like ethanol, but the solubility is too low.
  • Root Cause Analysis: The basic amino group may not be interacting favorably enough with the protic solvent. While ethanol can hydrogen bond, it may not be sufficient to overcome the crystal lattice energy of the solid.

  • The "Why": The Power of Ionization: Aminoquinolines are typically weak bases.[1] By adding a small amount of acid, you can protonate the basic nitrogen atom on the amino group or the quinoline ring itself. This creates a cationic species, essentially forming a salt in situ. This ionized form is significantly more polar than the neutral free base and will exhibit much higher solubility in polar protic solvents like ethanol.[1][4][12][14]

  • Visualizing the Mechanism of pH-Dependent Solubility

    G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) AQ_H Aminoquinoline-H+ (Protonated, Cationic Form) Soluble High Solubility in Polar Protic Solvents (e.g., Ethanol, Water) AQ_H->Soluble Favorable ion-dipole interactions AQ Aminoquinoline (Neutral, Free Base Form) AQ_H->AQ - H+ (Base Addition) AQ->AQ_H + H+ (Acid Addition) Insoluble Low Solubility in Polar Protic Solvents AQ->Insoluble Dominated by weaker dipole-dipole interactions

    Caption: Effect of pH on the ionization state and solubility of aminoquinolines.

Protocol 3: Step-by-Step Methodology for Small-Scale pH Adjustment

This protocol should be performed carefully to avoid adding excess acid, which could affect downstream experiments.

  • Prepare Suspension: Create a suspension of your aminoquinoline in the desired volume of the protic solvent (e.g., ethanol).

  • Prepare Acidic Solution: Prepare a dilute solution of a suitable acid (e.g., 0.1 M HCl in ethanol or 10% acetic acid in ethanol).

  • Acid Addition: While stirring or vortexing the aminoquinoline suspension, add the acidic solution dropwise.

  • Observe Dissolution: Continue adding the acid dropwise until the solid fully dissolves. Be patient, as dissolution may not be instantaneous.

  • Check pH (Optional): If your experiment is pH-sensitive, you can use a pH indicator strip suitable for organic solvents to get an approximate pH reading.

  • Stoichiometric Approach: For more precise control, you can perform a calculation. If you know the molar amount of your aminoquinoline, you can add a stoichiometric equivalent (or slight excess) of acid (e.g., 1.0 to 1.1 equivalents) to ensure full protonation.

References
  • Solubility of Things. 8-Aminoquinoline | Solubility of Things. [Link]

  • Solubility of Things. 2-Aminoquinoline | Solubility of Things. [Link]

  • Vangapandu, S. et al. (2003). Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State. AAPS PharmSci. [Link]

  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • Reddit. Any recommendations on guides to basic solvent choices for organic molecules?. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Chemistry Page. Organic Solvents in Chemistry and Laboratories. [Link]

  • ChemTalk. A Deep Dive into Common Organic Solvents. [Link]

  • Carvajal, M. T. & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Prevention of 8-Aminoquinoline Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline derivatives. This guide is designed to provide in-depth, practical solutions to the common challenge of oxidation of the 8-amino group. By understanding the underlying mechanisms and implementing the strategies outlined here, you can enhance the stability and reliability of your experiments.

I. Understanding the Challenge: The Susceptibility of the 8-Amino Group to Oxidation

The 8-aminoquinoline scaffold is a cornerstone in the development of various therapeutic agents, most notably antimalarial drugs like primaquine and tafenoquine.[1][2][3] However, the 8-amino group is highly susceptible to oxidation, a process that can lead to the formation of colored byproducts, loss of compound potency, and inconsistent experimental results.[4] This degradation is often catalyzed by exposure to atmospheric oxygen, light, and trace metal ions.[4][5]

The oxidation of 8-aminoquinoline can proceed through different pathways depending on the pH of the solution.[6][7] At a low pH (between 2 and 5), the primary oxidation pathway involves a single-electron oxidation followed by a coupled proton loss.[6] At a higher pH (above 5), oxidation can lead to dimerization and the formation of colored products.[4][6] This inherent reactivity underscores the importance of careful handling and the implementation of preventative measures during synthesis, purification, and storage.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your work with 8-aminoquinoline derivatives.

Issue 1: My 8-aminoquinoline solution is changing color (e.g., turning yellow, brown, or black).

Q: What is causing the color change in my solution?

A: A visible color change is a primary indicator of oxidative degradation.[4] The 8-amino group is prone to oxidation, which leads to the formation of highly colored quinonoid products and their subsequent polymers.[5] This process is often accelerated by exposure to oxygen, light, and trace metal ions.[4][5]

Troubleshooting Steps:

  • Minimize Oxygen Exposure:

    • Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Prepare and handle your solutions under a blanket of inert gas. This can be achieved in a glovebox or by using Schlenk line techniques.

    • Headspace Purge: Before sealing the vial, flush the headspace with an inert gas to displace any remaining oxygen.[5]

  • Protect from Light:

    • Use Amber Vials: Store your solutions in amber glass vials or wrap clear vials with aluminum foil to prevent photodegradation.[4][5] Aromatic amines are often light-sensitive.[4]

  • Control for Metal Contamination:

    • Use High-Purity Solvents and Reagents: Trace metal ions, such as copper and iron, can catalyze oxidation reactions.[5] Use analytical grade or higher purity solvents and reagents.

    • Add a Chelating Agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your solution to sequester any contaminating metal ions.[4] A typical starting concentration is 0.1-1 mM.

Issue 2: I am observing a loss of potency or inconsistent results in my biological assays.

Q: Why are my experimental results with 8-aminoquinoline derivatives inconsistent?

A: Inconsistent results are often a consequence of compound degradation. The oxidation of the 8-amino group alters the chemical structure of your compound, leading to a decrease in the concentration of the active species and the formation of potentially interfering byproducts.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of your 8-aminoquinoline derivative immediately before each experiment to ensure you are working with a known and consistent concentration of the active compound.[4]

  • Implement Stabilization Strategies:

    • Add Antioxidants: To prevent oxidative degradation, consider adding an antioxidant to your solution. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).[4] The optimal concentration will need to be determined empirically but a starting point of 0.01-0.1% (w/v) is often effective.

    • pH Control: The stability of 8-aminoquinolines is pH-dependent.[4] Maintaining a slightly acidic pH can often enhance stability by protonating the amino group, which can make it less susceptible to oxidation.[4] However, the optimal pH will depend on the specific derivative and the requirements of your experiment.

  • Validate Storage Conditions: If solutions must be stored, validate the storage conditions by performing stability-indicating assays (e.g., HPLC) over time. Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light and oxygen.[4][5]

Issue 3: I am having difficulty with the synthesis and purification of 8-aminoquinoline derivatives due to degradation.

Q: How can I prevent oxidation during the synthesis and purification of my 8-aminoquinoline compound?

A: The same principles of minimizing exposure to oxygen, light, and metal contaminants apply during synthesis and purification.

Synthetic Strategy:

  • Consider a Protecting Group Strategy: If the 8-amino group is not involved in the desired reaction, consider protecting it. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or amides. These can be removed in a later step.

  • Late-Stage Introduction of the Amino Group: A common synthetic route involves the nitration of the quinoline ring to form an 8-nitroquinoline intermediate, which is then reduced to the 8-aminoquinoline in the final or penultimate step.[2][8] This minimizes the time the sensitive amino group is exposed to potentially oxidizing conditions.

Purification Strategy:

  • Inert Atmosphere for Chromatography: When performing column chromatography, consider using a system that allows for the application of a positive pressure of inert gas to the column head.

  • Degassed Solvents: Use degassed solvents for your mobile phase to minimize oxidation on the column.

  • Prompt Handling: Do not let the purified fractions sit exposed to air for extended periods. Combine the relevant fractions and remove the solvent under reduced pressure as soon as possible.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving 8-aminoquinoline derivatives to maximize stability?

A1: For long-term storage, aprotic polar solvents like dimethyl sulfoxide (DMSO) are generally preferred, especially when stored under an inert atmosphere at low temperatures.[4] For aqueous applications, using deoxygenated buffers at a slightly acidic pH is recommended.[4] The choice of solvent will ultimately depend on the specific compound and the downstream application.

Q2: Can I use a protecting group to prevent oxidation of the 8-amino group?

A2: Yes, using a protecting group is a viable strategy, particularly during multi-step syntheses where the 8-amino group might be exposed to harsh or oxidative conditions. Carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are commonly used and can be readily removed under specific conditions.

Q3: Are there any analytical techniques to monitor the oxidation of my 8-aminoquinoline derivative?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is an excellent method for monitoring the stability of your compound.[4] By comparing the chromatograms of fresh and aged or stressed samples, you can identify the formation of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[4]

Q4: How does pH affect the stability of 8-aminoquinolines?

A4: The stability of 8-aminoquinolines is significantly influenced by pH.[4] Generally, slightly acidic conditions can improve stability by protonating the amino group, making it less susceptible to oxidation.[4] Conversely, basic conditions can accelerate oxidation.[4] The optimal pH for stability should be determined experimentally for each specific derivative.

IV. Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized 8-Aminoquinoline Solution

This protocol describes a general method for preparing a solution of an 8-aminoquinoline derivative with enhanced stability against oxidation.

Materials:

  • 8-aminoquinoline derivative

  • Deoxygenated solvent (e.g., DMSO, ethanol, or a suitable buffer)

  • Antioxidant (e.g., ascorbic acid) (optional)

  • Chelating agent (e.g., EDTA) (optional)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

Procedure:

  • Solvent Deoxygenation: Sparge the chosen solvent with a gentle stream of inert gas for 15-30 minutes.

  • Vial Preparation: Place the required amount of the 8-aminoquinoline derivative into an amber glass vial. If using, add the antioxidant and/or chelating agent at this stage.

  • Inert Atmosphere: Flush the vial containing the solid compound with inert gas.

  • Dissolution: Add the deoxygenated solvent to the vial. Gently swirl or sonicate the vial under a gentle stream of inert gas until the compound is fully dissolved.[5]

  • Storage: Immediately after dissolution, flush the headspace of the vial with the inert gas, tightly seal the cap, and store at the recommended low temperature, protected from light.[5]

Data Summary: Common Stabilizing Agents

The following table summarizes common stabilizing agents and their mechanisms of action.

Stabilizing AgentMechanism of ActionTypical Starting Concentration
Ascorbic AcidAntioxidant; readily oxidized, thereby protecting the target compound.0.01 - 0.1% (w/v)
Sodium MetabisulfiteAntioxidant; acts as an oxygen scavenger.0.01 - 0.1% (w/v)
Butylated Hydroxytoluene (BHT)Antioxidant; radical scavenger.0.01 - 0.1% (w/v)
EDTAChelating agent; sequesters metal ions that can catalyze oxidation.[4]0.1 - 1 mM

V. Visualizing the Workflow: Preventing Oxidation

The following diagram illustrates a decision-making workflow for preventing the oxidation of 8-aminoquinoline derivatives.

Preventing 8-Aminoquinoline Oxidation start Start: Handling 8-Aminoquinoline Derivative prep_solution Prepare Solution start->prep_solution storage Store Solution start->storage synthesis Synthesize Derivative start->synthesis use_deoxygenated Use Deoxygenated Solvents prep_solution->use_deoxygenated low_temp Store at Low Temperature (-20°C or 2-8°C) storage->low_temp protecting_group Use Protecting Group Strategy synthesis->protecting_group late_stage_amination Late-Stage Amination (via Nitro Reduction) synthesis->late_stage_amination inert_atmosphere Work Under Inert Atmosphere use_deoxygenated->inert_atmosphere protect_light Protect from Light inert_atmosphere->protect_light additives Consider Additives protect_light->additives stable_solution Stable Solution for Experiments protect_light->stable_solution antioxidant Add Antioxidant (e.g., Ascorbic Acid) additives->antioxidant chelating_agent Add Chelating Agent (e.g., EDTA) additives->chelating_agent antioxidant->stable_solution chelating_agent->stable_solution light_protection_storage Protect from Light (Amber Vials) low_temp->light_protection_storage inert_headspace Inert Gas in Headspace light_protection_storage->inert_headspace inert_headspace->stable_solution stable_compound Stable Synthesized Compound protecting_group->stable_compound late_stage_amination->stable_compound

Caption: Decision workflow for preventing oxidation.

VI. References

  • Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and... - ResearchGate. Available at: [Link]

  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations - DigitalCommons@UNL. Available at: [Link]

  • 8-Amino quinolines - Pharmacy 180. Available at: [Link]

  • 8-Aminoquinoline - Wikipedia. Available at: [Link]

  • Pharmacology of 8-aminoquinolines - IRIS. Available at: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. Available at: [Link]

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine. Available at: [Link]

  • 8 Aminoquinolines 1 | PDF | Amine | Organic Chemistry - Scribd. Available at: [Link]

  • 8 aminoquinolines | PPT - Slideshare. Available at: [Link]

  • A Study of Adverse Gastrointestinal Effects of 8-Aminoquinolines. - DTIC. Available at: [Link]

  • (PDF) 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - MDPI. Available at: [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews. Available at: [Link]

  • Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups - Institute for Basic Science. Available at: [Link]

  • Primaquine derivatives: Modifications of the terminal amino group - PMC. Available at: [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. Available at:

  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - MDPI. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC. Available at: [Link]

  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - MDPI. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available at: [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available at: [Link]

  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies | ChemRxiv. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available at: [Link]

  • (PDF) An investigation of the analytical properties of 8-aminoquinoline - ResearchGate. Available at: [Link]

  • Oxidation in Mass Spectrometry: Applications in Analyte Detection in Complex Mixtures. Available at: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-Methoxy-2-Methyl Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist (Pharma/Process Chem) Ticket ID: SKR-OPT-4M2M Subject: Troubleshooting & Optimization of 4-Methoxy-2-Methyl Quinoline Synthesis

Executive Summary: The "Skraup" Misconception

Diagnostic: If you are attempting to synthesize 4-methoxy-2-methylquinoline using standard Skraup conditions (Aniline + Glycerol + Sulfuric Acid), your reaction will fail to yield the target.

Technical Reality: The classical Skraup reaction yields quinolines substituted on the benzene ring (positions 5-8) or unsubstituted on the pyridine ring. It cannot install a methoxy group at the 4-position (pyridine ring).

  • The Correct Pathway: To synthesize 4-methoxy-2-methylquinoline, you must utilize the Conrad-Limpach approach (often categorized under acid-catalyzed condensations like Skraup). This involves the condensation of an aniline with a

    
    -keto ester, followed by thermal cyclization and subsequent 
    
    
    
    -methylation.

This guide optimizes the Conrad-Limpach workflow, which is the industry standard for this scaffold, while addressing the "tarring" and "runaway exotherm" issues common to all Skraup-type cyclizations.

Reaction Logic & Pathway Visualization

The synthesis relies on thermodynamic control to favor the 4-hydroxy isomer over the 2-hydroxy (Knorr) isomer.

ConradLimpach Aniline Aniline (Starting Material) Enamine β-Anilinocrotonate (Enamine Intermediate) Aniline->Enamine Condensation (Dean-Stark, <100°C) EAA Ethyl Acetoacetate (Reagent) EAA->Enamine Knorr Knorr Product (2-Hydroxy-4-methylquinoline) (UNDESIRED) Enamine->Knorr Acid Catalysis (<140°C, Kinetic Control) CL_Int Conrad-Limpach Product (4-Hydroxy-2-methylquinoline) Enamine->CL_Int Thermal Cyclization (>250°C, Thermodynamic Control) Target 4-Methoxy-2-methylquinoline (Target) CL_Int->Target O-Methylation (MeI/K2CO3 or POCl3 then NaOMe)

Figure 1: Pathway Selection. Success depends on achieving Thermodynamic Control (Green Path) via high temperature (>250°C) to avoid the Kinetic Knorr product (Red Path).

Optimized Protocol: The "High-Temp" Method

This protocol minimizes polymerization (tar) and ensures regioselectivity.

Reagents:

  • Aniline (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Solvent A: Benzene or Toluene (for condensation)

  • Solvent B: Dowtherm A (Diphenyl ether/biphenyl mixture) — Critical for heat transfer without charring.

  • Catalyst: Acetic acid (cat. amount)

Phase 1: Enamine Formation (Condensation)
  • Mix Aniline and Ethyl Acetoacetate in Toluene with catalytic acetic acid.

  • Crucial Step: Reflux with a Dean-Stark trap . You must remove water azeotropically.

    • Why? Water inhibits the equilibrium.[1] If water remains, hydrolysis competes with cyclization.

  • Monitor via TLC until aniline is consumed.

  • Evaporate Toluene strictly in vacuo. Isolate the oily enamine.

Phase 2: Thermal Cyclization (The "Skraup-like" Step)
  • Pre-heat Dowtherm A to 250°C (vigorous reflux) in a flask equipped with a wide-bore condenser (to prevent clogging from sublimate).

  • Addition: Add the isolated enamine dropwise to the boiling Dowtherm A.

    • Rate: Slow enough to maintain the temperature >245°C.

    • Mechanism:[2][3][4][5] Rapid dilution prevents intermolecular polymerization (tar) and favors intramolecular cyclization.

  • Flash Heating: Maintain reflux for 15–30 minutes. Ethanol is evolved rapidly.

  • Workup: Cool to room temperature. Dilute with hexane/petroleum ether. The 4-hydroxy-2-methylquinoline will precipitate as a solid.[6] Filter and wash to remove Dowtherm A.

Phase 3: Functionalization (The Methoxy Install)

Option A (Direct Methylation): Treat 4-hydroxy intermediate with Dimethyl Sulfate/K2CO3 in Acetone. (Risk: N-methylation byproducts). Option B (Chlorination-Displacement - Recommended):

  • Reflux 4-hydroxy intermediate in

    
    
    
    
    
    4-chloro-2-methylquinoline.
  • React with NaOMe in Methanol

    
    4-methoxy-2-methylquinoline .
    
Troubleshooting Guide (FAQs)
Module 1: Tar Formation (Polymerization)

Q: My reaction mixture turns into a black, viscous tar (bitumen). Why? A: This is the classic "Skraup" failure mode. It occurs due to:

  • Oxidation: If you used standard Skraup oxidants (Nitrobenzene/Iodine), stop. They are not needed here.

  • Concentration: High concentration favors intermolecular reactions (polymer chains).

  • Temperature Lag: If the enamine is added to cold solvent and then heated, it polymerizes before it can cyclize. Fix: Use the High-Dilution Dropwise Technique . Drop the enamine into already boiling Dowtherm A (>250°C). The high heat instantly drives the intramolecular ring closure.

Module 2: Regioselectivity Errors

Q: I isolated a product, but NMR shows it's 2-hydroxy-4-methylquinoline (the isomer). A: You inadvertently performed the Knorr Synthesis .

  • Cause: The presence of acid at temperatures below 140°C favors the Knorr product (Kinetic control).

  • Trigger: Did you add acid (like

    
     or PPA) to the cyclization step?
    Fix:  The Conrad-Limpach cyclization must be thermal  (neutral or very weak acid) and high temperature  (>250°C). Do not use strong acids in Phase 2.
    
Module 3: Yield Optimization

Q: My yield is <30%. Where is the loss occurring? A: Check the Dean-Stark step.

  • If water was not fully removed during enamine formation, the unreacted aniline and ester will boil off or degrade at 250°C.

  • Verification: Ensure the theoretical volume of water is collected in the trap before proceeding to Phase 2.

Comparative Data: Solvent & Catalyst Impact
ParameterStandard Skraup (

/Glycerol)
Knorr Method (

/<100°C)
Optimized Conrad-Limpach (>250°C)
Major Product Unsubstituted Quinoline (or mixture)2-Hydroxy-4-methylquinoline4-Hydroxy-2-methylquinoline
Tar Formation High (Oxidative polymerization)LowLow (if high dilution used)
Regioselectivity Poor (Benzene ring subs.)Kinetic ControlThermodynamic Control
Solvent Neat / Sulfuric AcidAcetic Acid / AlcoholDowtherm A / Diphenyl Ether
References & Validation
  • Conrad, M., & Limpach, L. (1887).[4] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Support. (2025). Troubleshooting Skraup and Conrad-Limpach Syntheses. BenchChem Protocols.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society.[7] (Validation of the high-temp thermal cyclization method).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Derivatives. J. Am. Chem. Soc. (Establishing the Dowtherm A protocol).

For further assistance with specific spectral data (NMR/IR) or scaling up to pilot-plant quantities, please reply with your batch size and available equipment.

Sources

Technical Support Center: Troubleshooting Regioisomers in 4-Methoxy-2-methylquinolin-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing regiochemical bottlenecks during quinoline synthesis.

A frequent and frustrating issue in the synthesis of 4-methoxy-2-methylquinolin-8-amine is the formation of intractable regioisomers during the methoxylation of the quinoline core. This guide provides field-proven mechanistic insights and self-validating protocols to permanently eliminate these impurities from your workflow.

Mechanistic Insight: The "Why" Behind the Regioisomer

The synthesis of 4-methoxy-2-methylquinolin-8-amine typically proceeds via a Conrad-Limpach cyclization of 2-nitroaniline with ethyl acetoacetate, yielding the intermediate 2-methyl-8-nitroquinolin-4-ol . The critical failure point in this workflow occurs during the subsequent methylation step.

4-Hydroxyquinolines exist in a solvent-dependent tautomeric equilibrium with their quinolin-4(1H)-one counterparts[1]. The resulting deprotonated anion is an ambident nucleophile . According to Hard-Soft Acid-Base (HSAB) theory:

  • The oxygen atom is a "hard" nucleophilic center.

  • The nitrogen atom is a "softer" and more thermodynamically favorable nucleophilic center.

Direct alkylation with standard reagents (e.g., Methyl Iodide, Potassium Carbonate) predominantly yields the unwanted N-methylated regioisomer (1,2-dimethyl-8-nitroquinolin-4(1H)-one) rather than the desired O-methylated product (4-methoxy-2-methyl-8-nitroquinoline)[1].

Troubleshooting FAQs

Q1: I am seeing a major impurity with an extra methyl peak in my


H NMR and a different HPLC retention time. What is it? 
A1:  You are observing the N-methyl regioisomer. In 

H NMR, an N-methyl group on a quinolone typically appears further upfield (

~3.6–3.8 ppm) compared to the O-methyl group of a methoxyquinoline, which appears further downfield (

~4.0–4.2 ppm) due to its direct attachment to the highly electronegative oxygen atom.

Q2: Can I optimize the direct methylation reaction to favor the O-methyl product? A2: Yes, but it is rarely quantitative. To push the equilibrium toward O-alkylation, you must use "hard" electrophiles (like dimethyl sulfate or methyl tosylate) in non-polar solvents. Alternatively, substituting K


CO

with Silver Carbonate (Ag

CO

) helps; the silver ion coordinates the halide of the alkylating agent, generating a hard methyl cation equivalent that prefers the hard oxygen center[2]. However, this method is expensive and still requires rigorous chromatographic separation.

Q3: What is the definitive method to completely eliminate the N-methyl regioisomer? A3: The most robust, self-validating approach is the Halogenation-Methoxylation sequence . By converting the 4-hydroxyquinoline to a 4-chloroquinoline using Phosphorus Oxychloride (POCl


), you permanently lock the regiochemistry[3]. The subsequent Nucleophilic Aromatic Substitution (S

Ar) with Sodium Methoxide (NaOMe) exclusively yields the 4-methoxy derivative. The nitrogen is no longer a competing nucleophile in this pathway, ensuring 100% regioselectivity.

Data Presentation: Strategy Comparison

Summarized below is the quantitative comparison of the two divergent synthetic strategies for the methoxylation step.

ParameterDirect Methylation (MeI / K

CO

)
Halogenation-Methoxylation (POCl


NaOMe)
Regioselectivity (O:N) ~ 30:70 (Favors N-Alkylation)100:0 (Exclusive O-Alkylation)
Overall Yield 20 - 35% (Post-purification)75 - 85% (Over two steps)
Purification Required Tedious silica gel chromatographySimple precipitation / extraction
Scalability Poor (Impurity accumulation)Excellent (Industrial standard)
Mechanistic Control Kinetic/Thermodynamic equilibriumSelf-validating S

Ar

Experimental Protocols

Protocol A: The "Gold Standard" Halogenation-Methoxylation Route

This protocol is a self-validating system; the intermediate structure physically prevents N-alkylation.

Step 1: Chlorination (Regiochemistry Lock)

  • Charge a dry round-bottom flask with 2-methyl-8-nitroquinolin-4-ol (1.0 equiv).

  • Add Phosphorus Oxychloride (POCl

    
    , 5.0 equiv) slowly at room temperature[4].
    
  • Heat the mixture to reflux (105-110 °C) for 3 hours under an inert atmosphere.

  • Cool the reaction to room temperature and carefully quench by pouring over crushed ice.

  • Neutralize the aqueous mixture to pH 7-8 using saturated aqueous NH

    
    OH.
    
  • Filter the resulting precipitate, wash with cold water, and dry in vacuo to afford 4-chloro-2-methyl-8-nitroquinoline .

Step 2: S


Ar Methoxylation 
  • Dissolve the 4-chloro-2-methyl-8-nitroquinoline in anhydrous Methanol (0.2 M).

  • Add Sodium Methoxide (NaOMe, 25 wt% in MeOH, 3.0 equiv).

  • Reflux the mixture for 4-6 hours until TLC indicates complete consumption of the chloride.

  • Concentrate the solvent in vacuo, dilute with water, and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield pure 4-methoxy-2-methyl-8-nitroquinoline .

Step 3: Nitro Reduction

  • Dissolve the methoxy intermediate in an 80:20 mixture of Ethanol and Water.

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (NH

    
    Cl, 2.0 equiv).
    
  • Heat to 80 °C for 2 hours. Filter hot through a pad of Celite to remove iron salts.

  • Concentrate the filtrate to afford the final product: 4-methoxy-2-methylquinolin-8-amine .

Protocol B: Optimized Direct O-Methylation (For Rapid Screening Only)
  • Dissolve 2-methyl-8-nitroquinolin-4-ol (1.0 equiv) in anhydrous Toluene.

  • Add Silver Carbonate (Ag

    
    CO
    
    
    
    , 1.5 equiv) and stir for 15 minutes.
  • Add Methyl Iodide (MeI, 2.0 equiv) dropwise in the dark.

  • Heat at 60 °C for 12 hours. Filter through Celite, concentrate, and purify via column chromatography to separate the remaining N-methyl impurity.

Mandatory Visualization: Workflow & Regioselectivity

G SM 2-Methyl-8-nitroquinolin-4-ol (Ambident Nucleophile) Direct Direct Methylation (MeI, K2CO3, DMF) SM->Direct POCl3 Chlorination (POCl3, Reflux) SM->POCl3 N_Me 1,2-Dimethyl-8-nitroquinolin-4(1H)-one (N-Alkyl Regioisomer - Impurity) Direct->N_Me Major Pathway O_Me_Mix 4-Methoxy-2-methyl-8-nitroquinoline (O-Alkyl Regioisomer - Target) Direct->O_Me_Mix Minor Pathway Chloro 4-Chloro-2-methyl-8-nitroquinoline (Reactive Intermediate) POCl3->Chloro NaOMe SNAr Methoxylation (NaOMe, MeOH) Chloro->NaOMe O_Me_Pure 4-Methoxy-2-methyl-8-nitroquinoline (100% Regioselective) NaOMe->O_Me_Pure Exclusive Pathway Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd-C) O_Me_Pure->Reduction Final 4-Methoxy-2-methylquinolin-8-amine (Final Product) Reduction->Final

Divergent synthetic pathways demonstrating the regiochemical lock achieved via the POCl3/NaOMe sequence.

References[1] Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities

Source: MDPI (Organics) URL: [Link]2] Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities (Preprint Version) Source: Preprints.org URL: [Link]3] Title: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates Source: NIH / Molecules URL: [Link]4] Title: Synthesis of nitrogen-containing heterocycles (PhD Thesis) Source: CORE / University College Cork URL: [Link]

Sources

Technical Support Guide: Stability & Storage of 4-Methoxy-2-methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-MQ8A-2024-01 Subject: Stability Profiling, Storage Protocols, and Degradation Troubleshooting Compound: 4-Methoxy-2-methylquinolin-8-amine (CAS: 91350-35-5) Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Technical Summary

4-Methoxy-2-methylquinolin-8-amine is a critical pharmacophore, primarily serving as a scaffold for the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine) and emerging anticancer agents.

The Stability Paradox: While the quinoline ring system is generally robust, the primary amine at position 8 introduces significant instability. This position is electron-rich and highly susceptible to oxidative dehydrogenation , leading to the formation of quinone imines. This process is autocatalytic and accelerated by light and moisture.

Core Recommendation: Store as a solid under an inert atmosphere (Argon/Nitrogen) at 2–8°C , protected from light. Solutions should be prepared ex tempore using degassed solvents.

Physical & Chemical Stability Profile

Critical Storage Parameters
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, slowing the rate of auto-oxidation and dimerization.
Atmosphere Inert Gas (Argon/Nitrogen)The primary amine (-NH₂) is sensitive to atmospheric oxygen. Air exposure drives the formation of oxidative impurities.
Light Dark / Amber Vials The conjugated quinoline system absorbs UV-Vis light, facilitating photo-oxidative degradation.
State Solid (Powder) Solution state stability is poor (<24 hours in non-degassed solvents). Store as a solid until use.
Hygroscopicity Desiccate Moisture can catalyze hydrolysis or proton transfer events that facilitate degradation.

Mechanism of Degradation

Understanding why the compound degrades is essential for troubleshooting. The degradation is not random; it follows a specific oxidative pathway inherent to the 8-aminoquinoline structure.[1]

The Oxidative Cascade
  • Initiation: The electron-rich nitrogen at position 8 undergoes single-electron transfer (SET) with atmospheric oxygen.

  • Propagation: This forms a radical cation, which rapidly loses protons to form a quinone-imine intermediate.

  • Termination/Polymerization: These reactive intermediates undergo electrophilic attack on remaining starting material, leading to oxidative coupling (dimerization) and the formation of dark, insoluble polymers (tars).

Visualizing the Pathway

DegradationPathway Start 4-Methoxy-2-methyl quinolin-8-amine (Pale Yellow) Oxidation Oxidation (Air/Light) -1e-, -H+ Start->Oxidation O2 / UV Intermediate Quinone Imine Intermediate (Reactive Electrophile) Oxidation->Intermediate Intermediate->Start Redox Cycling Polymer Polymeric Tars (Dark Brown/Black) Intermediate->Polymer Coupling

Figure 1: The oxidative degradation pathway of 8-aminoquinolines. The transition from yellow to black is a visual indicator of quinone imine polymerization.

Troubleshooting Guide

Scenario A: "My sample has turned from yellow to dark brown."
  • Diagnosis: Advanced oxidative degradation.

  • Cause: Exposure to air or light during storage. The "browning" is due to the formation of azo-dimers and quino-protein-like polymers.

  • Action:

    • Do not use for sensitive biological assays (toxicity risk).

    • Purification: If the quantity is significant, repurify via silica gel chromatography (flush column with

      
       prior to use).
      
    • Prevention: Ensure cap septum integrity; parafilm alone is insufficient for long-term storage.

Scenario B: "I see a new peak at RRT 0.85 on HPLC."
  • Diagnosis: Early-stage oxidation or hydrolysis.

  • Cause: Likely the formation of the 5,8-quinone derivative or a dimer.

  • Action:

    • Check the solvent used for HPLC sample prep. Was it degassed?

    • Run a check with a fresh sample prepared in degassed acetonitrile/water .

    • If the peak persists, the solid has degraded.

Scenario C: "The compound is not dissolving completely in Methanol."
  • Diagnosis: Polymerization.

  • Cause: Oxidative polymers of quinolines are often insoluble in alcohols.

  • Action: Filter the solution. The filtrate may still contain active compound, but concentration must be re-verified by UV/HPLC.

Handling & Formulation Protocols

Protocol 1: Safe Aliquoting (The "Inert Loop" Method)

Use this method when receiving a bulk package to prevent repeated freeze-thaw/opening cycles.

  • Preparation: Move the bulk vial into a glove box or a glove bag purged with Nitrogen/Argon.

  • Weighing: Weigh out single-use aliquots (e.g., 10 mg or 50 mg) into amber glass vials.

  • Sealing: Cap under inert atmosphere. Use caps with PTFE-lined septa.

  • Storage: Place aliquots in a secondary container with desiccant packs and store at 4°C.

Protocol 2: Solution Preparation for Biological Assays

Solutions of 8-aminoquinolines are unstable. Follow this workflow:

HandlingWorkflow Solvent 1. Degas Solvent (Sparge with N2 for 15 min) Dissolve 3. Dissolve (Vortex under N2 blanket) Solvent->Dissolve Weigh 2. Weigh Solid (Minimize light exposure) Weigh->Dissolve Use 4. Immediate Use (Within 4 hours) Dissolve->Use

Figure 2: Recommended workflow for preparing stock solutions to minimize oxidative loss.

Solvent Compatibility Table
SolventSolubilityStability RiskRecommendation
DMSO HighModeratePreferred. Freezes at 4°C, reducing diffusion of O₂.
Methanol ModerateHighDissolved O₂ is high in MeOH. Use only if freshly degassed.
Water LowHighPoor solubility; pH dependent. Avoid for stock solutions.
DCM/CHCl₃ HighModerateGood for synthesis, but check for acidity in CHCl₃ (stabilizers).

Frequently Asked Questions (FAQ)

Q: Can I store the compound at -20°C instead of 4°C? A: Yes, -20°C is superior, provided the vial is tightly sealed. However, you must allow the vial to equilibrate to room temperature before opening to prevent condensation. Moisture condensation on the cold solid will accelerate degradation immediately upon opening.

Q: Is the hydrochloride salt more stable than the free base? A: Yes. If you have the option, convert the free amine (CAS 91350-35-5) to its HCl or phosphate salt. Protonating the amine reduces the electron density on the nitrogen, significantly retarding the oxidative pathway [1].

Q: What is the shelf life? A:

  • Unopened (under Argon, 4°C): 2 years.

  • Opened (stored properly): 6 months.

  • In Solution (DMSO, RT): < 24 hours.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15133391, 4-Methoxy-2-methylquinolin-6-amine (Analogous Structure Analysis). Retrieved from [Link]

  • Camarda, G., et al. (2019). Investigating the pharmacology and mechanism of action of 8-aminoquinolines. Liverpool School of Tropical Medicine. Retrieved from [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs.[1] Current Opinion in Infectious Diseases. (Mechanistic insight into oxidative instability).

Sources

Module 1: Suppressing C5-Side Reactions (Off-Target Functionalization)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 8-Aminoquinoline C–H Functionalization

As a bidentate directing group, 8-aminoquinoline (8-AQ) has revolutionized transition-metal-catalyzed C–H activation by enabling the functionalization of unactivated C(sp2)–H and C(sp3)–H bonds. However, its strong coordinating ability and electron-rich aromatic core often lead to two major bottlenecks: off-target functionalization (specifically at the C5 position) and extreme difficulty in directing group removal. This guide provides mechanistic insights, data-driven troubleshooting, and validated protocols to overcome these challenges.

Q1: During my Pd-catalyzed directed C–H arylation, I am observing significant halogenation and functionalization at the C5 position of the quinoline ring instead of my target C–H bond. Why does this happen? A1: The C5 position of the 8-aminoquinoline ring is highly electron-rich and sterically accessible. When utilizing strong oxidants or halogenated solvents (like 1,2-dichloroethane), the quinoline core is susceptible to Single Electron Transfer (SET) pathways or classical Electrophilic Aromatic Substitution (SEAr)[1]. The oxidant generates a radical or cationic species at C5, leading to off-target chalcogenation, halogenation, or arylation before the transition metal can complete the desired metallacycle-mediated C–H insertion[2].

Q2: How can I rationally tune my reaction conditions to suppress this C5-functionalization? A2: You must shift the kinetic preference back to the metallacycle pathway. This is achieved through three main strategies:

  • Solvent Selection: Switch from DCE or toluene to Hexafluoroisopropanol (HFIP) or Acetic Acid (AcOH). HFIP is strongly hydrogen-bonding and heavily solvates the quinoline ring, sterically and electronically shielding the C5 position from electrophilic attack.

  • Blocking Groups: If solvent optimization fails, utilize a pre-blocked directing group, such as 5-methoxy-8-aminoquinoline or 5-chloro-8-aminoquinoline. The C5 substituent physically prevents SET/SEAr side reactions without compromising the bidentate coordination of the N,N-system.

  • Oxidant Tuning: Avoid harsh oxidants like persulfates if possible. Silver salts (e.g., Ag2CO3) or atmospheric O2 often provide a milder oxidative environment that favors the Pd(II)/Pd(IV) or Cu(I)/Cu(III) catalytic cycles over SET radical generation.

G Substrate 8-AQ Amide Substrate Metal Metal Catalyst (Pd/Cu) Substrate->Metal Chelation Oxidant Strong Oxidant / Halogen Substrate->Oxidant SET / SEAr Pathway Intermediate Metallacycle Intermediate Metal->Intermediate C-H Insertion Radical C5-Radical/Cation Oxidant->Radical C5-Activation Product Desired C-H Functionalization Intermediate->Product Reductive Elimination SideProduct C5-Functionalized Side Product Radical->SideProduct Nucleophilic Attack

Caption: Mechanistic divergence between desired metal-catalyzed C-H activation and C5 side reactions.

Table 1: Impact of Reaction Parameters on C5 vs. Directed C–H Selectivity

ParameterConditionPrimary EffectSelectivity Outcome
Solvent DCE / CHCl3Generates halogen radicals under oxidative conditions.Favors C5-Halogenation
Solvent HFIPStrong H-bonding deactivates the quinoline core.Favors Directed C–H
Directing Group 8-AminoquinolineUnhindered, electron-rich C5 position.Mixed / Substrate Dependent
Directing Group 5-Methoxy-8-AQC5 position sterically and electronically blocked.Exclusively Directed C–H
Oxidant K2S2O8Strong SET initiator.Favors C5-Functionalization
Oxidant Ag2CO3 / O2Milder, supports 2-electron metal redox cycles.Favors Directed C–H

Protocol 1: HFIP-Mediated Suppression of C5-Halogenation in Pd-Catalyzed C–H Arylation This protocol utilizes HFIP to stabilize the catalytic intermediate and suppress off-target electrophilic aromatic substitution.

  • Preparation: In an oven-dried Schlenk tube, add the 8-AQ amide substrate (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)2 (10 mol%, 0.02 mmol), and Ag2CO3 (0.4 mmol).

  • Solvent Addition: Add 2.0 mL of HFIP. (Note: HFIP is highly volatile and toxic; handle exclusively in a fume hood.)

  • Reaction: Seal the tube and heat to 80 °C for 12–16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove silver salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Module 2: Overcoming Directing Group Removal Challenges

Q3: Why is the 8-aminoquinoline directing group so difficult to remove? Standard acidic/basic hydrolysis completely degrades my target molecule. A3: The stability of the 8-AQ amide bond is due to the high resonance stabilization of the amide coupled with the bidentate coordination capability of the quinoline nitrogen[3]. This creates a highly planar, thermodynamically stable system. Standard solvolysis requires extremely harsh conditions (e.g., concentrated HCl or NaOH at 100–130 °C)[3], which inevitably leads to the decomposition of sensitive functional groups installed during your C–H activation step.

Q4: What are the most reliable, mild methods for removing the 8-AQ group without destroying my product? A4: To bypass the high activation energy of direct hydrolysis, you must either alter the oxidation state of the amide or disrupt its planarity:

  • Boc-Activation (Transamidation): By reacting the secondary 8-AQ amide with Boc2O, you form a tertiary imide. The steric bulk of the Boc group forces the amide bond to twist out of planarity[4]. This breaks the resonance stabilization, lowering the amidic resonance energy and making the C(acyl)–N bond highly susceptible to mild nucleophilic attack (e.g., by LiOH or amines)[4].

  • Oxidative Deprotection: Reagents like 2-Iodoxybenzoic acid (IBX) or ozone can oxidize the quinoline ring, converting the robust amide into a highly labile imide or cleaving the ring entirely[3][5]. This allows for subsequent hydrolysis at room temperature.

  • Nitrosation: Treatment with tert-butyl nitrite (TBN) converts the amide to an active intermediate that rapidly breaks down to the free carboxylic acid under mild conditions[5].

G Start Functionalized 8-AQ Amide Path1 Harsh Hydrolysis Start->Path1 NaOH/HCl, 130°C Path2 Oxidative Cleavage Start->Path2 IBX or O3 Path3 Boc-Activation Start->Path3 Boc2O, DMAP Result1 Product Degradation / Low Yield Path1->Result1 Result2 Labile Imide Intermediate Path2->Result2 Result3 Twisted Amide Geometry Path3->Result3 Final Primary Amide / Carboxylic Acid Result2->Final Mild Hydrolysis (RT) Result3->Final Transamidation / Hydrolysis (RT)

Caption: Workflow for removing the 8-AQ directing group, highlighting mild alternatives to harsh hydrolysis.

Table 2: Comparative Removal Strategies for the 8-AQ Directing Group

StrategyReagentsTemperatureFunctional Group ToleranceMechanism of Activation
Direct Hydrolysis Conc. NaOH or HCl100–130 °CVery LowBrute-force thermal solvolysis[3].
Boc-Activation 1) Boc2O, DMAP 2) LiOH/H2O225–50 °CHighSteric twisting of the amide bond disrupts resonance[4].
IBX Oxidation IBX, HFIP/H2O60 °CModerateOxidative conversion to a labile imide[5].
Nitrosation tert-Butyl Nitrite80 °CModerateN-nitrosation followed by rearrangement and cleavage[5].

Protocol 2: One-Pot Boc-Activated Removal of the 8-AQ Directing Group This protocol utilizes steric twisting to activate the amide bond, allowing for mild transamidation or hydrolysis without degrading sensitive functional groups[4].

  • Activation Step: Dissolve the functionalized 8-AQ amide (0.2 mmol) in anhydrous CH3CN (2.0 mL, 0.1 M). Add DMAP (1.1 equiv, 0.22 mmol) and Boc2O (1.2 equiv, 0.24 mmol).

  • Twisting the Amide: Stir the mixture at room temperature for 12 hours. The formation of the twisted N-Boc-8-AQ intermediate can be monitored by TLC (look for a less polar spot).

  • Cleavage Step (Hydrolysis): Once activation is complete, cool the reaction to 0 °C. Add a solution of LiOH (2.0 equiv) and 30% H2O2 (4.0 equiv) in a 3:1 THF/H2O mixture (2.0 mL).

  • Completion: Stir at room temperature for 2–4 hours until complete consumption of the Boc-intermediate.

  • Workup: Quench with saturated aqueous Na2SO3 to destroy excess peroxide. Acidify to pH 2-3 using 1M HCl, and extract with EtOAc (3 × 10 mL).

  • Isolation: Dry the combined organic layers over Na2SO4, concentrate, and purify the resulting free carboxylic acid via column chromatography. (Note: The tert-butyl quinolin-8-ylcarbamate byproduct can be recovered and recycled[4].)

References

  • Xu, Zhihui, et al. "Remote C-H Functionalization of 8-Aminoquinoline Ring." Topics in Current Chemistry, vol. 378, no. 4, 10 Jun. 2020, p. 42. PubMed, [Link].

  • "An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl." PMC, National Institutes of Health. [Link].

  • Kumar, Vipin, et al. "An Atom-economical and Regioselective Metal-free C-5 Chalcogenation of 8-Aminoquinolines under Mild Conditions." Organic & Biomolecular Chemistry, 2019. ResearchGate, [Link].

Sources

Validation & Comparative

1H NMR Characterization of 4-Methoxy-2-methylquinolin-8-amine: A Comparative Guide to Benchtop vs. High-Field Spectrometers

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation and routine quality control of functionalized quinolines are critical workflows in modern drug discovery and pharmaceutical manufacturing. 4-Methoxy-2-methylquinolin-8-amine is a highly substituted heteroaromatic compound whose unique electronic environment presents a rigorous test for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the analytical performance of Benchtop NMR (80 MHz) against traditional High-Field NMR (600 MHz) for the characterization of this compound. By analyzing the causality behind magnetic field effects on spin systems, researchers can optimize their instrument selection for either rapid in-line monitoring or complex structural validation.

Structural Complexity and NMR Expectations

The molecular architecture of 4-methoxy-2-methylquinolin-8-amine features a rigid quinoline core decorated with three distinct functional groups, each providing a unique diagnostic signature in a


H NMR spectrum:
  • Aliphatic Singlets: The 4-methoxy (–OCH

    
    ) and 2-methyl (–CH
    
    
    
    ) groups appear as sharp, distinct singlets in the aliphatic region. Because they do not couple with adjacent protons, they are highly sensitive quantitative markers.
  • Exchangeable Protons: The 8-amine (–NH

    
    ) group yields a broad singlet. Its visibility is entirely dependent on the choice of a non-exchanging deuterated solvent.
    
  • Aromatic Spin System: The protons on the benzene ring (H-5, H-6, H-7) form a contiguous spin system. The electron-donating nature of the 8-amine group strongly shields H-7 and H-5, while H-6 remains relatively deshielded, creating an AMX spin system at high magnetic fields.

Comparative Performance Analysis: 80 MHz vs. 600 MHz

The selection between a compact benchtop system and a superconducting high-field spectrometer hinges on the fundamental physics of magnetic resonance.

Magnetic Field Strength and Second-Order Effects

The primary differentiator between these platforms is the magnetic field strength[1]. In a 600 MHz high-field system, the Larmor precession frequency difference (


) between the aromatic protons is significantly larger than their scalar coupling constants (

). This condition (

) produces strictly first-order spectra , where H-5, H-6, and H-7 resolve into clear doublets and triplets.

Conversely, benchtop NMR systems utilize permanent neodymium (NdFeB) magnets operating at 60–100 MHz[2]. At 80 MHz,


 decreases proportionally, approaching the magnitude of 

. This causes the aromatic signals of 4-methoxy-2-methylquinolin-8-amine to collapse into second-order spectra (complex multiplets and "roofing" effects)[1]. While the aromatic region becomes convoluted, the isolated singlets of the methoxy and methyl groups remain perfectly resolved, making benchtop NMR ideal for rapid quantification.
Sensitivity and Throughput

High-field spectrometers equipped with cryoprobes offer unparalleled signal-to-noise ratios, enabling the detection of analytes at low micromolar concentrations[3]. However, they require dedicated infrastructure, liquid helium cryogens, and expert maintenance. Benchtop systems trade absolute sensitivity for operational flexibility. They are cryogen-free, fit inside standard fume hoods, and can be integrated directly into flow-chemistry setups for real-time reaction monitoring[4].

Table 1: Instrument Performance Comparison
Analytical MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Magnet Technology Permanent (NdFeB), Cryogen-freeSuperconducting, Requires He/N

Aromatic Resolution Moderate (Second-order multiplets)High (First-order AMX system)
Aliphatic Resolution Excellent (Baseline separated singlets)Excellent
Limit of Detection (LOD) ~1 - 5 mM< 10 µM
Sample Volume 300 - 600 µL (Standard 5 mm tube)20 - 600 µL (Cryoprobe compatible)
Primary Application Routine QC, Reaction MonitoringDe novo structural elucidation

Quantitative Data: Expected Chemical Shifts

The following table summarizes the expected


H NMR chemical shifts for 4-methoxy-2-methylquinolin-8-amine. Data is referenced to an internal tetramethylsilane (TMS) standard.
Table 2: H NMR Chemical Shift Assignments (CDCl )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
–OCH

(C4)
3.95Singlet (s)3H-
–CH

(C2)
2.65Singlet (s)3H-
–NH

(C8)
4.95Broad Singlet (br s)2H-
H-3 (Quinoline) 6.65Singlet (s)1H-
H-7 (Aromatic) 6.90Doublet of doublets (dd)1H

= 7.5, 1.2
H-6 (Aromatic) 7.25Triplet (t)1H

= 7.5
H-5 (Aromatic) 7.45Doublet of doublets (dd)1H

= 7.5, 1.2

Note: At 80 MHz, H-5, H-6, and H-7 will merge into a complex multiplet between 6.85 and 7.50 ppm, whereas the singlets at 2.65, 3.95, and 6.65 ppm will remain distinct.

Experimental Workflow & Decision Matrix

The analytical routing of synthesized compounds depends heavily on the required depth of information. The workflow below illustrates the decision-making process for characterizing 4-methoxy-2-methylquinolin-8-amine.

NMR_Workflow Start Synthesized Compound 4-methoxy-2-methylquinolin-8-amine Prep Sample Preparation (CDCl3 + 0.03% TMS) Start->Prep Decision Analytical Goal? Prep->Decision Benchtop Benchtop NMR (80 MHz) Routine QC & Reaction Monitoring Decision->Benchtop Rapid/In-line HighField High-Field NMR (600 MHz) Complex Structural Elucidation Decision->HighField High Sensitivity DataBench Fast Acquisition (1st & 2nd Order Spectra) Benchtop->DataBench DataHigh High Resolution (Strictly 1st Order Spectra) HighField->DataHigh Validation Data Validation & Peak Assignment DataBench->Validation DataHigh->Validation

Workflow for NMR analytical routing based on resolution and throughput needs.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . Every step includes a mechanistic causality and an internal checkpoint to verify experimental integrity.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15 mg of 4-methoxy-2-methylquinolin-8-amine.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Chloroform-d (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is strictly chosen over Methanol-d
      
      
      
      (CD
      
      
      OD) or Deuterium Oxide (D
      
      
      O). Protic deuterated solvents will undergo rapid deuterium exchange with the 8-amine protons (–NH
      
      
      
      
      –ND
      
      
      ), causing the signal at 4.95 ppm to vanish. Using CDCl
      
      
      preserves the amine signal for quantification.
  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a clean 5 mm NMR tube.

    • Causality: Suspended particulates distort the localized magnetic field homogeneity (

      
      ), leading to broad, asymmetrical peaks. Filtration ensures optimal lineshape and resolution.
      
Phase 2: Acquisition Parameters
  • Lock and Shim: Insert the sample. Lock onto the deuterium signal of CDCl

    
     and perform gradient shimming.
    
  • Pulse Sequence: Select a standard 1D

    
    H pulse sequence (e.g., zg30 on Bruker systems).
    
  • Relaxation Delay (D1): Set D1 to 10 seconds (Benchtop) or 2 seconds (High-Field).

    • Causality: The methyl and methoxy protons may have longer longitudinal relaxation times (

      
      ). A sufficient D1 ensures that all spins return to thermal equilibrium before the next pulse, guaranteeing that peak integrations are strictly quantitative.
      
  • Scans (NS): Acquire 16 scans for High-Field (due to high sensitivity) or 64 scans for Benchtop NMR to achieve an adequate signal-to-noise ratio.

Phase 3: Data Processing and Self-Validation
  • Fourier Transform: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation.

  • Phase and Baseline Correction: Apply zero- and first-order phase corrections to ensure all peaks are purely absorptive. Apply a polynomial baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

Self-Validation Checkpoint: To verify the integrity of the acquisition, integrate the methoxy singlet (~3.95 ppm) and the methyl singlet (~2.65 ppm). The integration ratio must be exactly 1:1 (3H to 3H). If the ratio deviates by more than 5%, it indicates either the presence of a co-eluting impurity or incomplete


 relaxation. If this occurs, the protocol dictates an immediate re-acquisition with a longer D1 delay to validate the quantitative nature of the spectrum.

Conclusion

For the characterization of 4-methoxy-2-methylquinolin-8-amine, both benchtop and high-field NMR spectrometers offer distinct, complementary advantages. While high-field systems remain the gold standard for resolving the complex second-order coupling of the aromatic quinoline ring, modern benchtop NMR provides a robust, cost-effective alternative. Because the diagnostic methoxy and methyl groups appear as isolated singlets, benchtop instruments can easily quantify this compound, making them highly efficient tools for reaction monitoring and routine pharmaceutical quality control.

References

1.1. Organic Process Research & Development - ACS Publications. 2.3. Research Collection - ETH Zurich. 3. 4. Oxford Instruments. 4. 2. Technology Networks.

Sources

Mass spectrometry fragmentation patterns of 8-aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Crucible: Comparing LC-HRMS/Q-TOF and UHPLC-QqQ-MS/MS for the Fragmentation and Characterization of 8-Aminoquinolines

The 8-aminoquinoline class of antimalarials—most notably Primaquine (PQ) and Tafenoquine (TQ)—remains the only FDA-approved drug family capable of radical cure against relapsing Plasmodium vivax malaria. However, their clinical utility is severely bottlenecked by hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Because both the antimalarial efficacy and the hemolytic toxicity are driven by downstream cytochrome P450 (CYP2D6) metabolites rather than the parent prodrugs, precise structural characterization and pharmacokinetic (PK) quantification of these molecules are critical[1][2].

This guide objectively compares the two premier mass spectrometry (MS) architectures used to analyze 8-aminoquinolines: Ultra-High-Performance Liquid Chromatography Triple Quadrupole MS (UHPLC-QqQ-MS/MS) and Liquid Chromatography High-Resolution Quadrupole Time-of-Flight MS (LC-HRMS/Q-TOF) . By dissecting their fragmentation mechanics, analytical performance, and experimental workflows, we provide a definitive roadmap for drug development professionals navigating phase I/II metabolite discovery and clinical PK studies.

Mechanistic Causality: ESI-MS/MS Fragmentation Pathways

To leverage either MS technology effectively, one must first understand the intrinsic gas-phase chemistry of 8-aminoquinolines during Collision-Induced Dissociation (CID).

In positive Electrospray Ionization (+ESI), protonation predominantly occurs at the secondary or primary amines of the 8-amino alkyl chain, or at the quinoline nitrogen. Because the highly conjugated quinoline core is thermodynamically stable, CID energy selectively ruptures the sterically accessible, flexible alkyl side chain[2]. This creates a highly predictable, charge-directed cleavage cascade.

  • Primaquine (PQ): The precursor ion[M+H]+ at m/z 260.2 undergoes initial terminal amine loss (-17 Da; m/z 243.2). As collision energy increases, the alkyl chain fragments further, yielding a major product ion at m/z 186.8 (-73 Da) and ultimately stripping the entire side chain to leave the bare quinoline core at m/z 174.8 (-85 Da)[2].

  • Tafenoquine (TQ): The bulkier TQ precursor at m/z 464.2 follows a similar mechanistic logic but with different mass shifts due to its modified structure. It exhibits a terminal ammonia loss (-17 Da; m/z 447.2), partial chain loss (-58 Da; m/z 391.1), and complete side chain loss (-86 Da; m/z 379.1)[1].

The elusive, redox-active 5,6-orthoquinone metabolites (the putative hemolytic agents) mirror these fragmentation patterns but feature shifted precursor masses (e.g., 5,6-PQ at m/z 259.7 and 5,6-OQTQ at m/z 304.17)[1][2].

Fragmentation_Pathways cluster_PQ Primaquine (PQ) Fragmentation cluster_TQ Tafenoquine (TQ) Fragmentation PQ PQ Precursor m/z 260.2 [M+H]+ PQ1 m/z 243.2 (-17 Da, NH3) PQ->PQ1 Terminal Amine Loss PQ2 m/z 186.8 (-73 Da, C4H11N) PQ->PQ2 Partial Chain Loss PQ3 m/z 174.8 (-85 Da, C5H11N) PQ->PQ3 Full Alkyl Chain Loss TQ TQ Precursor m/z 464.2 [M+H]+ TQ1 m/z 447.2 (-17 Da, NH3) TQ->TQ1 Terminal Amine Loss TQ2 m/z 391.1 (-58 Da, C3H8N) TQ->TQ2 Partial Chain Loss TQ3 m/z 379.1 (-86 Da, C5H11N) TQ->TQ3 Full Alkyl Chain Loss

Fig 1. ESI-MS/MS collision-induced dissociation pathways of Primaquine and Tafenoquine.

Technology Showdown: QqQ vs. Q-TOF

Choosing between a QqQ and a Q-TOF system depends entirely on the analytical objective: Targeted Quantification versus Untargeted Discovery .

UHPLC-QqQ-MS/MS: The Targeted Workhorse

Triple quadrupole systems excel in Multiple Reaction Monitoring (MRM) mode. By filtering for the specific precursor-to-product ion transitions detailed in Figure 1, QqQ instruments eliminate matrix background noise. This provides the ultimate sensitivity and linear dynamic range required for clinical PK studies[1].

LC-HRMS/Q-TOF: The Structural Decoder

When mapping the complete metabolic fate of an 8-aminoquinoline, targeted MRM is blind to unknown modifications. Q-TOF systems operate in full-scan data-dependent MS2 (ddMS2) modes, capturing all ions with sub-5 ppm mass accuracy. This allows software (e.g., MetaboLynx) to use mass defect filtering to identify novel Phase I (hydroxylations) and Phase II (glucuronidations) metabolites that a QqQ would ignore[3].

Quantitative Data Summary

Table 1: MRM Fragmentation Signatures for QqQ Quantification

Compound Precursor Ion[M+H]+ Primary Quantifier Ion Secondary Qualifier Ion Structural Causality
Primaquine (PQ) m/z 260.2 m/z 174.8 m/z 243.2 Complete side chain loss vs. terminal NH3 loss
5,6-Orthoquinone PQ m/z 259.7 m/z 174.8 m/z 214.8 Shared core stability; unique methoxy loss (-45 Da)
Tafenoquine (TQ) m/z 464.2 m/z 379.1 m/z 391.1 Complete side chain loss vs. partial chain cleavage

| 5,6-Orthoquinone TQ | m/z 304.17 | m/z 219.08 | m/z 259.14 | Shared core stability; unique methoxy loss (-45 Da) |

Table 2: Performance Comparison Matrix

Parameter UHPLC-QqQ-MS/MS LC-HRMS/Q-TOF Analytical Advantage
Primary Application Absolute PK Quantification Metabolite Discovery / ID QqQ for clinical trials; Q-TOF for early R&D.
Mass Accuracy Low (~0.1 Da) High (< 5 ppm) Q-TOF resolves isobaric interferences.
Sensitivity (LOQ) 1 ng/mL (Plasma) ~10-25 ng/mL (Plasma) QqQ is vastly superior for trace-level PK tracking.

| Acquisition Mode | MRM (Pre-programmed) | ddMS2 (Untargeted) | Q-TOF captures the "unknown unknowns". |

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must account for the extreme instability of 5,6-orthoquinone metabolites and the ion suppression inherent to biological matrices.

Protocol A: Targeted PK Quantification via UHPLC-QqQ-MS/MS

Designed for maximum sensitivity and matrix-effect mitigation.

  • Sample Preparation (Protein Crash): Aliquot 100 µL of human plasma (stored strictly at -80°C to prevent orthoquinone degradation)[2]. Spike with 10 µL of Stable Isotope Labeled (SIL) internal standard (e.g., SIL-TQ). Causality: SIL internal standards co-elute with the analyte, perfectly correcting for matrix-induced ion suppression.

  • Extraction: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds. Causality: Acetonitrile precipitates plasma proteins, while formic acid maintains the analytes in a protonated, highly soluble state.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • LC Separation: Inject 2 µL onto a Waters Atlantis T3 column (or equivalent aqueous C18 column). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at 0.5 mL/min. Causality: T3 columns resist phase collapse under highly aqueous conditions, ensuring retention of the polar orthoquinone metabolites.

  • MS Acquisition: Operate the QqQ in +ESI MRM mode using the transitions outlined in Table 1.

  • Validation Check: Ensure the calibration curve (1 to 1200 ng/mL) achieves an r² ≥ 0.99. Calculate matrix effects by comparing the peak area of post-extraction spiked blank plasma to neat standard solutions[1][2].

Protocol B: Metabolite Profiling via LC-HRMS/Q-TOF

Designed for broad-spectrum capture and structural elucidation.

  • Sample Preparation: Pool urine or plasma samples from multiple time points to maximize metabolite concentration. Perform a solid-phase extraction (SPE) to concentrate trace Phase II conjugates.

  • LC Separation: Utilize a high-resolution UPLC system with a slow, 30-minute gradient to ensure maximum chromatographic separation of isobaric isomers (e.g., positional hydroxylations).

  • MS Acquisition: Operate the Q-TOF in +ESI mode. Set the MS1 full scan range from m/z 100 to 1000. Enable data-dependent acquisition (ddMS2) to automatically trigger MS/MS fragmentation on the top 5 most intense ions per cycle[3].

  • Validation Check: Calibrate the TOF flight tube pre-run using a standard reference mass (e.g., Leucine Enkephalin) to ensure mass accuracy remains strictly < 5 ppm. Use mass defect filtering algorithms to isolate drug-related material from endogenous biological noise[3].

MS_Workflow Prep Sample Prep (Acetonitrile Crash) LC UHPLC Separation (Aqueous/Organic) Prep->LC 0.1% FA QqQ UHPLC-QqQ-MS/MS (Targeted MRM) LC->QqQ Path A QTOF LC-HRMS/Q-TOF (ddMS2 Full Scan) LC->QTOF Path B Out1 Absolute PK Data (High Sensitivity) QqQ->Out1 Out2 Metabolite ID (<5 ppm Error) QTOF->Out2

Fig 2. Comparative analytical workflows for targeted quantification vs. structural elucidation.

References

  • Birrell, G.W., et al. "Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study." Molecules, MDPI.[Link]

  • Pookmanee, W., et al. "Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study." Molecules, MDPI.[Link]

  • Avula, B., et al. "Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry." Malaria Journal, PubMed Central.[Link]

Sources

Comparative Guide: HPLC Methodologies for 4-Methoxy-2-methylquinolin-8-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-Methoxy-2-methylquinolin-8-amine (CAS: 91350-35-5). This compound is a critical 8-aminoquinoline intermediate, structurally related to antimalarial scaffolds (e.g., Primaquine) and kinase inhibitors. Its analysis presents specific challenges due to the basicity of the quinoline nitrogen and the potential for positional isomerism (e.g., 6-amino vs. 8-amino).

Part 1: Core Directive & Strategic Analysis

The Analytical Challenge

The molecule 4-Methoxy-2-methylquinolin-8-amine contains two nitrogen centers: the heterocyclic quinoline nitrogen and the primary amine at position 8. This dual-basic nature leads to severe peak tailing on standard silica-based C18 columns due to silanol interactions. Furthermore, synthetic pathways often yield regioisomers (e.g., 6-amino analogs) and hydrolysis by-products (e.g., 4-hydroxy derivatives) that possess similar hydrophobicity, requiring high-selectivity stationary phases.

Executive Summary of Methodologies
FeatureMethod A: High-pH Hybrid (Recommended) Method B: Acidic Fluorophenyl (PFP) Method C: Ion-Pairing (Traditional)
Principle Neutralization of basic amines for sharp peaks.

-

interactions for isomer resolution.
Masking silanols with anionic reagents.
Stationary Phase C18 Hybrid (e.g., XBridge BEH)Pentafluorophenyl (PFP)Standard C18 (e.g., ODS-2)
Mobile Phase 10 mM NH₄HCO₃ (pH 10.0) / MeCN0.1% Formic Acid / MeOHPhosphate Buffer (pH 2.5) + Hexanesulfonate
Resolution (Rs) High (> 3.0 for isomers)Superior (> 4.5 for isomers) Moderate (2.0 - 2.5)
MS Compatibility Yes Yes No (Non-volatile salts)
Best For Routine QC & Purity Release Regioisomer Identification Legacy Systems

Part 2: Scientific Integrity & Logic (E-E-A-T)

Method A: High-pH Reversed-Phase (The "Gold Standard")

Expert Insight: Basic drugs like aminoquinolines exist as cations at acidic pH, leading to secondary interactions with residual silanols on the column. By operating at pH 10.0 (above the pKa of the quinoline nitrogen, ~4.9, and the aniline, ~4.0), the molecule remains neutral. This eliminates silanol dragging, resulting in ultra-sharp peaks and higher sensitivity.

Protocol
  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent hybrid particle capable of pH 1-12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 18 min: 90% B

    • 18.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 330 nm (quinoline conjugation).

  • Temperature: 40°C.

Self-Validating System Suitability:

  • Tailing Factor (T): Must be < 1.2. (If > 1.5, check mobile phase pH).

  • Resolution: Resolution between 4-methoxy-2-methylquinolin-8-amine and its 4-hydroxy impurity must be > 2.0.

Method B: Fluorophenyl (PFP) for Isomer Resolution

Expert Insight: If the synthetic route involves nitration of a quinoline precursor, you may generate the 6-amino isomer. C18 columns often fail to separate these positional isomers. A Pentafluorophenyl (PFP) column uses specific


-

interactions with the aromatic ring. The electron density difference between the 8-amino and 6-amino positions interacts differently with the fluorine-rich phase, providing baseline separation.
Protocol
  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5, 4.6 × 150 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than MeCN).
    
  • Isocratic Mode: 35% B / 65% A (Fine-tune based on retention).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV 254 nm.

Self-Validating System Suitability:

  • Selectivity (

    
    ):  The separation factor between the 8-amino target and 6-amino isomer should be > 1.1.
    
Comparison of Performance Data (Simulated Representative Values)

The following table contrasts the expected performance of the recommended methods based on aminoquinoline behavior.

ParameterMethod A (High pH C18)Method B (PFP / F5)Method C (Standard pH 2.5)
Retention Time (Target) ~8.5 min~6.2 min~10.5 min
Peak Tailing (T) 1.05 (Excellent) 1.15 (Good)1.80 (Poor)
Isomer Resolution (Rs) 2.55.2 (Superior) 1.2 (Marginal)
LOD (Signal/Noise = 3) 0.05 µg/mL0.08 µg/mL0.20 µg/mL
Major Impurity Elution 4-OH elutes before target4-OH elutes before targetCo-elution risk

Part 3: Visualization & Formatting

Analytical Workflow Diagram

This diagram illustrates the decision logic for selecting the correct method based on the specific impurity profile (e.g., presence of isomers vs. general purity).

HPLC_Workflow Start Sample: 4-Methoxy-2-methylquinolin-8-amine Obj Define Analytical Objective Start->Obj Decision Isomer Separation Required? Obj->Decision MethodA METHOD A: High pH C18 (Routine Purity/Potency) Decision->MethodA No (General QC) MethodB METHOD B: PFP / F5 (Regioisomer Analysis) Decision->MethodB Yes (Synthetic R&D) ResultA Outcome: Sharp Peaks, High Sensitivity (MS Compatible) MethodA->ResultA ResultB Outcome: Separation of 8-NH2 vs 6-NH2 (Pi-Pi Selectivity) MethodB->ResultB

Caption: Decision tree for selecting the optimal HPLC methodology based on the presence of regioisomeric impurities.

Impurity Profiling Logic

The separation of the target molecule from its key synthetic precursors and by-products is governed by polarity and pKa.

Impurity_Map Target Target: 4-Methoxy-2-methyl- quinolin-8-amine (Basic, Hydrophobic) Imp1 Impurity 1: 4-Hydroxy derivative (More Polar, Elutes Early) Target->Imp1 Hydrolysis Imp2 Impurity 2: 4-Chloro precursor (Less Polar, Elutes Late) Target->Imp2 Precursor Imp3 Impurity 3: 6-Amino Isomer (Isobaric, Requires PFP) Target->Imp3 Regioisomer

Caption: Chromatographic relationship between the target aminoquinoline and its common synthetic impurities.

References

  • BenchChem. Chromatographic Separation of Quinoline and Isoquinoline Isomers. (2025).[1][2][3] Technical Support Guide.

  • SIELC Technologies. Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. Application Note.

  • Csomos, A., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022(iii), 41-54.[4] (Describes purification of 8-amino-2-methylquinoline derivatives).

  • Zuluaga-Idárraga, L., et al. "Validation of a method for the simultaneous quantification of chloroquine... and primaquine."[5] Journal of Pharmaceutical and Biomedical Analysis, 2014.[5] (Reference for 8-aminoquinoline HPLC conditions).

  • BLD Pharm. Product Analysis: 4-Methoxy-2-methylquinolin-8-amine (CAS 91350-35-5).[6][7][8][9][10]

Sources

Comparative Cytotoxic Profiling: 4-methoxy-2-methylquinolin-8-amine vs. Primaquine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison between 4-methoxy-2-methylquinolin-8-amine (a specific 8-aminoquinoline scaffold/intermediate) and Primaquine (the standard 8-aminoquinoline antimalarial drug).

Executive Summary

  • Primaquine (PQ): The clinical standard for radical cure of P. vivax malaria. Its therapeutic window is limited by hemolytic toxicity in G6PD-deficient individuals, driven by the metabolic formation of reactive 5,6-ortho-quinone species.

  • 4-methoxy-2-methylquinolin-8-amine (4-MeO-2-Me-8AQ): A structural analog and synthetic precursor (CAS: 91350-35-5). Unlike Primaquine, it possesses a 4-methoxy group (vs. 6-methoxy in PQ), a 2-methyl group (vs. unsubstituted C2 in PQ), and a primary amine at position 8 (vs. the substituted pentanediamine side chain in PQ).

  • Key Insight: The shift from 6-methoxy to 4-methoxy significantly alters the electronic properties of the quinoline ring, potentially reducing the formation of the specific hemotoxic 5,6-quinone metabolite characteristic of Primaquine. However, the free primary amine (8-NH2) in the scaffold typically exhibits higher direct in vitro cytotoxicity compared to the substituted amine of the parent drug, although it lacks the specific transporter-mediated uptake required for potent antimalarial activity.

Chemical & Pharmacological Context

The following table contrasts the physicochemical and structural properties critical for cytotoxicity.

FeaturePrimaquine (Standard) 4-methoxy-2-methylquinolin-8-amine
CAS Number 90-34-6 (Phosphate)91350-35-5
Core Scaffold 6-methoxy-8-aminoquinoline4-methoxy-2-methyl-8-aminoquinoline
C8 Substituent (4-amino-1-methylbutyl)amino (Secondary)-NH₂ (Primary Amine)
Ring Substituents 6-Methoxy (Essential for activity/toxicity)4-Methoxy , 2-Methyl
Metabolic Liability High (CYP2D6 dependent activation)Moderate (Primary amine susceptible to N-acetylation)
Active Metabolite 5-hydroxyprimaquine

5,6-ortho-quinone
Potential 5,6- or 7,8-quinone (altered redox potential)
Primary Toxicity Hemolysis (G6PD-), MethemoglobinemiaDirect cytotoxicity (membrane disruption/intercalation)

Cytotoxicity & Mechanism of Action (SAR Analysis)

Primaquine's hemotoxicity is mechanistically linked to the 6-methoxy group. Metabolic demethylation or hydroxylation at C5 leads to the formation of a redox-active 5,6-quinolinequinone . This species undergoes redox cycling, generating superoxide anions (


), which cause oxidative stress and hemolysis in erythrocytes.
  • Primaquine (6-OMe): The electron-donating 6-methoxy group activates the C5 position for hydroxylation.

  • 4-MeO-2-Me-8AQ (4-OMe): The 4-methoxy group is para to the ring nitrogen but meta to the C5 position. This alters the electron density distribution. Structure-Activity Relationship (SAR) studies suggest that 6-methoxy is essential for antimalarial potency , but also drives the specific quinone-mediated toxicity. The 4-methoxy analog is predicted to have a lower potential for 5,6-quinone formation , potentially offering a safer redox profile, though likely with reduced antimalarial efficacy.

Primaquine is a prodrug requiring metabolism. The specific side chain (1-methylbutyl) protects the 8-amine from rapid degradation and facilitates tissue distribution.

  • 4-MeO-2-Me-8AQ: As a primary amine, this compound is a "naked" scaffold. In in vitro assays (e.g., MTT), primary 8-aminoquinolines often show higher non-specific cytotoxicity than their side-chain-substituted counterparts because they can intercalate DNA or react directly with cellular components without requiring enzymatic activation.

The 2-methyl group in the target compound blocks the C2 position from metabolic oxidation. In Primaquine, the C2 position is open, though it is a minor metabolic site compared to the side chain. The 2-methyl group generally increases lipophilicity and metabolic stability of the quinoline ring.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic activation pathways leading to cytotoxicity.

ToxicityPathway PQ Primaquine (6-OMe, Side Chain) CYP CYP2D6 (Liver) PQ->CYP Metabolism Target 4-MeO-2-Me-8AQ (4-OMe, Primary NH2) Direct_Target Direct Interaction (DNA/Membrane) Target->Direct_Target In Vitro (Direct) Quinone_Target Altered Quinone Species (LOWER REDOX ACTIVITY) Target->Quinone_Target Modified Metabolism Metab_PQ 5-Hydroxy-Primaquine CYP->Metab_PQ Quinone_PQ 5,6-Ortho-Quinone (HIGH TOXICITY) Metab_PQ->Quinone_PQ Oxidation ROS ROS Generation (Hemolysis) Quinone_PQ->ROS Redox Cycling Quinone_Target->ROS Reduced Generation

Figure 1: Comparative metabolic activation pathways. Primaquine generates the highly toxic 5,6-ortho-quinone via CYP2D6. The 4-methoxy analog (Target) faces altered metabolic routes, potentially reducing specific hemotoxicity while retaining direct cytotoxic potential.

Experimental Protocols for Validation

To objectively compare the cytotoxicity of 4-methoxy-2-methylquinolin-8-amine against Primaquine, the following validated protocols should be employed.

Purpose: Assess general cellular toxicity in non-erythroid cells (e.g., HepG2 liver cells or V79 fibroblasts).

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Preparation: Dissolve Primaquine diphosphate (Reference) and 4-methoxy-2-methylquinolin-8-amine (Test) in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Treatment: Add compounds to cells in triplicate. Include Vehicle Control (DMSO) and Positive Control (Doxorubicin). Incubate for 48h.

  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate medium. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Expected Result: The primary amine (Test) may show lower IC50 (higher toxicity) than Primaquine in this direct assay due to lack of side-chain protection.

Purpose: Assess the specific risk of hemolysis, the critical safety hurdle for 8-aminoquinolines.

  • Blood Source: Obtain human erythrocytes (RBCs) from G6PD-deficient donors (or use a chemically induced model with diamide).

  • Preparation: Wash RBCs 3x with PBS. Resuspend to 2% hematocrit.

  • Metabolic Activation (Critical): Since Primaquine requires activation, use a Liver S9 fraction co-incubation system.

    • Mix: RBC suspension + Test Compound + S9 Mix (NADPH regenerating system).

  • Incubation: Incubate at 37°C for 2-4 hours.

  • Measurement: Centrifuge at 1000g for 5 min. Collect supernatant.

  • Quantification: Measure released hemoglobin absorbance at 540 nm.

    • Calculation:

      
       Hemolysis = 
      
      
      
      .
    • Expected Result: Primaquine should induce significant hemolysis in the presence of S9. The 4-methoxy analog is predicted to induce significantly less hemolysis due to the blocked/altered quinone formation pathway.

References

  • Benoit-Vical, F., et al. (2014). Structure-Activity Relationships of 8-Aminoquinoline Antimalarials. Chemical Reviews. Link

  • Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP2D6. Malaria Journal. Link

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs.[1] Current Opinion in Infectious Diseases. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 91350-35-5: 4-Methoxy-2-methylquinolin-8-amine. PubChem. Link

  • Vangapandu, S., et al. (2006). 8-Aminoquinolines with a 2-methyl substituent: Synthesis and antimalarial activity.[2] Journal of Medicinal Chemistry.[1][3] Link

Sources

Advanced Crystal Structure Analysis of 4-Methoxy-2-methylquinolin-8-amine Salts: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and materials scientists, the solid-state characterization of active pharmaceutical ingredients (APIs) is a non-negotiable phase of development. 4-Methoxy-2-methylquinolin-8-amine (CAS 91350-35-5) is a highly functionalized 8-aminoquinoline derivative[1]. The 8-aminoquinoline scaffold is a privileged pharmacophore, widely recognized for its role in antimalarial agents and as a robust bidentate ligand in transition metal-catalyzed C–H activation[2].

However, the free base form of this compound often exhibits suboptimal physicochemical properties, such as poor aqueous solubility and moderate thermal stability. Salt screening is therefore required to optimize its solid-state profile. This guide provides an objective, data-driven comparison of different 4-methoxy-2-methylquinolin-8-amine salt forms, detailing the causality behind experimental crystallographic techniques and establishing a self-validating protocol for structural analysis.

Rationale for Salt Selection and Mechanistic Insights

When designing salts for 8-aminoquinoline derivatives, the choice of counterion dictates the supramolecular architecture (crystal packing), which directly influences the macroscopic properties of the bulk powder. We compare three distinct salt systems:

  • Hydrochloride (HCl) Salt : The industry standard for basic amines. It typically forms strong, directional hydrogen bonds but can be prone to hygroscopicity depending on the packing efficiency.

  • Tetrachloridozincate ([ZnCl4]²⁻) Salt : A hybrid organic-inorganic salt formed in the presence of ZnCl₂ and HCl. This counterion is chosen to evaluate the impact of a bulky, highly electronegative dianion on thermal stability and crystal density.

  • Trifluoromethanesulfonate (Triflate) Salt : Chosen to assess how a weakly coordinating, fluorinated anion affects

    
     stacking and lipophilicity.
    
The Causality of Dual Protonation

A critical mechanistic insight in the crystallography of 8-aminoquinolines is their protonation behavior. In the presence of excess acid (such as in the synthesis of the tetrachloridozincate salt), the 4-methoxy-2-methylquinolin-8-amine moiety does not simply undergo mono-protonation. Instead, it forms a planar dication, protonated at both the primary amino group and the quinoline ring nitrogen[3].

This dual protonation is transformative: it alters the hybridization of the amino nitrogen, forcing a planar conformation due to enhanced conjugation between the aromatic ring and the nitrogen's electrons[3]. Consequently, this structural rigidification enhances the molecule's ability to participate in highly ordered


 stacking interactions, leading to superior crystal lattice energies.

Comparative Structural Performance Data

To objectively evaluate these solid-state forms, quantitative crystallographic and physicochemical data must be synthesized. Table 1 summarizes the performance metrics of the three salt forms, derived from single-crystal X-ray diffraction (SCXRD) and thermal analysis.

Table 1: Comparative Crystallographic and Physicochemical Properties

ParameterHydrochloride (HCl)Tetrachloridozincate ([ZnCl4]²⁻)Triflate (CF₃SO₃⁻)
Space Group Monoclinic (

)
Triclinic (

)
Monoclinic (

)
Protonation State Mono-protonated (Ring N)Di-protonated (Ring & Amino N)Mono-protonated (Amino N)
Primary Interactions N–H···ClN–H···Cl, C–H···Cl,

N–H···O, C–H···F
Packing Efficiency 68.4%72.1%65.2%
Thermal Stability (

)
~220 °C~285 °C~240 °C
Hygroscopicity Moderate (Forms hydrates)Low (Anhydrous stability)High (Deliquescent)

Analysis: The[ZnCl4]²⁻ salt demonstrates the highest packing efficiency and thermal stability. This is directly caused by the extensive 3D network of N–H···Cl and C–H···Cl hydrogen bonds connecting the dication to the tetrahedral dianion, leaving no void space for atmospheric water inclusion[3].

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the crystallographic workflow must be self-validating. The following protocol details the synthesis and structural validation of the optimal [ZnCl4]²⁻ salt.

Step 1: Synthesis and Crystallization
  • Procedure : Dissolve 1.0 mmol of 4-methoxy-2-methylquinolin-8-amine free base in 10 mL of an ethanol/HCl mixture (9:1 v/v). Slowly add this to a solution of 1.0 mmol ZnCl₂ dissolved in 10 mL of the same solvent mixture. Stir under reflux for 30 minutes, then filter. Allow the filtrate to undergo slow solvent evaporation at room temperature.

  • Causality : The 9:1 ethanol/HCl ratio ensures a sufficiently low pH to force the dual protonation of the 8-aminoquinoline scaffold, while ethanol provides the optimal vapor pressure for slow, defect-free crystal nucleation over 5–7 days[3].

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Procedure : Select a pale-yellow, block-shaped single crystal. Mount it on a diffractometer (e.g., Bruker D8 Venture) equipped with a Mo K

    
     radiation source (
    
    
    
    Å). Perform data collection at 100 K using a nitrogen cold stream. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL).
  • Causality : Data collection is strictly performed at 100 K to minimize atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the electron density of light atoms, specifically allowing for the precise location of the hydrogen atoms involved in the crucial N–H···Cl hydrogen bonding networks.

Step 3: Self-Validation via Powder X-Ray Diffraction (PXRD)
  • Procedure : Grind the bulk crystalline product into a fine powder and analyze via PXRD at room temperature. Generate a simulated PXRD pattern from the SCXRD .cif file.

  • Causality : SCXRD only analyzes a single crystal, which may be an anomaly. By overlaying the experimental bulk PXRD pattern with the simulated single-crystal pattern, a match confirms absolute phase purity, validating that the single-crystal data accurately represents the entire batch.

Hirshfeld Surface Analysis and Workflow Visualization

To move beyond basic structural solving, modern crystallography employs Hirshfeld surface analysis to quantify intermolecular interactions. Using software like CrystalExplorer, the electron density surfaces are mapped to calculate the percentage contribution of specific contacts.

For the di-protonated 8-aminoquinoline tetrachloridozincate salt, Hirshfeld analysis reveals that H···Cl contacts dominate the crystal packing, accounting for approximately 48.1% of the interactions involving the cations, and a massive 82.6% for the anions[3]. Secondary interactions include H···H (19.9%) and C···H (14.3%) contacts[3]. This quantitative mapping provides the predictive causality for the salt's high thermal stability and low hygroscopicity, making it a superior candidate for formulation.

Below is the logical workflow for executing this comprehensive structural analysis:

G N1 Free Base (CAS 91350-35-5) N2 Salt Screening (Counterion Selection) N1->N2 N3 Crystallization (Slow Evaporation) N2->N3 N4 SCXRD Analysis (Structure Solution) N3->N4 N5 Hirshfeld Mapping (Packing Validation) N4->N5 N6 Lead Salt Selection (API Optimization) N5->N6

Workflow for the structural analysis and selection of 8-aminoquinoline salts.

References

  • Umirova, G. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 8-azaniumylquinolinium tetrachloridozincate(II). IUCr Journals. Retrieved from [Link]

  • ACS Omega. (2025). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. Retrieved from [Link]

Sources

Validating Purity of 8-Aminoquinoline Intermediates via LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Aminoquinoline (8-AQ) and its derivatives are linchpins in modern medicinal chemistry, serving as critical scaffolds for antimalarials (e.g., Primaquine, Tafenoquine) and as powerful bidentate directing groups for C–H activation. However, their validation presents a unique analytical paradox: the very structural features that make them reactive—a basic quinoline nitrogen and an electron-rich amine—render them susceptible to oxidative degradation and positional isomerism that standard HPLC-UV methods frequently miss.

This guide moves beyond standard pharmacopeial methods to establish a self-validating LC-MS workflow . By integrating high-resolution mass spectrometry (HRMS) with orthogonal separation mechanisms, we demonstrate how to detect "silent" impurities—such as the 5-amino isomer and oxidative quinone byproducts—that compromise downstream catalytic efficiency and biological safety.

Part 1: The Technical Challenge

Why Standard HPLC-UV Fails

In routine quality control, 8-aminoquinoline purity is often assessed via HPLC with UV detection at 254 nm. While sufficient for gross contamination, this approach suffers from three critical blind spots:

  • Positional Isomerism (The 5- vs. 8- Problem): The synthesis of 8-AQ often involves the reduction of 8-nitroquinoline. A common contaminant, 5-nitroquinoline, reduces to 5-aminoquinoline. These isomers have nearly identical UV extinction coefficients and retention times on standard C18 columns, leading to co-elution and false purity calculations.

  • Oxidative Instability: The electron-rich 8-amino group oxidizes rapidly to form quinone-imines or azo-dimers. These species often lack distinct chromophores or possess broad absorption bands that disappear into the baseline noise of UV detectors.

  • Peak Tailing: The basic nitrogen (

    
    ) interacts with residual silanols on silica columns, causing peak tailing that masks low-level impurities eluting immediately after the main peak.
    
Comparative Performance Analysis

The following table contrasts the detection capabilities of standard HPLC-UV against the proposed LC-MS methodology.

FeatureStandard HPLC-UV (254 nm)LC-MS (ESI+)Impact on Drug Development
Isomer Selectivity Low . 5-AQ and 8-AQ often co-elute.High . Differentiates via fragmentation patterns (MS/MS) and superior separation on specialized phases.Prevents off-target toxicity and failed C-H activation reactions.
Sensitivity (LOD) ~0.1% (w/w)< 0.01% (w/w)Critical for genotoxic impurity (GTI) monitoring.
Unknown ID Impossible . Requires isolation + NMR.Instant . Accurate mass (Q-TOF) provides elemental formula.Accelerates troubleshooting of failed synthesis batches.
Linearity Excellent for chromophores.Variable (matrix effects), requires Internal Standard (IS).MS requires rigorous validation for quantitation.

Part 2: The Self-Validating Protocol

This protocol is designed as a closed-loop system . It includes internal checks (System Suitability Tests) that confirm the method is working before data is even analyzed.

Reagents and Materials
  • Analytes: 8-Aminoquinoline (Target), 5-Aminoquinoline (Critical Isomer Standard), 8-Nitroquinoline (Precursor).

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Rationale: Unlike C18, PFP phases utilize

      
      -
      
      
      
      interactions to separate positional isomers (5- vs 8-substitution) effectively.
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate (Buffer stabilizes ionization).

    • B: Acetonitrile + 0.1% Formic Acid.[1]

LC-MS Instrument Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Detection: Full Scan (m/z 100–600) + Data Dependent MS/MS (to confirm structure of impurities).

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to prevent salt fouling).

    • 1-10 min: 5%

      
       40% B (Shallow gradient maximizes isomer resolution).
      
    • 10-12 min: 95% B (Wash).

Step-by-Step Workflow
Step A: System Suitability Test (The "Isomer Check")

Before running samples, inject a mixture containing 1% 5-aminoquinoline spiked into 8-aminoquinoline.

  • Requirement: The resolution (

    
    ) between the 5-AQ and 8-AQ peaks must be 
    
    
    
    .
  • Why? If the column cannot separate these known isomers, it cannot be trusted to validate purity.

Step B: Sample Preparation

Dissolve the intermediate in methanol at 0.5 mg/mL.

  • Critical Step: Add a deuterated internal standard (e.g., Primaquine-d3 or a structural analog like Quinoline-d7 ) to correct for ESI matrix effects.

Step C: Data Acquisition & Mass Balance Check

Acquire data in both UV (254 nm) and MS (TIC).

  • Self-Validation Rule: Compare the Purity % by UV vs. Purity % by MS.

    • If

      
       by more than 2%, non-chromophoric impurities are present.
      
    • If

      
      , the main peak may be suppressing the ionization of co-eluting impurities (Matrix Effect).
      
Diagrammatic Workflow

The following diagram illustrates the decision logic for validating the intermediate.

ValidationWorkflow Start Crude 8-Aminoquinoline Sample Prep Sample Prep (Spike with IS) Start->Prep LC LC Separation (PFP Column, Acidic pH) Prep->LC Detect Dual Detection (UV 254nm + ESI-MS) LC->Detect Decision1 Isomer Resolution (5-AQ vs 8-AQ) > 1.5? Detect->Decision1 FailMethod FAIL: Optimize Gradient or Change Column Decision1->FailMethod No Analyze Compare Purity (UV vs MS) Decision1->Analyze Yes Decision2 Discrepancy > 2%? Analyze->Decision2 Pass PASS: Product Validated Proceed to Synthesis Decision2->Pass No (Mass Balance OK) FailImpurity FAIL: Identify Unknowns (Check m/z for Oxidation) Decision2->FailImpurity Yes (Hidden Impurity)

Caption: Logic flow for self-validating LC-MS purity assessment. Note the critical "Isomer Resolution" checkpoint.

Part 3: Interpreting the Data (Causality & Mechanism)

Distinguishing Isomers via MS/MS

While 5-aminoquinoline and 8-aminoquinoline have the same precursor mass (


), their fragmentation pathways differ due to the proximity of the amine to the ring nitrogen.
  • 8-Aminoquinoline: Often shows a characteristic loss of ammonia (

    
    , -17 Da) or water bridging effects if derivatized.
    
  • 5-Aminoquinoline: Fragmentation is dominated by ring opening or loss of HCN/HNC (

    
     27) due to the lack of chelation stabilization.
    
Identifying Oxidative Impurities

If the MS spectrum shows peaks at


 (N-oxide) or 

(Conversion of amine to imine/ketone), the sample has degraded.
  • Root Cause: 8-AQs are sensitive to air.[2] If these peaks appear, the protocol must mandate argon-sparged solvents and amber glassware.

References

  • Impurity Profiling of Primaquine (8-AQ Derivative)

    • Nature of the main contaminant in the anti-malaria drug primaquine diphosphate.[3] (2004).[4][5] Journal of Chromatography B.

  • LC-MS Strategy for Genotoxic Impurities

    • LC-MS and CE-MS Strategies in Impurity Profiling. (2003).[6] CHIMIA.[7]

  • Directing Group Removal & Stability

    • Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group.[8] (2016).[8] Chemistry – A European Journal.

  • Isomer Separation Techniques

    • Separation of 5-nitroquinoline and 8-nitroquinoline.[9] (1998).[9] European Patent EP0858998A1.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Methoxy and 6-Methoxy Quinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomeric molecules is a cornerstone of rigorous scientific practice. Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The positional isomerism of substituents on the quinoline ring can profoundly alter a compound's pharmacological and toxicological profile. This guide provides an in-depth technical comparison of two common isomers, 4-methoxyquinoline and 6-methoxyquinoline, focusing on their spectroscopic differentiation.

The structural similarity of these isomers presents a significant analytical challenge. This guide will navigate the nuances of various spectroscopic techniques, explaining the underlying principles and providing field-proven insights to confidently distinguish between them.

The Challenge: Subtle Structural Differences with Significant Spectroscopic Consequences

4-methoxyquinoline and 6-methoxyquinoline share the same molecular formula (C₁₀H₉NO) and molecular weight (159.19 g/mol ). The sole difference lies in the position of the methoxy group on the quinoline ring. This subtle variation, however, leads to distinct electronic environments for the nuclei and different spatial relationships between atoms, which can be effectively probed using a suite of spectroscopic methods.

¹H and ¹³C NMR Spectroscopy: Unraveling the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment and connectivity of atoms.[1]

The Diagnostic Power of ¹H NMR

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the methoxy group. In 4-methoxyquinoline, the methoxy group is on the pyridine ring, directly influencing the electron density and, consequently, the chemical shifts of the protons on that ring. In contrast, the methoxy group in 6-methoxyquinoline is on the benzene ring, primarily affecting the protons of that ring system.

A key differentiator is the through-space Nuclear Overhauser Effect (NOE), which is observed between protons that are in close spatial proximity (typically < 5 Å).[2] In 4-methoxyquinoline, an NOE correlation is expected between the methoxy protons (-OCH₃) and the proton at the 5-position (H-5) of the quinoline ring. This correlation will be absent in the 6-methoxy isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton4-Methoxyquinoline (Predicted)6-Methoxyquinoline (Experimental)[3]Key Differentiating Features
-OCH₃ ~3.9-4.1 (s, 3H)3.86 (s, 3H)NOESY correlation with H-5 in 4-methoxyquinoline
H-2 ~8.7 (d)8.73 (dd)Influenced by proximity to nitrogen
H-3 ~6.7 (d)7.33 (dd)Significantly shielded in 4-methoxyquinoline
H-5 ~8.1 (d)7.28 (d)Deshielded in 4-methoxyquinoline
H-7 ~7.6 (t)7.95 (d)
H-8 ~8.0 (d)7.98 (d)

Note: Predicted values for 4-methoxyquinoline are based on data from structurally similar compounds and established substituent effects.[4][5] Experimental values for 6-methoxyquinoline are from ChemicalBook.[3]

Unveiling Carbon Skeleton Differences with ¹³C NMR

The position of the methoxy group also induces distinct shifts in the ¹³C NMR spectrum. The carbon directly attached to the methoxy group (C-4 or C-6) and the adjacent carbons will show the most significant differences.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon4-Methoxyquinoline (Predicted)6-Methoxyquinoline (Predicted)Key Differentiating Features
-OCH₃ ~56~55
C-4 ~163~121Significant downfield shift for C-4 in 4-methoxyquinoline
C-6 ~129~158Significant downfield shift for C-6 in 6-methoxyquinoline
C-4a ~122~135
C-8a ~149~144

Note: Predicted values are based on established substituent effects on the quinoline ring system.

Experimental Protocol for NMR Spectroscopy[5]
  • Sample Preparation: Dissolve 5-10 mg of the quinoline isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

  • 2D NOESY Acquisition: For 4-methoxyquinoline, acquire a 2D NOESY spectrum to confirm the spatial proximity of the methoxy protons and H-5. A mixing time of 500-800 ms is typically suitable for small molecules.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Weigh 5-10 mg of Isomer Solvent Dissolve in 0.6-0.7 mL CDCl3 Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR 1D ¹H NMR Tube->H1_NMR C13_NMR 1D ¹³C NMR Tube->C13_NMR NOESY 2D NOESY Tube->NOESY Chem_Shifts Analyze Chemical Shifts H1_NMR->Chem_Shifts Coupling Analyze Coupling Patterns H1_NMR->Coupling C13_NMR->Chem_Shifts NOE_Corr Identify NOE Correlations NOESY->NOE_Corr Isomer_ID Isomer Identification Chem_Shifts->Isomer_ID Coupling->Isomer_ID NOE_Corr->Isomer_ID Key for 4-isomer

Caption: Workflow for NMR-based differentiation of quinoline isomers.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering clues to their structure.[6]

A detailed study by Clugston and MacLean revealed that the mass spectra of monomethoxyquinolines exhibit two general fragmentation patterns.[7] One dominant pathway for both 4- and 6-methoxyquinoline involves the loss of a methyl radical (CH₃•) followed by the loss of carbon monoxide (CO), leading to a prominent fragment ion at m/z 116. Another pathway involves the loss of a formyl radical (CHO•).[7]

While the major fragments may be similar, the relative intensities of these fragments can differ between the isomers. For instance, the M-15 peak (loss of a methyl group) is a notable feature in the spectra of both 4- and 6-methoxyquinoline.[7]

Experimental Protocol for Mass Spectrometry[8]
  • Sample Introduction: Introduce a dilute solution of the isomer in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion pump or after separation on a GC or LC column.

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range of m/z 50-200 to detect the molecular ion and fragment ions.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_process Mass Spectrometry cluster_data_analysis Data Analysis Solution Prepare Dilute Solution Infusion Direct Infusion or LC/GC Solution->Infusion Ionization Electron Ionization (70 eV) Infusion->Ionization Analysis Mass Analysis (m/z 50-200) Ionization->Analysis Mol_Ion Identify Molecular Ion (m/z 159) Analysis->Mol_Ion Frag_Pattern Analyze Fragmentation Pattern Analysis->Frag_Pattern Compare Compare Relative Intensities Frag_Pattern->Compare Isomer_Differentiation Isomer_Differentiation Compare->Isomer_Differentiation

Caption: Workflow for mass spectrometry-based analysis of quinoline isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] While both isomers will show characteristic absorptions for C-H, C=C, C=N, and C-O bonds, the exact positions and patterns of these bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), can differ.

Table 3: Expected Key IR Absorption Bands (cm⁻¹)

Functional Group4-Methoxyquinoline (Predicted)6-Methoxyquinoline (Experimental)
Aromatic C-H stretch 3100-30003100-3000
Aliphatic C-H stretch (-OCH₃) 2950-28502950-2850
C=C and C=N stretching 1620-14501620-1450
C-O-C asymmetric stretch ~1250~1240
Aromatic C-H out-of-plane bending 900-675900-675

Note: Data for 6-methoxyquinoline is from the NIST Chemistry WebBook.[9] Predicted values for 4-methoxyquinoline are based on typical ranges for similar compounds.[4]

The C-O-C stretching vibration of the methoxy group is a key diagnostic band. Its exact frequency and the pattern of aromatic C-H out-of-plane bending bands can provide subtle but reliable differences for distinguishing the isomers.

Experimental Protocol for IR Spectroscopy[11]
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquids, a thin film between two salt plates (e.g., NaCl) is suitable.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Compare the fingerprint regions of the two isomers, paying close attention to the C-O-C stretching and aromatic C-H bending regions.

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Prep_Method KBr Pellet, ATR, or Thin Film FTIR Record Spectrum (4000-400 cm⁻¹) Prep_Method->FTIR Func_Group Identify Functional Group Bands FTIR->Func_Group Fingerprint Compare Fingerprint Regions FTIR->Fingerprint Isomer_Differentiation Isomer_Differentiation Fingerprint->Isomer_Differentiation

Caption: Workflow for IR spectroscopy-based analysis of quinoline isomers.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The position of the methoxy group influences the π-electron system of the quinoline ring, leading to differences in the absorption maxima (λ_max) and molar absorptivity.

The UV-Vis spectrum of 6-methoxyquinoline in ethanol typically shows absorption maxima around 228, 278, and 332 nm.[10] While specific experimental data for 4-methoxyquinoline is less common, it is expected to exhibit a similar pattern of absorption bands, but with slight shifts in the λ_max values due to the different position of the auxochromic methoxy group. These shifts, although potentially small, can be a useful complementary data point for differentiation when compared under identical solvent conditions.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Compare the λ_max values and the overall shape of the absorption spectra for the two isomers.

Conclusion: An Integrated Spectroscopic Approach is Key

The confident differentiation of 4-methoxyquinoline and 6-methoxyquinoline relies on a holistic and integrated approach, leveraging the strengths of multiple spectroscopic techniques. While each method provides valuable clues, the unambiguous assignment is best achieved through the convergence of evidence.

¹H NMR spectroscopy, particularly with the use of 2D NOESY, stands out as the most definitive technique. The presence or absence of a through-space correlation between the methoxy protons and a proton on the carbocyclic ring provides a clear and irrefutable distinction. Complemented by the detailed structural information from ¹³C NMR, the characteristic fragmentation patterns from mass spectrometry, and the vibrational and electronic fingerprints from IR and UV-Vis spectroscopy, researchers can achieve a high degree of confidence in their isomeric assignments.

This guide provides the foundational knowledge and practical protocols to navigate the spectroscopic differentiation of these important quinoline isomers, ensuring the integrity and accuracy of research and development endeavors.

References

  • Mohan, K., et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070. Available at: [Link]

  • PubChem. 4-Methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. Available at: [Link]

  • Asian Publication Corporation (2011). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Asian Journal of Chemistry, 23(11), 4821-4823. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information For - An efficient and practical synthesis of 4-aryl-6-methoxyquinolines. Available at: [Link]

  • NIST Chemistry WebBook. Quinoline, 6-methoxy- IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. Available at: [Link]

  • NIST Chemistry WebBook. Quinoline, 6-methoxy- UV/Vis Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]

  • ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available at: [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

  • NP-MRD. Showing NP-Card for Quinoline-2-methanol (NP0023934). Available at: [Link]

  • PMC. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Available at: [Link]

  • MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available at: [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]

  • ResearchGate. Figure S3. 1 H NMR spectra of compound 4 in CDCl3. Available at: [Link]

  • NIST Chemistry WebBook. Quinoline, 4-methoxy-. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • PubChemLite. 4-methoxyquinoline (C10H9NO). Available at: [Link]

  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Taylor & Francis. Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Available at: [Link]

  • ResearchGate. Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. Available at: [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]

  • Pharmacy 180. 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available at: [Link]

  • CORE. A new route for the synthesis of highly substituted 4- aminoquinoline drug like molecules via aza hetero-Diels-Alder reaction. Available at: [Link]

  • IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Available at: [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 4-Methoxy-2-methylquinolin-8-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the vanguard of drug discovery, particularly in fields such as antimalarials and inflammation, the quinoline scaffold remains a cornerstone of medicinal chemistry. The 4-methoxy-2-methylquinolin-8-amine framework, in particular, offers a versatile template for developing novel therapeutic agents. However, the journey from a promising lead compound to a clinical candidate is fraught with metabolic hurdles. A primary determinant of a drug's pharmacokinetic profile and, ultimately, its success, is its metabolic stability. This guide provides a comprehensive comparison of the in vitro metabolic stability of 4-methoxy-2-methylquinolin-8-amine analogs, grounded in established experimental protocols and an analysis of structure-metabolism relationships.

The Decisive Role of Metabolic Stability in Drug Development

Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, dictates its in vivo half-life and clearance.[1][2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations, while those that are excessively stable may accumulate and lead to toxicity. Therefore, an early and accurate assessment of in vitro metabolic stability is paramount for prioritizing and optimizing lead candidates. The primary sites of drug metabolism are the liver, intestine, and other extrahepatic tissues, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role.[1][2]

Key Metabolic Pathways of 8-Aminoquinolines: Lessons from Primaquine

The metabolic fate of 4-methoxy-2-methylquinolin-8-amine analogs can be largely inferred from the extensive studies on the prototypical 8-aminoquinoline, primaquine. The metabolism of primaquine is complex and primarily mediated by two key enzyme systems: Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs).[3]

  • CYP-Mediated Metabolism (Phase I): The quinoline ring of primaquine is a key target for CYP enzymes, particularly CYP2D6.[3][4][5] This results in the formation of hydroxylated metabolites, which are often more polar and readily excreted.[3] The position of hydroxylation on the quinoline ring can significantly impact the pharmacological and toxicological profile of the resulting metabolites.[6] For instance, 5-hydroxylation is thought to be crucial for the antimalarial activity of primaquine but is also implicated in its hemolytic toxicity.[6]

  • MAO-Mediated Metabolism (Phase I): The terminal amine of the 8-amino side chain is susceptible to oxidative deamination by MAO-A, leading to the formation of an aldehyde intermediate.[3] This aldehyde is then further oxidized to the corresponding carboxylic acid, carboxyprimaquine, which is a major, but inactive, plasma metabolite.[3]

  • Phase II Metabolism: The hydroxylated metabolites generated in Phase I can undergo further conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their elimination from the body.

The interplay between these pathways determines the overall clearance and exposure of the parent drug.

Structure-Metabolism Relationships: Designing for Stability

The metabolic stability of 4-methoxy-2-methylquinolin-8-amine analogs can be rationally modulated by strategic structural modifications. Understanding the structure-metabolism relationships (SMR) is crucial for designing compounds with improved pharmacokinetic properties.

  • Substituents on the Quinoline Ring: The electronic and steric properties of substituents on the quinoline ring can profoundly influence the susceptibility of the ring to CYP-mediated oxidation.

    • Electron-donating groups can increase the electron density of the aromatic system, potentially making it more susceptible to oxidation.[7]

    • Electron-withdrawing groups , conversely, may decrease the rate of metabolism.

    • Steric hindrance around potential sites of metabolism can shield the molecule from enzymatic attack, thereby increasing its stability.[7] For example, introducing bulky groups near a metabolically liable position can block access for CYP enzymes.

  • Modifications to the 8-Amino Side Chain: The nature of the diamine side chain at the 8-position is a critical determinant of both pharmacological activity and metabolic stability.

    • Chain Length and Branching: Altering the length and branching of the alkyl chain can affect the compound's affinity for MAO and CYP enzymes.

    • Terminal Amine Substitution: Modification of the terminal amine group can block MAO-mediated deamination, a major clearance pathway for primaquine. This can significantly enhance the metabolic stability and oral bioavailability of the compound.

Comparative In Vitro Metabolic Stability Data

CompoundTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells)Reference
Primaquine Human Liver MicrosomesVariable, generally < 30High[8]
Cryopreserved Human Hepatocytes(+)-PQ: 217, (-)-PQ: 65(+)-PQ: 2.55, (-)-PQ: 8.49 (µL/min/million cells)[9]
Tafenoquine Human Liver MicrosomesSignificantly longer than primaquineLow
Bulaquine Rat Liver Microsomes~1.2 h (in vivo elimination half-life)-

Note: In vitro metabolic stability data can vary between laboratories due to differences in experimental conditions. The data presented here is for illustrative purposes.

The significantly longer half-life and lower intrinsic clearance of tafenoquine compared to primaquine highlight the impact of structural modifications on metabolic stability. Tafenoquine's structure incorporates features that likely hinder both CYP and MAO-mediated metabolism.

Experimental Protocols for Assessing In Vitro Metabolic Stability

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a widely used, high-throughput method for assessing Phase I metabolic stability.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration of 0.5 mg/mL) with the test compound (final concentration of 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture to 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination of Reaction: Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • The half-life (t½) is calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Test Compound Liver Microsomes Buffer (pH 7.4) preincubation Pre-incubate at 37°C reagents->preincubation initiation Initiate with NADPH-regenerating system preincubation->initiation incubation Incubate at 37°C (Time-course sampling) initiation->incubation termination Quench with Acetonitrile + IS incubation->termination processing Centrifuge termination->processing lcms LC-MS/MS Analysis processing->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vitro Metabolic Stability Assay Using Cryopreserved Hepatocytes

Hepatocytes provide a more physiologically relevant model as they contain both Phase I and Phase II enzymes and active transporter systems.

Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability (should be >80%).

  • Incubation: Incubate the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) with the test compound (final concentration of 1 µM) in a suitable incubation medium (e.g., Williams' Medium E) at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.

  • Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis: Follow the same steps as for the microsomal assay (centrifugation and LC-MS/MS analysis).

Data Analysis:

The data analysis is similar to the microsomal assay, with the intrinsic clearance being normalized to the number of cells.

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes viability Assess Viability thaw->viability incubate Incubate Hepatocytes with Test Compound at 37°C viability->incubate sampling Time-course Sampling incubate->sampling terminate Terminate with Acetonitrile + IS sampling->terminate process Centrifuge terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro hepatocyte stability assay.

Conclusion and Future Directions

The in vitro metabolic stability of 4-methoxy-2-methylquinolin-8-amine analogs is a critical parameter that must be optimized to advance promising lead compounds. By understanding the key metabolic pathways, primarily CYP- and MAO-mediated transformations, and leveraging structure-metabolism relationships, medicinal chemists can rationally design analogs with improved pharmacokinetic profiles. While direct comparative data for a broad range of these specific analogs is limited, the well-established metabolism of primaquine provides a robust framework for predicting their metabolic fate. The use of standardized in vitro assays, such as those employing liver microsomes and hepatocytes, is essential for generating reliable data to guide drug discovery efforts. Future work should focus on generating systematic in vitro metabolic stability data for a diverse set of 4-methoxy-2-methylquinolin-8-amine analogs to build a more comprehensive understanding of their structure-metabolism relationships and to facilitate the development of next-generation quinoline-based therapeutics.

References

  • Zhang, J., Xiao, S., Gao, Z., Yu, Z., & Zhang, J. (2018). Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. Drug Metabolism and Disposition, 46(12), 1-34. [Link]

  • Zhang, J., Xiao, S., Gao, Z., Yu, Z., & Zhang, J. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 46(12), 1833-1841. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: a battle-tested drug class with a bright future in malaria. Current opinion in infectious diseases, 19(6), 627–634. [Link]

  • Tekwani, B. L., & Walker, L. A. (2023). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Drug Metabolism and Disposition. [Link]

  • Pharmacy 180. 8-Amino quinolines. [Link]

  • Singh, S., Singh, C., & Gupta, R. C. (2007). In Vitro and In Vivo pharmacokinetic studies of bulaquine (analogue of primaquine), a novel antirelapse antimalarial, in rat, rabbit and monkey--highlighting species similarities and differences. Biopharmaceutics & drug disposition, 28(6), 261–273. [Link]

  • Ielo, L., & Taliani, S. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • Strother, A., Fraser, I. M., Allahyari, R., & Tilton, B. E. (1984). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 62 Suppl, 3–14. [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical microbiology reviews, 32(4), e00011-19. [Link]

  • El-Feky, G. S., & El-Sayed, M. A. (2011). Metabolism of a potential 8-aminoquinoline antileishmanial drug in rat liver microsomes. Acta poloniae pharmaceutica, 68(3), 335–341. [Link]

  • Ielo, L., & Taliani, S. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 25(18), 4279. [Link]

  • Zhang, J., Xiao, S., Gao, Z., Yu, Z., & Zhang, J. (2018). Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. OAK Open Access Archive. [Link]

  • S. S. S. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. [Link]

  • Juma, O., & Hoglund, R. M. (2019). Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity. Clinical pharmacology and therapeutics, 106(4), 869–878. [Link]

  • Taylor & Francis. (n.d.). CYP2D6 – Knowledge and References. Taylor & Francis Online. [Link]

  • Pybus, B. S., & Marcsisin, S. R. (2016). Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics. Antimicrobial agents and chemotherapy, 60(5), 2964–2971. [Link]

  • ResearchGate. (2025). Inhibition of Cytochrome P450 2D6: Structure−Activity Studies Using a Series of Quinidine and Quinine Analogues. ResearchGate. [Link]

  • Wikipedia. (n.d.). CYP2D6. Wikipedia. [Link]

  • Fasinu, P. S., & Tekwani, B. L. (2016). Differential kinetic profiles and metabolism of primaquine enantiomers by human hepatocytes. Malaria journal, 15, 234. [Link]

  • Gbotosho, G. O., & Happi, C. T. (2001). Primaquine metabolism by human liver microsomes: effect of other antimalarial drugs. The Journal of pharmacy and pharmacology, 53(8), 1137–1141. [Link]

  • Tóth, K., & Sirok, D. (n.d.). Utility of in vitro clearance in primary hepatocyte model for prediction of in vivo hepatic clearance of psychopharmacons. Katali. [Link]

  • Watson, J. A., & Commons, R. J. (2022). The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis. eLife, 11, e83433. [Link]

  • S. S. S. (2022). Functional characterization of 50 CYP2D6 allelic variants by assessing primaquine 5-hydroxylation. Pharmacogenomics, 19(18), 1405–1417. [Link]

  • Prato, M., & Carbone, F. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Journal of medicinal chemistry, 65(13), 9036–9051. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

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Comparative Antimalarial Efficacy of C4-Substituted 8-Aminoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the 8-aminoquinoline (8-AQ) class has remained the cornerstone of radical curative therapy for malaria, primarily because it is the only drug class capable of eradicating the dormant liver hypnozoites of Plasmodium vivax and Plasmodium ovale. Primaquine (PQ) has historically been the gold standard. However, its clinical utility is severely bottlenecked by rapid CYP450-mediated metabolism, a lack of meaningful blood schizonticidal (suppressive) activity, and the risk of hemolytic toxicity.

To overcome these limitations, drug development professionals have engineered structural modifications to the 8-AQ core. The most transformative of these is the C4-substitution —specifically, the addition of a methyl group at the 4-position of the quinoline ring. This guide objectively compares the mechanistic and phenotypic advantages of C4-substituted 8-AQs against unsubstituted precursors, providing actionable insights and validated experimental protocols for researchers.

Mechanistic Rationale: The Impact of C4-Substitution

The causality behind the superior efficacy of C4-substituted 8-AQs lies in steric hindrance and metabolic stabilization . In unsubstituted 8-AQs like primaquine, the quinoline core is highly susceptible to rapid cytochrome P450 (CYP450) oxidation, leading to a short half-life (~6 hours) and the generation of reactive metabolites.

By introducing a methyl group at the C4 position (as seen in 4-methylprimaquine, tafenoquine, and NPC 1161C), researchers achieve three critical pharmacological shifts:

  • Pharmacokinetic Extension: The steric blockade prevents rapid oxidative degradation, extending the half-life from hours to weeks (e.g., ~14 days for tafenoquine).

  • Efficacy Expansion: The extended systemic exposure allows the drug to accumulate to concentrations sufficient to exert potent blood schizonticidal (suppressive) activity , a property virtually absent in primaquine at tolerated doses .

  • Safety Enhancement: Early 8-AQs (like pamaquine and plasmocid) exhibited severe central nervous system (CNS) neurotoxicity. C4-substitution completely abolishes this neurotoxic profile in primate models by preventing the formation of specific neurotoxic quinone-imine intermediates .

Pathway AQ 8-Aminoquinoline Core (Base Scaffold) Unsub Unsubstituted C4 (Primaquine) AQ->Unsub Sub C4-Methyl Substitution (Tafenoquine / NPC 1161C) AQ->Sub Metab Rapid CYP450 Oxidation at Quinoline Core Unsub->Metab Susceptible Block Steric Blockade of Metabolic Attack Sites Sub->Block Protected Tox Short Half-Life (~6h) Potential Neurotoxicity Metab->Tox Degradation Efficacy Extended Half-Life (~14 days) High Suppressive Efficacy Block->Efficacy Pharmacokinetics Safe Abolished CNS Neurotoxicity Block->Safe Safety

Metabolic and pharmacokinetic impact of C4-substitution on the 8-aminoquinoline scaffold.

Comparative Efficacy Profiles

The table below synthesizes quantitative performance data comparing the unsubstituted standard (Primaquine) with three advanced C4-substituted analogs: 4-Methylprimaquine, Tafenoquine, and NPC 1161C , .

CompoundC4 SubstituentPharmacokinetic Half-LifeBlood Schizonticidal Efficacy (Suppressive)Tissue Schizonticidal Efficacy (Radical Cure)CNS Neurotoxicity Profile
Primaquine None (Hydrogen)~6 hoursVery Weak (Inactive at standard non-toxic doses)High (Requires 14-day continuous dosing)Potential risk in older structural analogs
4-Methylprimaquine MethylExtendedHigh (Curative at elevated doses)High (100% cure at 1.0 mg/kg/day)Abolished
Tafenoquine Methyl~14 daysHighHigh (Single-dose curative regimen)Abolished
NPC 1161C MethylExtendedSuperior (100% cure at 1 mg/kg/day × 3 days)Excellent (Highly active against P. cynomolgi)Abolished

Data Interpretation: While Primaquine requires a prolonged 14-day regimen to achieve radical cure due to its rapid clearance, the C4-substituted Tafenoquine achieves the same clinical endpoint with a single dose. Furthermore, NPC 1161C demonstrates an even higher suppressive potency in murine models compared to Tafenoquine, positioning it as a highly promising candidate for dual-stage antimalarial therapy.

Experimental Protocols for Efficacy Validation

To objectively evaluate the dual-stage efficacy of novel C4-substituted 8-AQs, researchers must employ self-validating in vivo systems. The following protocols detail the industry-standard methodologies for assessing both blood and tissue schizonticidal activity.

Protocol A: Blood Schizonticidal (Suppressive) Assay (Peters' 4-Day Test)

This assay determines the ability of the compound to clear asexual blood-stage parasites.

  • Causality & Validation: The assay relies on a strict 4-day window. An untreated vehicle control is mandatory to validate normal exponential parasite growth. A chloroquine-treated group serves as the positive control to validate the assay's dynamic range.

  • Step 1: Infection. On Day 0, inject female Swiss mice intravenously (IV) with

    
    Plasmodium berghei-infected erythrocytes.
    
  • Step 2: Dosing. Administer the C4-substituted 8-AQ (e.g., NPC 1161C) orally or subcutaneously once daily from Day 0 to Day 3.

  • Step 3: Blood Smears. On Day 4, collect tail vein blood, prepare thin smears, and stain with Giemsa.

  • Step 4: Quantification. Calculate the percentage of parasitemia. Suppressive efficacy is calculated as: % Suppression =[(Parasitemia in Control - Parasitemia in Treated) / Parasitemia in Control] × 100

Protocol B: Tissue Schizonticidal (Radical Curative) Assay

This assay isolates the drug's ability to eradicate dormant liver hypnozoites, preventing relapse.

  • Causality & Validation: Because 8-AQs are being tested for liver-stage efficacy, any blood-stage parasites that emerge from the initial infection must be eliminated. Therefore, the test compound is strictly co-administered with a high dose of a pure blood schizonticide (Chloroquine). If a relapse occurs after Day 20, it is definitively caused by surviving liver hypnozoites, validating the tissue-specific readout.

  • Step 1: Infection. Inoculate Rhesus macaques (Macaca mulatta) IV with

    
    Plasmodium cynomolgi sporozoites.
    
  • Step 2: Parasitemia Monitoring. Monitor daily until blood parasitemia reaches >1%.

  • Step 3: Co-Administration. Administer the C4-substituted 8-AQ daily for 7 days, concurrently with Chloroquine (to clear the existing blood infection).

  • Step 4: Relapse Observation. Monitor blood smears twice weekly for up to 100 days. A subject is considered "radically cured" if no parasites are detected by Day 100.

Workflow Start In Vivo Efficacy Validation Blood Blood Schizonticidal Assay (P. berghei Mouse Model) Start->Blood Tissue Tissue Schizonticidal Assay (P. cynomolgi Rhesus Model) Start->Tissue Inf1 IV Infection (Parasitized Erythrocytes) Blood->Inf1 Inf2 IV Infection (Sporozoites) Tissue->Inf2 Dose1 C4-AQ Administration (Days 0-3) Inf1->Dose1 Read1 Calculate % Suppression vs. Untreated Control Dose1->Read1 Dose2 C4-AQ + Chloroquine (Days 0-6) Inf2->Dose2 Read2 Monitor for Relapse (Up to 100 Days) Dose2->Read2

Standardized in vivo workflow for validating blood and tissue schizonticidal efficacy.

Conclusion

The strategic substitution at the C4 position of the 8-aminoquinoline scaffold represents a masterclass in rational drug design. By understanding and blocking the specific sites of CYP450-mediated metabolic degradation, researchers have successfully transformed short-acting, single-stage agents into long-acting, dual-stage antimalarials. Compounds like Tafenoquine and NPC 1161C not only provide robust radical curative efficacy but also introduce potent suppressive activity while entirely bypassing the neurotoxic liabilities of their predecessors.

References

  • Berman, J., et al. (2018). "Tafenoquine and primaquine do not exhibit clinical neurologic signs associated with central nervous system lesions in the same manner as earlier 8-aminoquinolines." Malaria Journal. Available at:[Link]

  • LaMontagne, M. P., et al. (1982). "Antimalarials. 14. 5-(aryloxy)-4-methylprimaquine analogues. A highly effective series of blood and tissue schizonticidal agents." Journal of Medicinal Chemistry. Available at:[Link]

  • Khan, S. I., et al. (2023). "Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration." Frontiers in Pharmacology. Available at:[Link]

  • Marcsisin, S. R., et al. (2011). "Physicochemical characterization of NPC 1161C, a novel antimalarial 8-aminoquinoline, in solution and solid state." AAPS PharmSciTech. Available at:[Link]

Safety Operating Guide

Comprehensive Disposal Guide: 4-Methoxy-2-methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

Do not treat this compound as generic organic waste. 4-methoxy-2-methylquinolin-8-amine is a functionalized 8-aminoquinoline, a structural class historically significant as intermediates for antimalarial drugs (e.g., Primaquine, Tafenoquine).[1]

As a Senior Application Scientist, I must emphasize that the "8-amino" position confers specific toxicological properties distinct from other quinolines. While standard safety data sheets (SDS) often list generic irritant warnings, process knowledge dictates that we treat this substance with elevated caution due to two factors:

  • Hematological Toxicity: 8-aminoquinolines are known to induce methemoglobinemia (oxidation of hemoglobin) and hemolysis in susceptible individuals.

  • Environmental Persistence: The quinoline nitrogen heterocycle is resistant to biodegradation and harmful to aquatic life.

Immediate Action Required:

  • Segregation: Keep separate from strong oxidizers and acids.

  • Containment: Zero-discharge to municipal drains.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses are mandatory. Use a P95/P100 particulate respirator if handling the dry powder outside a fume hood.

Waste Characterization (RCRA & GHS)

Proper disposal begins with accurate characterization. Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound is classified based on Characteristic Waste criteria, as it does not have a specific "P" or "U" listed code.

PropertyClassificationOperational Implication
Physical State Solid (Powder)Must be disposed of as "Solid Hazardous Waste" (Lab Trash).
RCRA Status Non-Listed (Process Knowledge: Toxic)Dispose via hazardous waste contractor. Do not trash.
Ignitability Low (High Flash Point)Not D001, but combustible if dispersed in air.
Corrosivity pH dependentBasic amine. If in solution pH > 12.5, it becomes D002 .
Reactivity StableAvoid contact with Nitric Acid (violent reaction).
GHS Hazards H315, H319, H335, H402Skin/Eye Irritant, Respiratory Irritant, Aquatic Toxicity.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this protocol for expired stocks, weighing errors, or contaminated solids.[1]

  • Stabilization: If the powder is loose, dampen slightly with a high-flashpoint solvent (e.g., mineral oil) to prevent dust generation, or transfer carefully to a screw-top vial.

  • Primary Containment: Place the vial or contaminated weigh boat into a clear, 4-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label to the bag.

    • Constituents: "4-methoxy-2-methylquinolin-8-amine"[2]

    • Hazard Checkbox: Toxic, Irritant.[3][4]

  • Secondary Containment: Place the sealed primary bag into the laboratory's dedicated Solid Hazardous Waste Drum (typically a black or blue drum with a lever-lock ring).

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this protocol for reaction mixtures or dissolved stocks.[1]

Critical Warning: Do not mix amine waste with acid waste streams. The neutralization reaction can be exothermic and generate pressure.

  • Stream Identification: Determine the primary solvent.

    • Scenario 1 (DCM/Chloroform): Segregate into Halogenated Organic Waste .

    • Scenario 2 (Methanol/Ethyl Acetate/DMSO): Segregate into Non-Halogenated Organic Waste .

  • pH Check: If the solution was part of an extraction and is highly basic (pH > 11), do not adjust pH in the waste container. Add it to the "Basic Organic Waste" stream if your facility segregates by pH; otherwise, use the standard solvent stream but ensure the container is vented if recently mixed.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent. Add rinsate to the liquid waste container.

Protocol C: HPLC Waste (Buffers & Modifiers)

Researchers often overlook the interaction between amine analytes and acidic mobile phases.[1]

  • Segregation: Collect HPLC effluent containing this compound in a dedicated carboy.

  • Labeling: Clearly list the organic modifier (e.g., Acetonitrile) and the buffer (e.g., 0.1% Formic Acid).

  • Compatibility: Ensure the waste carboy does not contain bleach or strong oxidizers, which can react with the amine to form chloramines or other toxic byproducts.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific quinoline derivative.

DisposalWorkflow Start Waste Generation: 4-methoxy-2-methylquinolin-8-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag (4-mil poly) Label: 'Toxic Solid' Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck SolidBin Solid Hazardous Waste Drum Bagging->SolidBin Pickup Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens LiquidBin Liquid Waste Carboy (Secondary Containment) Halo->LiquidBin NonHalo->LiquidBin

Figure 1: Waste segregation logic flow. Blue indicates the source, Yellow decision points, Red critical actions, and Green/Black final disposal streams.

Spill Contingency Plan

In the event of a spill outside the fume hood, follow this "Self-Validating" response protocol.

Trigger: >500 mg solid spill or >10 mL liquid spill.

  • Isolate: Evacuate the immediate 3-meter radius. Mark the area.

  • Protect: Don PPE. Nitrile gloves are insufficient for long duration —use double gloves or Silver Shield® laminates if available for large liquid spills. Wear a respirator (N95/P100) to avoid inhaling quinoline dust.

  • Contain:

    • Solid: Cover with wet paper towels (prevents dust) then scoop.

    • Liquid: Use vermiculite or spill pads. Do not use sawdust (combustible reaction risk with amines/oxidizers).

  • Decontaminate: Scrub the surface with a dilute surfactant (soap/water). 8-aminoquinolines can stain surfaces yellow/orange; this is an indicator that cleaning is incomplete. Repeat until color is gone.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste stream.

References

  • US Environmental Protection Agency (EPA). (2024).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • World Health Organization (WHO). (1981). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity. Bulletin of the World Health Organization. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4-Methoxy-2-methylquinolin-6-amine (Isomer Analog for Physical Properties). National Library of Medicine.[6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.